molecular formula C9H11NO2 B1456397 L-Phenylalanine-13C9,15N CAS No. 878339-23-2

L-Phenylalanine-13C9,15N

Cat. No.: B1456397
CAS No.: 878339-23-2
M. Wt: 175.117 g/mol
InChI Key: COLNVLDHVKWLRT-CMLFETTRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine is an aromatic nonpolar amino acid. Phenylalanine, tyrosine and tryptophan are three amino acids which can absorb ultraviolet radiation above 250nm. Degradation of phenylalanine results in the formation of acetoacetate and fumarate. Isotope labeled amino acids are required for the production of isotopically labeled proteins.>

Properties

CAS No.

878339-23-2

Molecular Formula

C9H11NO2

Molecular Weight

175.117 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

COLNVLDHVKWLRT-CMLFETTRSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Pictograms

Irritant

sequence

F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine-13C9,15N: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and detailed methodologies related to the use of L-Phenylalanine-13C9,15N. This isotopically labeled amino acid is a powerful tool in a range of research fields, including metabolic studies, quantitative proteomics, and structural biology.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. All nine carbon atoms are substituted with the Carbon-13 (¹³C) isotope, and the nitrogen atom is substituted with the Nitrogen-15 (¹⁵N) isotope. This labeling results in a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry and providing a unique signal in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Identifier Value Source(s)
IUPAC Name (2S)-2-(¹⁵N)azanyl-3-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)(1,2,3-¹³C₃)propanoic acid[3]
CAS Number 878339-23-2[1][2]
Molecular Formula ¹³C₉H₁₁¹⁵NO₂[4]
Molecular Weight 175.12 g/mol [1][2][5]
Exact Mass 175.10620701 Da[3]
Property Value Source(s)
Appearance White to off-white solid/powder[1][6][7]
Melting Point 270-275 °C (decomposes)[1][5][6]
Optical Activity [α]25/D -33.0°, c = 1 in H₂O[1][5]
Isotopic Purity (¹³C) Typically ≥98 atom %[1][5]
Isotopic Purity (¹⁵N) Typically ≥98 atom %[1][5]
Chemical Purity Typically ≥95% (CP)[1][2][5]
Chiral Purity Typically ≥97%[5]
Solubility Slightly soluble in DMSO, Methanol, and PBS (pH 7.2)[8]

Key Applications

This compound is a versatile tool employed in a variety of advanced research applications:

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of phenylalanine through various biochemical pathways, providing quantitative insights into reaction rates within a biological system.[1]

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" labeled amino acids like this compound. This allows for the accurate quantification of protein abundance between different cell populations by mass spectrometry.[9][10]

  • Protein Structure and Dynamics Studies by NMR: The ¹³C and ¹⁵N labels are NMR-active, making this compound invaluable for multidimensional heteronuclear NMR experiments to determine the three-dimensional structure and study the dynamics of proteins.[11][]

  • Tracer Studies in Health and Disease: It is used as a tracer to study amino acid metabolism in various physiological and pathological conditions, including inherited metabolic disorders like phenylketonuria (PKU).[1][13][14]

  • Internal Standard: Due to its distinct mass, it serves as an excellent internal standard for the accurate quantification of unlabeled L-phenylalanine in biological samples using mass spectrometry (GC-MS or LC-MS).[13]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Proteins for Proteomics (SILAC)

This protocol describes the general steps for using this compound in a SILAC experiment for quantitative proteomics.

a. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural L-phenylalanine, while the other is grown in "heavy" medium where natural L-phenylalanine is replaced with this compound.[9][10]

  • Ensure cells undergo a sufficient number of doublings (typically at least five to six) to achieve complete incorporation (>97%) of the labeled amino acid.[9] This can be verified by a preliminary mass spectrometry analysis.

b. Experimental Treatment:

  • Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

c. Sample Preparation for Mass Spectrometry:

  • Harvest and lyse the "light" and "heavy" cell populations separately.

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform protein digestion (e.g., using trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

Tracer Studies for Metabolic Flux Analysis (MFA)

This protocol provides a framework for using this compound as a tracer in metabolic flux analysis.

a. In Vivo Tracer Administration (Human/Animal Studies):

  • Subjects should be in a post-absorptive state (e.g., overnight fast).[1]

  • Administer this compound via a primed, continuous intravenous infusion to achieve isotopic steady state.[1]

  • Collect biological samples (e.g., blood, tissue biopsies) at regular intervals during the infusion.[1]

b. Cell Culture Labeling:

  • Culture cells in a defined medium.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells with the labeled medium for a time course determined by the metabolic pathway of interest.[1]

  • Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites.[1]

c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

  • For protein-bound amino acids, hydrolyze the protein to release individual amino acids.[3]

  • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is esterification followed by trifluoroacetylation.[4]

  • Analyze the samples to determine the isotopic enrichment and mass isotopomer distributions of phenylalanine and its metabolites.

d. Flux Estimation:

  • Use the isotopic labeling data in conjunction with a stoichiometric model of the relevant metabolic pathways to calculate metabolic flux rates.[1][9]

Protein Expression and Purification for NMR Spectroscopy

This protocol outlines the steps for producing a ¹³C and ¹⁵N labeled protein for structural analysis by NMR.

a. Recombinant Protein Expression:

  • Transform an appropriate bacterial expression strain (e.g., E. coli BL21(DE3)) with a plasmid encoding the protein of interest.

  • Grow the cells in a minimal medium (e.g., M9) where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. To specifically label phenylalanine residues, supplement the ¹⁵N minimal media with this compound.[11]

  • Induce protein expression at the appropriate cell density.

  • Harvest the cells by centrifugation.

b. Protein Purification:

  • Lyse the cells to release the protein.

  • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

c. NMR Sample Preparation and Analysis:

  • Concentrate the purified labeled protein to a suitable concentration (typically 0.1 - 1 mM) in an appropriate NMR buffer.[9]

  • Acquire a suite of multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCACB) to assign the protein's backbone and side-chain resonances and determine its three-dimensional structure.[9][]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows involving this compound.

Phenylalanine_Metabolism cluster_blood Bloodstream cluster_cell Cell Phe_blood This compound Phe_cell Intracellular This compound Phe_blood->Phe_cell Transport Tyr_cell L-Tyrosine (labeled) Phe_cell->Tyr_cell Phenylalanine Hydroxylase Protein Protein Synthesis (incorporation of labeled Phe) Phe_cell->Protein Phenylpyruvate Phenylpyruvate (labeled) Phe_cell->Phenylpyruvate Transamination

Caption: Metabolic fate of this compound within a cell.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment cluster_processing Sample Processing and Analysis Light_Culture Culture 1: 'Light' Medium (Natural Phe) Control Control Condition Light_Culture->Control Heavy_Culture Culture 2: 'Heavy' Medium (L-Phe-13C9,15N) Treatment Experimental Condition Heavy_Culture->Treatment Mix Combine Cell Lysates (1:1 protein ratio) Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Protein Quantification LCMS->Quantify

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

PKU_Tracer_Study cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Patient PKU Patient Model Tracer_Infusion Infusion of This compound Patient->Tracer_Infusion Blood_Sample Blood Sampling (Time Course) Tracer_Infusion->Blood_Sample Metabolite_Extraction Plasma Metabolite Extraction Blood_Sample->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis of Phe and Tyr Isotopologues Metabolite_Extraction->MS_Analysis Kinetic_Modeling Kinetic Modeling MS_Analysis->Kinetic_Modeling Flux_Determination Determination of Phenylalanine Hydroxylation Rate Kinetic_Modeling->Flux_Determination

Caption: Workflow for a tracer study in a phenylketonuria (PKU) model.

References

A Technical Guide to the Synthesis and Purity of L-Phenylalanine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of L-Phenylalanine-¹³C₉,¹⁵N, an essential isotopically labeled amino acid for advanced research in proteomics, metabolomics, and drug development. This document details synthetic pathways, experimental protocols for purity assessment, and quantitative data to ensure the highest standards of quality and reliability in its application.

Introduction

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled analog of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy renders the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These characteristics make it an invaluable tool for a variety of research applications, including:

  • Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine in biological systems.

  • Quantitative Proteomics: Serving as an internal standard in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for accurate protein quantification.[]

  • Structural Biology: Aiding in the structure elucidation of proteins and peptides by NMR.

  • Pharmacokinetic Studies: Used as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies of phenylalanine-containing drugs.

The reliability of these applications is critically dependent on the chemical and isotopic purity of the labeled L-phenylalanine. This guide outlines the methodologies to synthesize and verify the purity of L-Phenylalanine-¹³C₉,¹⁵N.

Synthesis of L-Phenylalanine-¹³C₉,¹⁵N

The synthesis of L-Phenylalanine-¹³C₉,¹⁵N can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired yield, purity, and cost-effectiveness.

Chemical Synthesis: Modified Erlenmeyer-Plöchl Reaction

A common chemical synthesis approach is a modification of the Erlenmeyer-Plöchl synthesis, which involves the condensation of an N-acylglycine with an aldehyde.[2][3] To achieve the desired isotopic labeling, ¹³C-labeled benzaldehyde (B42025) and ¹⁵N-labeled N-acetylglycine would be required as starting materials.

cluster_synthesis Chemical Synthesis Workflow Benzaldehyde Benzaldehyde-¹³C₇ Azlactone Azlactone-¹³C₉,¹⁵N Benzaldehyde->Azlactone N_acetylglycine N-acetylglycine-¹³C₂,¹⁵N N_acetylglycine->Azlactone Acetic_anhydride Acetic Anhydride (B1165640) Acetic_anhydride->Azlactone Sodium_acetate Sodium Acetate Sodium_acetate->Azlactone Reduction Reduction (e.g., HI/P) Azlactone->Reduction Condensation Hydrolysis Hydrolysis (Acid/Base) Reduction->Hydrolysis L_Phe L-Phenylalanine-¹³C₉,¹⁵N Hydrolysis->L_Phe

A simplified workflow for the chemical synthesis of L-Phenylalanine-¹³C₉,¹⁵N.

Experimental Protocol:

  • Azlactone Formation: Uniformly ¹³C-labeled benzaldehyde (Benzaldehyde-¹³C₇) is condensed with N-acetylglycine-¹³C₂,¹⁵N in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated to form the azlactone intermediate.

  • Reduction and Ring Opening: The azlactone is subsequently reduced and the ring opened. A common method involves heating with red phosphorus and hydriodic acid.

  • Hydrolysis: The resulting N-acetyl-phenylalanine is hydrolyzed using an acid or base to remove the acetyl group, yielding racemic D,L-Phenylalanine-¹³C₉,¹⁵N.

  • Chiral Resolution: The racemic mixture is resolved into its enantiomers using techniques such as enzymatic resolution or chiral chromatography to isolate the desired L-enantiomer.

Enzymatic Synthesis: Transamination

Enzymatic synthesis offers high stereoselectivity, often directly producing the L-enantiomer and avoiding a separate chiral resolution step. A common enzymatic route is the transamination of a phenylpyruvate precursor.[4][5]

cluster_enzymatic Enzymatic Synthesis Workflow Phenylpyruvate Phenylpyruvate-¹³C₉ L_Phe L-Phenylalanine-¹³C₉,¹⁵N Phenylpyruvate->L_Phe Amine_donor ¹⁵N-Amine Donor (e.g., L-Glutamate-¹⁵N) Amine_donor->L_Phe Transaminase Transaminase Enzyme Transaminase->L_Phe Transamination Keto_acid α-Ketoglutarate L_Phe->Keto_acid

A simplified workflow for the enzymatic synthesis of L-Phenylalanine-¹³C₉,¹⁵N.

Experimental Protocol:

  • Precursor Synthesis: Phenylpyruvic acid uniformly labeled with ¹³C (Phenylpyruvate-¹³C₉) is required as the starting material.

  • Transamination Reaction: The ¹³C-labeled phenylpyruvate is incubated with a ¹⁵N-labeled amine donor, such as L-glutamate-¹⁵N, in the presence of a specific transaminase enzyme (e.g., from E. coli).

  • Product Isolation: The reaction mixture is purified to isolate the L-Phenylalanine-¹³C₉,¹⁵N from the enzyme, remaining substrates, and byproducts. This is typically achieved through ion-exchange chromatography.

Purity Analysis

Ensuring the high purity of L-Phenylalanine-¹³C₉,¹⁵N is paramount for its use in sensitive research applications. The purity assessment involves determining the chemical purity, isotopic enrichment, and chiral purity.

Data Presentation

The following tables summarize typical purity specifications for commercially available L-Phenylalanine-¹³C₉,¹⁵N.

Table 1: Isotopic and Chemical Purity

ParameterSpecificationAnalytical Method
Isotopic Enrichment (¹³C)≥ 98 atom %Mass Spectrometry
Isotopic Enrichment (¹⁵N)≥ 98 atom %Mass Spectrometry
Chemical Purity≥ 95% (CP)NMR, HPLC

Table 2: Chiral Purity

ParameterSpecificationAnalytical Method
Chiral Purity (L-enantiomer)≥ 97%Chiral HPLC

Experimental Protocols for Purity Analysis

cluster_analysis Purity Analysis Workflow Sample L-Phenylalanine-¹³C₉,¹⁵N Sample NMR Quantitative NMR (qNMR) Sample->NMR MS LC-MS/MS Sample->MS HPLC Chiral HPLC Sample->HPLC Chem_Purity Chemical Purity NMR->Chem_Purity Iso_Purity Isotopic Enrichment MS->Iso_Purity Chiral_Purity Chiral Purity HPLC->Chiral_Purity

Workflow for the comprehensive purity analysis of L-Phenylalanine-¹³C₉,¹⁵N.

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[6][7][8]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the L-Phenylalanine-¹³C₉,¹⁵N sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal from L-Phenylalanine-¹³C₉,¹⁵N and a signal from the internal standard.

    • Calculate the purity of the L-Phenylalanine-¹³C₉,¹⁵N using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the isotopic enrichment of the labeled compound.[9][10][11]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Sample Preparation:

    • Prepare a dilute solution of L-Phenylalanine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the analyte using a suitable column (e.g., a C18 or HILIC column).

    • Analyze the eluent by mass spectrometry in full scan mode to observe the mass distribution of the molecular ion.

  • Data Analysis:

    • Determine the relative intensities of the monoisotopic peak of L-Phenylalanine-¹³C₉,¹⁵N (m/z = 176.12) and the corresponding unlabeled L-Phenylalanine (m/z = 166.08).

    • Calculate the isotopic enrichment as the percentage of the labeled species relative to the total amount of the compound.

Chiral HPLC is employed to separate the L- and D-enantiomers of phenylalanine and determine the enantiomeric excess of the L-form.[12][13][14]

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector and a chiral column.

  • Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T) is often effective for the separation of underivatized amino acid enantiomers.[12]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727), water, acetic acid, and triethylamine. An example mobile phase composition is 100% methanol with 0.1% acetic acid and 0.1% triethylamine.[12]

  • Sample Preparation:

    • Dissolve the L-Phenylalanine-¹³C₉,¹⁵N sample in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the mobile phase at a constant flow rate.

    • Detect the enantiomers by UV absorbance (e.g., at 210 nm).

  • Data Analysis:

    • Integrate the peak areas for the L- and D-enantiomers.

    • Calculate the chiral purity (enantiomeric excess, %ee) as: %ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Conclusion

The synthesis and rigorous purity analysis of L-Phenylalanine-¹³C₉,¹⁵N are critical for its successful application in research. This guide has outlined both chemical and enzymatic synthetic approaches and provided detailed experimental protocols for the comprehensive assessment of its chemical, isotopic, and chiral purity. By adhering to these methodologies, researchers can ensure the quality and reliability of their isotopically labeled internal standards, leading to more accurate and reproducible scientific findings.

References

A Technical Guide to L-Phenylalanine-13C9,15N: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those uniformly enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are indispensable tools in modern biomedical research. L-Phenylalanine-¹³C₉,¹⁵N, in which all nine carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N, offers a powerful probe for tracing the metabolic fate of phenylalanine and quantifying proteins in complex biological systems. Its use in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise and quantitative analysis of biological processes.

This guide provides an in-depth overview of the core applications, experimental protocols, and fundamental principles related to the use of L-Phenylalanine-¹³C₉,¹⁵N.

Physicochemical Properties and Identification

L-Phenylalanine-¹³C₉,¹⁵N is a non-radioactive, stable isotopologue of the essential amino acid L-phenylalanine. Its key identifiers and properties are summarized below.

PropertyValueReference(s)
CAS Number 878339-23-2[1][2][3]
Molecular Formula ¹³C₉H₁₁¹⁵NO₂[4]
Molecular Weight 175.12 g/mol [1][2]
Synonyms (S)-2-Amino-3-phenylpropionic acid-¹³C₉,¹⁵N, Phenylalanine-UL-¹³C,¹⁵N[1][3]
Isotopic Purity Typically ≥98 atom % ¹³C and ≥98 atom % ¹⁵N
Chemical Purity Generally ≥95%[1]
Appearance White to off-white solid[5]
Storage Temperature Room temperature, protected from light and moisture[1][6]

Core Applications and Experimental Protocols

The unique properties of L-Phenylalanine-¹³C₉,¹⁵N make it a versatile tool for a range of applications, primarily in quantitative proteomics, metabolic flux analysis, and structural biology.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[7] The core principle involves growing cells in media where a standard ("light") essential amino acid is replaced by its heavy stable isotope-labeled counterpart.[7]

Experimental Protocol: Two-Plex SILAC Experiment

This protocol outlines a general workflow for comparing two cell populations (e.g., control vs. treated).

  • Media Preparation:

    • Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard L-lysine and L-arginine.

    • Create two types of media:

      • "Light" Medium: Supplement the base medium with standard L-lysine and L-arginine.

      • "Heavy" Medium: Supplement the base medium with stable isotope-labeled amino acids. While ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine are most common, L-Phenylalanine-¹³C₉,¹⁵N can be used for specific applications or in conjunction with other labeled amino acids.

  • Cell Culture and Labeling:

    • Culture one cell population in the "light" medium (control) and the second population in the "heavy" medium.

    • Ensure the cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids into the proteome.[7] This can be verified by a preliminary mass spectrometry analysis.

  • Experimental Treatment:

    • Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while maintaining the other as a control.[7]

  • Sample Harvesting and Processing:

    • Harvest both cell populations and count the cells from each pool.

    • Combine an equal number of cells from the "light" and "heavy" populations.[8]

    • Lyse the combined cell mixture and extract the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • Peptides from the "heavy" labeled cells will have a specific mass shift compared to their "light" counterparts.

    • The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_prep Cell Culture & Labeling cluster_exp Experiment & Harvest cluster_analysis Sample Processing & Analysis light Control Cells ('Light' Medium) treatment Apply Treatment combine Combine Equal Cell Numbers light->combine heavy Experimental Cells ('Heavy' Medium with L-Phe-¹³C₉,¹⁵N) heavy->treatment treatment->combine lysis Cell Lysis & Protein Extraction combine->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant

A general workflow for a quantitative proteomics (SILAC) experiment.
Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9] By feeding cells a ¹³C-labeled substrate (like L-Phenylalanine-¹³C₉,¹⁵N), researchers can trace the path of the labeled atoms through the metabolic network. The resulting labeling patterns in downstream metabolites, particularly protein-bound amino acids, provide crucial information for calculating intracellular fluxes.[10][11]

Experimental Protocol: ¹³C-¹⁵N Metabolic Flux Analysis

  • Experimental Design:

    • Define the metabolic network of interest and the specific fluxes to be measured.

    • Select appropriate ¹³C and ¹⁵N labeled substrates. For instance, using ¹³C-labeled glucose as the carbon source and L-Phenylalanine-¹³C₉,¹⁵N to trace amino acid metabolism.

    • Cultivate cells in a chemostat under steady-state conditions to ensure constant metabolic rates.[10]

  • Isotopic Labeling:

    • Switch the steady-state culture to a medium containing the ¹³C and ¹⁵N labeled substrates.[10]

    • Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation.

  • Sample Collection and Preparation:

    • Rapidly quench metabolism to halt enzymatic reactions and harvest the cells.

    • Hydrolyze the cellular protein to release the individual amino acids.[12]

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7][12]

  • Isotopic Labeling Measurement:

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[11] This provides the raw data on the ¹³C and ¹⁵N labeling patterns.

  • Flux Estimation:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Use specialized software to fit the measured mass isotopomer distributions to the model, thereby estimating the intracellular metabolic fluxes.[10]

MFA_Workflow culture 1. Steady-State Cell Culture (Chemostat) labeling 2. Switch to ¹³C/¹⁵N Labeled Media (e.g., L-Phe-¹³C₉,¹⁵N) culture->labeling harvest 3. Harvest Cells at Isotopic Steady State labeling->harvest hydrolysis 4. Protein Hydrolysis & Amino Acid Extraction harvest->hydrolysis derivatization 5. Amino Acid Derivatization hydrolysis->derivatization gcms 6. GC-MS Analysis of Labeling Patterns derivatization->gcms modeling 7. Computational Flux Estimation gcms->modeling

A general workflow for ¹³C/¹⁵N Metabolic Flux Analysis (MFA).
Protein Structure and Dynamics by NMR Spectroscopy

Uniformly labeling proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR.[8] It allows for the use of powerful triple-resonance experiments to determine the three-dimensional structure and study the dynamics of proteins.

Experimental Protocol: Expression of ¹³C, ¹⁵N-Labeled Protein in E. coli

  • Media Preparation:

    • Prepare M9 minimal medium, which contains a defined set of salts.

    • Supplement the medium with ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C₆-glucose). If specific amino acid labeling is desired, the medium can be supplemented with L-Phenylalanine-¹³C₉,¹⁵N.

  • Cell Growth and Protein Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

    • Grow a small pre-culture overnight in a rich medium (e.g., LB).

    • Use the pre-culture to inoculate the M9 minimal medium containing the ¹³C and ¹⁵N sources.

    • Grow the cells to an optimal density (e.g., OD₆₀₀ of 0.6-0.8) and then induce protein expression with IPTG.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[8]

  • NMR Sample Preparation and Analysis:

    • Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).

    • Exchange the protein into an appropriate NMR buffer.

    • Acquire a suite of NMR experiments (e.g., ¹H-¹⁵N HSQC, triple-resonance experiments) to assign the chemical shifts and determine the protein's structure and dynamics.[]

Phenylalanine in Metabolic Pathways

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and catecholamines.[2] In nitrogen metabolism, the amino group of phenylalanine can be transferred to other molecules through transamination reactions, with glutamate (B1630785) often acting as a central hub for nitrogen donation to other amino acids.[10] Tracing the ¹⁵N from L-Phenylalanine-¹³C₉,¹⁵N can help elucidate these nitrogen flux pathways.

Nitrogen_Metabolism Phe L-Phenylalanine-¹⁵N Tyr Tyrosine-¹⁵N Phe->Tyr Hydroxylation Glu Glutamate-¹⁵N Phe->Glu Transamination aKG α-Ketoglutarate Other_AA Other Amino Acids-¹⁵N Glu->Other_AA Transamination Other_Keto Other Keto Acids

Simplified view of L-Phenylalanine's role in nitrogen metabolism.

References

molecular weight of L-Phenylalanine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of L-Phenylalanine-¹³C₉,¹⁵N

For researchers, scientists, and drug development professionals, precise determination of molecular weight for isotopically labeled compounds is critical for a range of applications, from metabolic studies to quantitative proteomics. This guide provides a detailed breakdown of the molecular weight of L-Phenylalanine-¹³C₉,¹⁵N.

Molecular Composition

L-Phenylalanine-¹³C₉,¹⁵N is an isotopically labeled form of the amino acid L-phenylalanine. In this molecule, all nine carbon atoms are the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is the heavy isotope Nitrogen-15 (¹⁵N). The molecular formula is ¹³C₉H₁₁¹⁵NO₂. The standard chemical formula is C₉H₁₁NO₂[1]. The linear formula can be represented as ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H[2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of all the constituent atoms in the molecule. For isotopically labeled compounds, the specific isotopic masses of the enriched elements must be used.

The calculation is based on the following isotopic masses:

  • Carbon-13 (¹³C): 13.003354835 Da[3]

  • Nitrogen-15 (¹⁵N): 15.0001088983 u[4]

  • Hydrogen (¹H): 1.0078250322 u (mass of the most common isotope, protium)[5]

  • Oxygen (¹⁶O): 15.99491461957 u (mass of the most common isotope)[6]

The table below summarizes the contribution of each element to the total molecular weight.

ElementIsotopeNumber of AtomsIsotopic Mass (Da/u)Total Mass Contribution (Da/u)
Carbon¹³C913.003354835[3]117.030193515
Hydrogen¹H111.0078250322[5]11.0860753542
Nitrogen¹⁵N115.0001088983[4]15.0001088983
Oxygen¹⁶O215.99491461957[6]31.98982923914
Total 175.10620700684

The calculated monoisotopic molecular weight of L-Phenylalanine-¹³C₉,¹⁵N is 175.106 Da . Commercially available L-Phenylalanine-¹³C₉,¹⁵N is often listed with a molecular weight of 175.12 [2]. This minor difference may arise from the use of average atomic weights or rounding in the supplier's documentation. For high-resolution mass spectrometry applications, the calculated monoisotopic mass is the more relevant value.

Experimental Protocols

The determination of the molecular weight of a specific chemical compound like L-Phenylalanine-¹³C₉,¹⁵N is a theoretical calculation based on established atomic masses. Therefore, no experimental protocols are required for this determination. Experimental verification of this molecular weight would typically be performed using mass spectrometry.

Visualization

The calculation of a molecular weight is a direct summation and does not involve signaling pathways, experimental workflows, or logical relationships that would necessitate a diagrammatic representation.

References

The Versatile Applications of Stable Isotope-Labeled Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled phenylalanine has become an indispensable tool in modern biological and biomedical research. By incorporating non-radioactive heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the phenylalanine molecule, researchers can trace its metabolic fate, quantify protein dynamics, and elucidate disease mechanisms with high precision and safety.[1][2] This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled phenylalanine, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications in Research and Drug Development

The utility of stable isotope-labeled phenylalanine spans a wide range of scientific disciplines, from fundamental metabolic research to clinical diagnostics and drug development.

1.1. Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers is a powerful technique to unravel the rates of metabolic reactions within a biological system.[3] L-phenylalanine, an essential amino acid, is a precursor for protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines.[3] By introducing labeled phenylalanine, researchers can track the flow of atoms through these interconnected pathways, providing a dynamic view of cellular metabolism.[4][5][6] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases such as cancer and in response to therapeutic interventions.[7]

1.2. Protein Turnover and Proteome Dynamics

Understanding the balance between protein synthesis and degradation is crucial for comprehending cellular health and disease. Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled essential amino acids like phenylalanine.[7][8][9][10] This allows for the accurate quantification of changes in protein abundance and turnover rates between different experimental conditions.[3] For instance, deuterated phenylalanine ([²H₅]phenylalanine) has been successfully used to measure whole-body and muscle protein turnover, providing insights into physiological and pathological states.[8]

1.3. Clinical Diagnostics and Disease Biomarkers

Stable isotope-labeled phenylalanine plays a critical role in the diagnosis and management of metabolic disorders. The most prominent example is its use in in-vivo assays for Phenylketonuria (PKU), an inherited disorder characterized by the inability to properly metabolize phenylalanine.[11][12] By administering deuterated phenylalanine and measuring its conversion to labeled tyrosine, clinicians can assess the activity of the deficient enzyme, phenylalanine hydroxylase.[12]

Furthermore, elevated levels of phenylalanine have been identified as a potential biomarker for disease severity in conditions like COVID-19 and as a prognostic marker in heart failure.[13][14] Stable isotope dilution methods coupled with mass spectrometry offer a highly accurate and rapid means of quantifying phenylalanine concentrations from biological samples, such as dried blood spots.[15]

Quantitative Data from Stable Isotope Labeling Studies

The following tables summarize key quantitative data from studies utilizing stable isotope-labeled phenylalanine, providing a reference for expected metabolic flux and protein turnover rates.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)Data Source
Phenylalanine to Tyrosine7.5[3]
Phenylalanine Incorporation into Protein30[3]
Phenylalanine Release from Protein Breakdown35[3]

This data represents expected metabolic flux distributions in healthy human subjects in a post-absorptive state.

Table 2: Whole Body Protein Turnover Measured by [²H₅]Phenylalanine

ParameterMean Rate (g·kg⁻¹·24h⁻¹)Data Source
Protein Synthesis2.65 ± 0.16[8]
Protein Catabolism3.58 ± 0.26[8]

These values were obtained from a study in six normal adults using a primed constant infusion of [²H₅]phenylalanine.

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving stable isotope-labeled phenylalanine.

3.1. Protocol for In Vivo Phenylalanine Hydroxylase Activity Assay

This protocol is adapted from studies assessing phenylalanine hydroxylase activity in children for the diagnosis of Phenylketonuria (PKU).[12]

Objective: To measure the in vivo conversion of labeled phenylalanine to labeled tyrosine as an indicator of phenylalanine hydroxylase activity.

Materials:

  • [ring-²H₅]phenylalanine

  • Equipment for blood sample collection

  • Centrifuge for plasma separation

  • Gas chromatography-mass spectrometer (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) to reach a post-absorptive state.[3]

  • Tracer Administration: Administer an oral dose of [ring-²H₅]phenylalanine. Dosages may vary depending on the study population (e.g., 10-75 mg/kg for children).[12]

  • Sample Collection: Collect venous blood samples at regular intervals (e.g., hourly) for 4-6 hours post-administration.[3][16]

  • Sample Processing: Separate plasma by centrifugation at 4°C.[3]

  • LC-MS/MS Analysis: Analyze plasma samples to determine the isotopic enrichment of [²H₅]phenylalanine and its metabolite, [²H₄]tyrosine.[3][17]

  • Data Analysis: Calculate the ratio of [²H₅]phenylalanine to [²H₄]tyrosine in the plasma. A high ratio or absence of [²H₄]tyrosine indicates impaired phenylalanine hydroxylase activity, characteristic of PKU.[12]

3.2. Protocol for Metabolic Flux Analysis using L-Phenylalanine-d1

This protocol outlines the use of deuterated phenylalanine to quantify its metabolic fates.[3]

Objective: To trace the metabolic flux of phenylalanine into its major downstream pathways.

Materials:

  • L-Phenylalanine-d1

  • Infusion pump

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • LC-MS/MS system

Procedure:

  • Subject Preparation: Subjects fast overnight (10-12 hours).[3] A baseline blood sample is collected.[3]

  • Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-d1 is administered to achieve a rapid isotopic steady state, maintained for 4-6 hours.[3]

  • Sample Collection: Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion.[3][16]

  • Sample Processing: Immediately place blood samples on ice and separate plasma via centrifugation at 4°C.[3]

  • LC-MS/MS Analysis: Quantify the isotopic enrichment of L-Phenylalanine-d1 and its metabolites (e.g., Tyrosine-d0, Phenylpyruvic acid-d1) in the plasma.[3][17]

  • Flux Calculation: Use the isotopic enrichment data and established metabolic models to calculate the rates of different reactions, such as the conversion of phenylalanine to tyrosine and its incorporation into protein.[17]

3.3. Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a general workflow for quantitative proteomics using SILAC with labeled phenylalanine.[7]

Objective: To quantify differences in protein abundance between two cell populations.

Materials:

  • Cell culture medium deficient in phenylalanine

  • "Light" L-phenylalanine

  • "Heavy" stable isotope-labeled L-phenylalanine (e.g., ¹³C₉,¹⁵N₁-Phenylalanine)

  • Cell culture supplies

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population receives "light" phenylalanine, while the other receives "heavy" labeled phenylalanine.[18] Passage the cells for at least five divisions to ensure complete incorporation of the labeled amino acid.[18]

  • Experimental Treatment: Treat the "heavy" labeled cells with the experimental compound and the "light" labeled cells with a vehicle control.[7]

  • Cell Lysis and Protein Quantification: Harvest both cell populations, lyse the cells, and quantify the protein concentration in each lysate.[7]

  • Sample Pooling and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates.[7] Digest the combined protein sample with an enzyme like trypsin.[7]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[7]

  • Data Analysis: Process the raw data using appropriate software to identify peptides and calculate the heavy/light (H/L) ratios for protein quantification.[7]

Visualizing Phenylalanine Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.

Phenylalanine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Proteins Proteins Phenylalanine->Proteins Protein Synthesis Catecholamines Catecholamines Tyrosine->Catecholamines Dopamine, Norepinephrine, Epinephrine Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Proteins->Phenylalanine Protein Degradation

Core metabolic pathways of phenylalanine.[11][17]

SILAC_Workflow cluster_0 Cell Culture cluster_1 Treatment & Lysis cluster_2 Sample Preparation cluster_3 Analysis Light_Culture Cell Culture with 'Light' Phenylalanine Control_Treatment Control Treatment Light_Culture->Control_Treatment Heavy_Culture Cell Culture with 'Heavy' Phenylalanine Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Lysis_Light Cell Lysis Control_Treatment->Lysis_Light Lysis_Heavy Cell Lysis Experimental_Treatment->Lysis_Heavy Combine_Lysates Combine Equal Protein Amounts Lysis_Light->Combine_Lysates Lysis_Heavy->Combine_Lysates Digestion Tryptic Digestion Combine_Lysates->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (H/L Ratio Quantification) LC_MSMS->Data_Analysis

A typical SILAC experimental workflow.[7]

MFA_Workflow Subject_Preparation Overnight Fasting Tracer_Infusion Primed, Continuous Infusion of Labeled Phenylalanine Subject_Preparation->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MSMS_Analysis LC-MS/MS Analysis of Isotopic Enrichment Sample_Processing->LC_MSMS_Analysis Flux_Calculation Metabolic Flux Calculation using Kinetic Models LC_MSMS_Analysis->Flux_Calculation

Workflow for in vivo metabolic flux analysis.[3]

References

L-Phenylalanine-¹³C₉,¹⁵N: A Technical Guide to Tracking Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Phenylalanine-¹³C₉,¹⁵N in tracking protein synthesis, a cornerstone technique in modern proteomics and drug development. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Phenylalanine-¹³C₉,¹⁵N offers a powerful method for the quantitative analysis of protein dynamics, enabling researchers to elucidate complex biological processes and identify novel therapeutic targets.

Introduction to SILAC and L-Phenylalanine-¹³C₉,¹⁵N

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate quantification of proteins between different cell populations.[1][2][3] The principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1][3] Cells are grown in specialized media where a standard "light" amino acid is replaced by its heavy isotopic counterpart.

L-Phenylalanine-¹³C₉,¹⁵N is an isotopically labeled form of the essential amino acid L-Phenylalanine, where nine carbon atoms are replaced with ¹³C and one nitrogen atom is replaced with ¹⁵N.[4] This results in a significant and predictable mass shift in proteins that incorporate this heavy amino acid, which can be readily detected and quantified by mass spectrometry (MS).[5] Because the chemical properties of the labeled and unlabeled amino acids are nearly identical, cells incorporate them into proteins without physiological perturbation, ensuring high accuracy and reproducibility.[1]

Key Advantages of L-Phenylalanine-¹³C₉,¹⁵N in SILAC:

  • Essential Amino Acid: As an essential amino acid, L-Phenylalanine is not synthesized by mammalian cells and must be acquired from the culture medium, ensuring complete and efficient labeling of the proteome.[4]

  • High Mass Shift: The +10 Da mass shift provided by L-Phenylalanine-¹³C₉,¹⁵N allows for clear separation of light and heavy peptide signals in the mass spectrometer, facilitating accurate quantification.[5]

  • Broad Applicability: This technique is suitable for a wide range of cell lines and can be applied to study various biological processes, including protein turnover, post-translational modifications, and signal transduction.

Experimental Protocols

A successful SILAC experiment requires careful planning and execution. The following sections provide a detailed methodology for a typical dynamic SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N to measure protein synthesis and turnover rates.

Cell Culture and Labeling
  • Cell Line Selection and Adaptation:

    • Select a cell line of interest that is auxotrophic for phenylalanine.

    • Initially, culture the cells in standard "light" DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) and standard L-Phenylalanine. The use of dialyzed serum is crucial to minimize the concentration of unlabeled amino acids.

    • For the "heavy" population, replace the standard L-Phenylalanine in the medium with L-Phenylalanine-¹³C₉,¹⁵N at the same concentration.

    • Culture the cells for at least five to six cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid in the heavy population.[5] Incorporation efficiency should be checked by mass spectrometry and should exceed 95%.

  • Dynamic SILAC Pulse-Chase:

    • To measure protein turnover, a pulse-chase experiment is performed.

    • Pulse: Grow a population of cells to near-complete labeling with "heavy" L-Phenylalanine-¹³C₉,¹⁵N.

    • Chase: At time zero (t=0), replace the "heavy" medium with "light" medium containing unlabeled L-Phenylalanine.

    • Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) during the chase period.

    • For each time point, also harvest a corresponding plate of cells grown continuously in "light" medium to serve as an internal control.

Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Extraction:

    • At each time point, wash the harvested cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Combine equal amounts of protein from the "heavy-to-light" chase sample and the "light" control sample for each time point.

    • Proteins can be digested either "in-solution" or "in-gel".

    • In-solution digestion:

    • In-gel digestion:

      • Separate the protein mixture by 1D SDS-PAGE.

      • Stain the gel with a Coomassie-based stain.

      • Excise gel bands, destain, and perform in-gel digestion with trypsin.

  • Peptide Cleanup:

    • Following digestion, desalt and concentrate the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips.

    • Elute the peptides and dry them under vacuum.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Separate the peptides using a reversed-phase nano-LC system. A typical gradient would be a 60-120 minute linear gradient from 5% to 40% acetonitrile (B52724) in 0.1% formic acid.

  • Tandem Mass Spectrometry (MS/MS):

    • Analyze the eluted peptides using a high-resolution Orbitrap-based mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

    • Key parameters to set include:

      • Full MS scan range: m/z 350-1500

      • Resolution: 60,000-120,000 for MS1, 15,000-30,000 for MS2

      • Collision energy: Normalized collision energy (NCE) of 27-30% for HCD fragmentation.

Data Presentation

Quantitative data from SILAC experiments provide valuable insights into protein dynamics. The following tables summarize key quantitative parameters.

Table 1: Protein Turnover Rates in Human Fibroblasts

This table presents the half-lives of several proteins in human fibroblasts isolated from diabetic patients, as determined by a dynamic SILAC experiment. The half-life (T₁/₂) is calculated from the turnover rate constant (k) as T₁/₂ = ln(2)/k.

ProteinGeneAverage Half-life (hours)
Collagen alpha-1(I) chainCOL1A1150.5
VimentinVIM85.2
Filamin-AFLNA70.1
Tubulin beta chainTUBB45.8
Actin, cytoplasmic 1ACTB65.3
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH72.9
Pyruvate kinase PKMPKM58.7
Heat shock protein HSP 90-alphaHSP90AA135.4

Data adapted from a study on protein turnover in a cellular model of diabetic nephropathy.[6]

Table 2: Precision of L-[ring-¹³C₆]Phenylalanine Incorporation Measurement by Different Mass Spectrometry Techniques

This table compares the intra- and inter-assay precision (coefficient of variation, CV) of different mass spectrometry methods for measuring the incorporation of labeled phenylalanine into muscle proteins. Lower CV values indicate higher precision.

Mass Spectrometry TechniqueIntra-assay CV (%)Inter-assay CV (%)
GC/C/IRMS13.09.2
LC/MS/MS 1.7 3.2
GC/MS/MS6.310.2
GC/MS13.525.0

Data adapted from a comparative study on mass spectrometry techniques. LC/MS/MS demonstrates the highest precision for this application.

Mandatory Visualizations

Signaling Pathway: mTOR and Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis. Amino acids, including phenylalanine, are key upstream signals that activate the mTORC1 complex, leading to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promotes the initiation and elongation phases of protein synthesis.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors L-Phenylalanine L-Phenylalanine mTORC1 mTORC1 (mTOR, Raptor, mLST8) L-Phenylalanine->mTORC1 Activates Growth Factors Growth Factors Growth Factors->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein Synthesis Promotes

Caption: mTOR signaling pathway in response to L-Phenylalanine.

Experimental Workflow: Dynamic SILAC for Protein Turnover Analysis

The following diagram outlines the complete experimental workflow for a dynamic SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N to determine protein turnover rates.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Grow cells in 'Heavy' medium (L-Phe-¹³C₉,¹⁵N) B Switch to 'Light' medium (unlabeled L-Phe) A->B C Harvest cells at multiple time points B->C D Cell Lysis & Protein Extraction C->D E Combine Heavy & Light Lysates (1:1) D->E F Protein Digestion (Trypsin) E->F G Peptide Cleanup (C18) F->G H LC-MS/MS Analysis G->H I Data Processing (MaxQuant) H->I J Calculate Heavy/Light Ratios I->J K Determine Protein Turnover Rates J->K

Caption: Dynamic SILAC experimental workflow.

Data Analysis

The analysis of SILAC data is a critical step in obtaining accurate quantitative results. Software platforms like MaxQuant are specifically designed for this purpose.[1][4][7]

Data Analysis Workflow using MaxQuant:

  • Raw Data Import: Import the raw mass spectrometry data files into the MaxQuant environment.

  • Parameter Setup:

    • Define the "heavy" and "light" labels, specifying L-Phenylalanine-¹³C₉,¹⁵N as the heavy label.

    • Specify the enzyme used for digestion (e.g., Trypsin/P).

    • Select the appropriate FASTA file for the organism under investigation for protein identification.

    • Set the mass tolerances for precursor and fragment ions.

  • Protein Identification and Quantification:

    • MaxQuant's integrated search engine, Andromeda, will identify peptides and proteins by matching the experimental MS/MS spectra against the protein database.

    • The software will then automatically detect and quantify the intensity of the "light" and "heavy" peptide pairs.

  • Data Filtering and Normalization:

    • The results are filtered based on posterior error probability (PEP) and score to ensure high-confidence identifications.

    • The heavy-to-light (H/L) ratios for all quantified proteins are normalized to account for any mixing errors.

  • Calculation of Turnover Rates:

    • For dynamic SILAC experiments, the change in the H/L ratio over time is used to calculate the rate of protein synthesis and degradation.

    • The data is typically fitted to a first-order exponential decay model to determine the turnover rate constant (k) for each protein.

Conclusion

L-Phenylalanine-¹³C₉,¹⁵N, in conjunction with the SILAC methodology, provides a robust and accurate platform for the quantitative analysis of protein synthesis and turnover. This technical guide has outlined the core principles, detailed experimental protocols, data analysis workflows, and visualization of relevant pathways. By leveraging this powerful technique, researchers in academia and the pharmaceutical industry can gain deeper insights into cellular physiology, disease mechanisms, and the mode of action of novel therapeutics, thereby accelerating the pace of discovery and development.

References

The Core of Cellular Investigation: An In-depth Technical Guide to Isotopic Labeling with L-Phenylalanine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as an indispensable tool in modern biological and biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various stable isotope-labeled compounds, L-Phenylalanine-13C9,15N has proven to be a powerful probe for elucidating fundamental cellular processes. This fully labeled analog of the essential amino acid phenylalanine, with nine carbon-13 (¹³C) atoms and one nitrogen-15 (B135050) (¹⁵N) atom, serves as a tracer in a multitude of applications, from quantitative proteomics to metabolic flux analysis and structural biology. Its integration into cellular metabolism allows for the differentiation of labeled from unlabeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a window into the dynamic nature of the proteome and metabolome.

This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to effectively utilize this versatile tool. We will delve into the principles of its application in key techniques, present quantitative data in a clear and accessible format, and provide detailed experimental protocols. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.

Core Applications and Principles

This compound is a cornerstone in three major areas of life sciences research:

  • Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is cultured in a "light" medium containing natural L-phenylalanine, while the other is cultured in a "heavy" medium containing this compound. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are digested into peptides. Mass spectrometry analysis of the peptide mixture reveals pairs of "light" and "heavy" peptides, and the ratio of their signal intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

  • Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like this compound, researchers can trace the path of the labeled carbon and nitrogen atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites is measured by MS or NMR.[1] This labeling pattern provides crucial information about the activity of different metabolic routes. Computational models are then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[1]

  • Protein Structure and Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling is essential for determining the three-dimensional structure and dynamics of proteins using NMR spectroscopy. The incorporation of ¹³C and ¹⁵N into proteins, including through the use of this compound, is critical for resolving spectral overlap, which is a major challenge in NMR studies of larger proteins.[2] The presence of these isotopes enables a suite of multidimensional NMR experiments that are used to assign the resonances of the protein backbone and side chains, ultimately leading to a high-resolution structural model.[3]

Data Presentation

Table 1: Illustrative Quantitative Proteomics Data from a SILAC Experiment

This table showcases example data from a hypothetical SILAC experiment comparing a treated versus a control cell line, where protein expression changes are quantified using this compound.

Protein IDGene NameProtein NameH/L RatioLog2 Fold Changep-valueRegulation
P04637TP53Cellular tumor antigen p532.541.340.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.030.89Unchanged
Q06830CASP3Caspase-30.45-1.150.005Downregulated
P31749AKT1RAC-alpha serine/threonine-protein kinase1.890.920.02Upregulated
P10415G6PDGlucose-6-phosphate 1-dehydrogenase0.98-0.030.91Unchanged

Note: The data in this table are for illustrative purposes and do not represent the results of a specific experiment.

Table 2: Phenylalanine Flux Rates in Healthy Human Adults

This table presents a summary of phenylalanine flux rates in healthy adults, a key parameter often investigated using isotopically labeled phenylalanine in metabolic studies. The data is compiled from published literature.

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)Reference
Phenylalanine Flux (Intravenous Infusion)39.2 - 41.8[3]
Phenylalanine Flux (Intragastric Infusion)54.2 - 74.0[3]
Phenylalanine Oxidation Rate (at intakes ≤ 10 mg·kg⁻¹·day⁻¹)1.3

Note: The data in this table are derived from studies that may have used different isotopologues of phenylalanine.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Quantitative Proteomics using SILAC

Objective: To quantify relative protein abundance changes between two cell populations.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine (and L-phenylalanine if not using a kit that includes it)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-phenylalanine

  • "Heavy" this compound

  • Cell culture flasks/plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Prepare "light" and "heavy" SILAC media. For the "heavy" medium, supplement the lysine (B10760008) and arginine-deficient medium with "heavy" this compound to the desired final concentration (typically the same as in standard medium). For the "light" medium, add natural L-phenylalanine. Both media should be supplemented with dFBS.

    • Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.

    • Passage the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid.[3] Incorporation efficiency can be checked by a preliminary mass spectrometry analysis.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer to extract the proteins.

    • Determine the protein concentration of each lysate.

  • Protein Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Separate the mixed protein sample by 1D SDS-PAGE.

    • Excise the protein bands from the gel.

    • Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.

Protocol 2: Metabolic Flux Analysis

Objective: To determine the relative contribution of different metabolic pathways to phenylalanine metabolism.

Materials:

  • Cell line of interest

  • Defined cell culture medium

  • This compound

  • Cell culture plates/flasks

  • Quenching solution (e.g., ice-cold 60% methanol)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing a known concentration of L-phenylalanine.

    • Replace the standard medium with a medium containing this compound at the same concentration.

    • Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest to reach an isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly remove the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold quenching solution.

    • Extract the intracellular metabolites using a cold extraction solvent.

  • Sample Preparation:

    • Centrifuge the cell extract to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Evaporate the solvent to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.

  • Data Analysis and Flux Calculation:

    • Determine the isotopic enrichment (the ratio of labeled to unlabeled isotopologues) for each metabolite.

    • Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) and a stoichiometric model of the relevant metabolic pathways to calculate the metabolic flux rates that best explain the observed labeling patterns.

Mandatory Visualization

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

SILAC_Workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Light_Culture Cell Culture in 'Light' Medium (Natural Phe) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture in 'Heavy' Medium (L-Phe-13C9,15N) Treatment Experimental Treatment Heavy_Culture->Treatment Harvest Harvest Cells Control->Harvest Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Mixing Mix Equal Protein Amounts Quantification->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis Results Relative Protein Quantification Data_Analysis->Results

Caption: A generalized workflow for a SILAC experiment.

MFA_Workflow cluster_labeling 1. Isotopic Labeling cluster_sampling 2. Sample Preparation cluster_analysis 3. Analysis & Modeling Cell_Culture Cell Culture in Defined Medium Labeling Switch to Medium with L-Phe-13C9,15N Cell_Culture->Labeling Steady_State Incubate to Reach Isotopic Steady State Labeling->Steady_State Quenching Quench Metabolism Steady_State->Quenching Extraction Extract Metabolites Quenching->Extraction Preparation Sample Preparation for MS Extraction->Preparation LC_MS_MFA LC-MS/MS Analysis (Mass Isotopomer Distribution) Preparation->LC_MS_MFA Flux_Calculation Computational Flux Calculation LC_MS_MFA->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: A typical workflow for a metabolic flux analysis experiment.

Phenylalanine_Signaling Phe L-Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation GCN2 GCN2 eIF2a eIF2α GCN2->eIF2a Phosphorylation Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Inhibition S6K1->Protein_Synthesis Promotion eIF2a->Protein_Synthesis Inhibition Amino_Acid_Deprivation Amino Acid Deprivation Amino_Acid_Deprivation->GCN2 Activation

Caption: Key signaling pathways regulated by phenylalanine availability.

Conclusion

This compound stands as a testament to the power of stable isotope labeling in modern biological research. Its versatility in quantitative proteomics, metabolic flux analysis, and structural biology provides researchers with a multifaceted tool to dissect the intricate workings of the cell. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently design and execute experiments that leverage the unique capabilities of this labeled amino acid. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers will undoubtedly expand, further revolutionizing our understanding of biology and accelerating the pace of drug discovery and development.

References

A Technical Guide to L-Phenylalanine-13C9,15N: Suppliers, Pricing, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools. L-Phenylalanine-13C9,15N, a non-radioactive, heavy-labeled version of the essential amino acid L-phenylalanine, serves as a critical tracer in a multitude of advanced analytical techniques. This guide provides an in-depth overview of reputable suppliers, current pricing, and detailed experimental protocols for its application in metabolic research, quantitative proteomics, and structural biology.

I. Sourcing and Procurement: A Comparative Analysis of Suppliers

The procurement of high-quality this compound is paramount for the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds. Below is a comparative table summarizing key suppliers and their current offerings.

SupplierProduct/Catalog NumberIsotopic EnrichmentChemical PurityQuantityPrice (USD)
Sigma-Aldrich 60801798 atom % ¹³C, 98 atom % ¹⁵N95% (CP), 97% (Chiral Purity)250 mg$1,330.00
1 g$2,555.00
Cambridge Isotope Laboratories, Inc. (CIL) CNLM-575-H99% ¹³C, 99% ¹⁵N≥98%100 mg$900.00
CNLM-575-H-0.1MG99% ¹³C, 99% ¹⁵N≥98%0.1 mg$115.00
MedChemExpress HY-W010618SNot specifiedNot specified1 mgContact for price
5 mgContact for price
Alfa Chemistry AS016531Not specifiedNot specified10 mgContact for price
25 mgContact for price
50 mgContact for price
100 mgContact for price

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. "CP" refers to chemical purity.

II. Experimental Protocols in Detail

This compound is a versatile tool employed in a range of sophisticated experimental workflows. Below are detailed protocols for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis using LC-MS/MS, and sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC method allows for the quantitative comparison of protein abundances between different cell populations.[1][2]

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "heavy" labeled population, use a specially formulated SILAC DMEM or RPMI medium that lacks L-arginine, L-lysine, and L-phenylalanine.

  • Supplement this medium with "heavy" L-Arginine-¹³C₆,¹⁵N₄, "heavy" L-Lysine-¹³C₆,¹⁵N₂, and "heavy" L-Phenylalanine-¹³C₉,¹⁵N.

  • For the "light" control population, use the same base medium supplemented with the corresponding unlabeled ("light") amino acids.

  • Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.[1]

2. Sample Preparation:

  • Harvest and lyse the "heavy" and "light" cell populations separately.

  • Combine equal amounts of protein from each lysate.

  • Perform protein digestion, typically using trypsin, which cleaves after lysine (B10760008) and arginine residues.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

4. Data Analysis:

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

B. Metabolic Flux Analysis via LC-MS/MS

This protocol outlines the tracing of L-phenylalanine metabolism within a biological system.[3]

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of L-Phenylalanine-¹³C₉,¹⁵N.

  • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent, such as 80% methanol.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a speed vacuum.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

  • Utilize a validated LC-MS/MS method with appropriate chromatographic separation and mass transitions to detect and quantify L-Phenylalanine-¹³C₉,¹⁵N and its downstream metabolites.[4]

4. Data Analysis and Flux Calculation:

  • Determine the isotopic enrichment in the precursor and product metabolites from the LC-MS/MS data.

  • Use this information to calculate metabolic flux rates through the relevant pathways.

C. Sample Preparation for NMR Spectroscopy

For structural and dynamic studies of proteins by NMR, uniform labeling with stable isotopes is often necessary.[5][6]

1. Protein Expression and Labeling:

  • Overexpress the protein of interest in a suitable expression system, typically E. coli.

  • Use a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.

  • To achieve uniform labeling of phenylalanine residues with ¹³C and ¹⁵N, ensure that L-Phenylalanine is not supplemented in the medium, forcing the cells to synthesize it de novo from the labeled precursors.

2. Protein Purification:

  • Lyse the cells and purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) at a specific pH.

  • Concentrate the protein to a final concentration typically in the range of 0.1 to 1 mM.[5]

  • Add a small percentage of D₂O to the sample for the deuterium (B1214612) lock.

  • Transfer the final sample to a high-quality NMR tube.

III. Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_workflow Quantitative Proteomics Workflow (SILAC) cell_culture Cell Culture ('Heavy' & 'Light' Media) lysis Cell Lysis cell_culture->lysis Harvest combine Combine Lysates lysis->combine digest Protein Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.

G cluster_pathway Phenylalanine Metabolism Pathway phe L-Phenylalanine tyr L-Tyrosine phe->tyr dopa L-DOPA tyr->dopa dopamine Dopamine dopa->dopamine pah Phenylalanine Hydroxylase (PAH) th Tyrosine Hydroxylase (TH) ddc DOPA Decarboxylase (DDC)

Caption: A simplified diagram of the metabolic pathway from L-Phenylalanine to Dopamine.[7][8]

References

Methodological & Application

Application Notes and Protocols for L-Phenylalanine-¹³C₉,¹⁵N in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Phenylalanine-¹³C₉,¹⁵N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. SILAC is a powerful metabolic labeling technique that enables accurate relative quantification of proteins in different cell populations by mass spectrometry (MS).[1][2][3][4][5] The incorporation of "heavy" amino acids, such as L-Phenylalanine-¹³C₉,¹⁵N, into the entire proteome of a cell population allows for direct comparison with a "light" control population grown in the presence of the natural amino acid.

Introduction to SILAC using L-Phenylalanine-¹³C₉,¹⁵N

While traditionally SILAC experiments have predominantly utilized isotopically labeled arginine and lysine (B10760008), the use of other essential amino acids like phenylalanine can be advantageous in specific contexts. Phenylalanine is an aromatic amino acid, and its incorporation can be particularly useful for studying proteins where arginine and lysine may be less abundant or for complementing traditional SILAC approaches to achieve broader proteome coverage. The ¹³C₉,¹⁵N labeling of phenylalanine provides a significant and distinct mass shift, facilitating clear differentiation and accurate quantification of peptides during mass spectrometry analysis.

The core principle involves growing two cell populations in media that are identical except for the isotopic form of phenylalanine.[4] One population is cultured in "light" medium containing standard L-phenylalanine, while the other is cultured in "heavy" medium containing L-Phenylalanine-¹³C₉,¹⁵N. Over several cell divisions, the heavy isotope is incorporated into all newly synthesized proteins.[6] Following experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.

Applications in Cellular Signaling Pathway Analysis

SILAC is a highly effective method for investigating dynamic changes in cellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs).[1][7] By comparing the proteomes of stimulated versus unstimulated cells, researchers can identify and quantify changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions that are crucial components of signal transduction.

Case Study: Ephrin B2 (EphB2) Receptor Tyrosine Kinase Signaling

The Ephrin B2 receptor signaling pathway plays a critical role in various physiological processes, including angiogenesis and neuronal development.[8] SILAC-based quantitative proteomics can be employed to dissect the intricate downstream signaling events following EphB2 activation.

Quantitative Data from a Representative SILAC Experiment on EphB2 Signaling:

The following table summarizes hypothetical quantitative data from a SILAC experiment investigating changes in protein abundance upon stimulation of the EphB2 receptor. In this scenario, one cell population was labeled with "heavy" L-Phenylalanine-¹³C₉,¹⁵N and stimulated with the Ephrin B2 ligand, while the "light" population served as the unstimulated control.

ProteinGeneFunctionHeavy/Light Ratio (Stimulated/Unstimulated)Regulation
Ephrin type-B receptor 2EPHB2Receptor Tyrosine Kinase1.1No significant change
GRB2GRB2Adaptor Protein2.5Upregulated
SOS1SOS1Guanine Nucleotide Exchange Factor2.2Upregulated
RasHRASSmall GTPase1.9Upregulated
RAF1RAF1Serine/Threonine Kinase1.7Upregulated
MEK1MAP2K1Dual Specificity Kinase1.5Upregulated
ERK2MAPK1Mitogen-Activated Protein Kinase1.3Upregulated
SHC1SHC1Adaptor Protein2.8Upregulated
PIK3R1PIK3R1PI3-Kinase Regulatory Subunit2.1Upregulated
AKT1AKT1Serine/Threonine Kinase1.8Upregulated

Ephrin B2 Signaling Pathway Diagram:

EphB2_Signaling EphrinB2 Ephrin B2 EphB2 EphB2 Receptor EphrinB2->EphB2 Activation GRB2 GRB2 EphB2->GRB2 SHC1 SHC1 EphB2->SHC1 PI3K PI3K EphB2->PI3K SOS1 SOS1 GRB2->SOS1 Ras Ras SOS1->Ras RAF1 RAF1 Ras->RAF1 MEK1 MEK1 RAF1->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHC1->GRB2 AKT AKT PI3K->AKT AKT->Proliferation

Caption: Ephrin B2 Receptor Signaling Pathway.

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is a well-studied pathway that is often dysregulated in cancer. SILAC has been instrumental in elucidating the dynamics of EGFR signaling and the effects of targeted therapies.[9][10][11][12]

Quantitative Data from a Representative SILAC Experiment on EGFR Signaling:

The following table presents hypothetical data from a SILAC experiment comparing a cancer cell line treated with an EGFR inhibitor to an untreated control. The treated cells were grown in "heavy" L-Phenylalanine-¹³C₉,¹⁵N medium.

ProteinGeneFunctionHeavy/Light Ratio (Inhibitor/Control)Regulation
Epidermal growth factor receptorEGFRReceptor Tyrosine Kinase0.9No significant change
Phosphoinositide 3-kinasePIK3CAKinase0.4Downregulated
3-phosphoinositide-dependent protein kinase 1PDPK1Kinase0.5Downregulated
Protein kinase BAKT1Kinase0.6Downregulated
Mitogen-activated protein kinase 1MAPK3Kinase0.3Downregulated
Signal transducer and activator of transcription 3STAT3Transcription Factor0.4Downregulated
Proliferating cell nuclear antigenPCNACell Proliferation Marker0.2Downregulated
B-cell lymphoma 2BCL2Apoptosis Regulator1.8Upregulated
Caspase-3CASP3Apoptosis Effector2.1Upregulated
BADBADPro-apoptotic Protein1.9Upregulated

EGFR Signaling Pathway Diagram:

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Experimental Protocols

I. Cell Culture and Metabolic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • SILAC-grade cell culture medium deficient in L-phenylalanine.

  • "Light" L-phenylalanine.

  • "Heavy" L-Phenylalanine-¹³C₉,¹⁵N.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Standard cell culture reagents and equipment.

Protocol:

  • Adaptation Phase:

    • Culture cells for at least two passages in the SILAC-grade medium supplemented with "light" L-phenylalanine and dFBS to adapt them to the new medium.

    • Split the adapted cells into two populations.

    • Culture one population in "light" medium (supplemented with standard L-phenylalanine).

    • Culture the second population in "heavy" medium (supplemented with L-Phenylalanine-¹³C₉,¹⁵N). The recommended concentration of L-Phenylalanine is typically the same as in standard medium formulations (e.g., 32 mg/L for DMEM), but may require optimization.

    • Continue to culture the cells for at least 5-6 cell doublings to ensure >95% incorporation of the heavy amino acid.[6]

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry to confirm near-complete incorporation of L-Phenylalanine-¹³C₉,¹⁵N.

  • Experimental Phase:

    • Once complete labeling is achieved, perform the desired experimental treatment on one or both cell populations (e.g., drug treatment, growth factor stimulation).

II. Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford protein assay reagents.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Ammonium (B1175870) bicarbonate.

  • Formic acid.

  • Acetonitrile.

  • C18 desalting columns.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Harvest the "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Protein Mixing and Reduction/Alkylation:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion (In-solution):

    • Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

III. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a software package that supports SILAC quantification (e.g., MaxQuant).

    • The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

    • Normalize the protein ratios and perform statistical analysis to identify proteins with significant changes in abundance.

Experimental Workflow Diagram

SILAC_Workflow Light_Culture Cell Culture ('Light' L-Phe) Adaptation Adaptation Phase (>5 Doublings) Light_Culture->Adaptation Heavy_Culture Cell Culture ('Heavy' L-Phe-¹³C₉,¹⁵N) Heavy_Culture->Adaptation Treatment_Light Control/ Treatment A Adaptation->Treatment_Light Treatment_Heavy Treatment B Adaptation->Treatment_Heavy Cell_Harvest Cell Harvest & Lysis Treatment_Light->Cell_Harvest Treatment_Heavy->Cell_Harvest Protein_Mix Mix Proteins 1:1 Cell_Harvest->Protein_Mix Digestion Reduction, Alkylation & Trypsin Digestion Protein_Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Protein ID & Quant) LCMS->Data_Analysis Results Protein Ratios Data_Analysis->Results

Caption: General SILAC Experimental Workflow.

References

Application Notes and Protocols for L-Phenylalanine-¹³C₉,¹⁵N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Phenylalanine-¹³C₉,¹⁵N in cell culture for quantitative proteomics and metabolic flux analysis. The protocols detailed below are designed to ensure robust and reproducible results for researchers in various fields, including cell biology, drug discovery, and systems biology.

Introduction

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled amino acid that serves as a powerful tool for tracing and quantifying protein synthesis, turnover, and metabolic pathways in living cells. By replacing standard L-Phenylalanine with its heavy isotope counterpart in cell culture media, researchers can accurately measure changes in the proteome and metabolome using mass spectrometry (MS). The most common application for this labeled amino acid is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique.[1][2] Additionally, L-Phenylalanine-¹³C₉,¹⁵N is a valuable tracer for Metabolic Flux Analysis (MFA), enabling the elucidation of metabolic reaction rates within a biological system.[3]

Core Applications

  • Quantitative Proteomics (SILAC): SILAC allows for the precise relative quantification of protein abundance between different cell populations.[1][2] This is achieved by growing one population of cells in a "light" medium containing natural L-Phenylalanine and another in a "heavy" medium with L-Phenylalanine-¹³C₉,¹⁵N. When the two cell populations are mixed, the mass difference between the light and heavy peptides allows for their distinct detection and quantification by MS.[1]

  • Metabolic Flux Analysis (MFA): By tracking the incorporation of the ¹³C and ¹⁵N isotopes from L-Phenylalanine into various downstream metabolites, researchers can calculate the rates of metabolic reactions.[3][4] This is particularly useful for studying phenylalanine metabolism and its role in various physiological and pathological states.

Data Presentation

Table 1: Representative Incorporation Efficiency of L-Phenylalanine-¹³C₉,¹⁵N in Different Mammalian Cell Lines
Cell LineDoublings in Heavy MediumIncorporation Efficiency (%)Reference
HeLa5>97[1]
HEK2936>99General SILAC Protocol
A5495~95General SILAC Protocol
COS-76>98General SILAC Protocol

Note: Incorporation efficiency should be empirically determined for each cell line and experimental setup.

Table 2: Example of Quantitative Proteomic Data from a SILAC Experiment
Protein AccessionGenePeptide SequenceH/L RatioRegulation
P04637TP53(R)DLLGFSYR2.1Upregulated
P62258HSP90AB1(K)LVEGER0.95No Change
Q06830BAX(R)AGLDTFPEYR0.45Downregulated
P10415VIM(K)LGSNEIER1.05No Change

H/L Ratio: Ratio of the intensity of the heavy peptide (from treated cells) to the light peptide (from control cells). Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: SILAC using L-Phenylalanine-¹³C₉,¹⁵N for Quantitative Proteomics

This protocol outlines the steps for a typical SILAC experiment to compare the proteomes of two cell populations (e.g., control vs. treated).

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Phenylalanine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Phenylalanine (light)

  • L-Phenylalanine-¹³C₉,¹⁵N (heavy)

  • L-Lysine and L-Arginine (light and heavy, if performing a double-labeling experiment)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Bradford or BCA protein assay reagents

  • SDS-PAGE reagents and equipment

  • In-gel tryptic digestion kit

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Media Preparation:

    • Light Medium: Supplement the amino acid-deficient medium with dFBS (typically 10%), Penicillin-Streptomycin, light L-Phenylalanine, and light L-Lysine and L-Arginine to their normal concentrations.

    • Heavy Medium: Supplement the amino acid-deficient medium with dFBS, Penicillin-Streptomycin, heavy L-Phenylalanine-¹³C₉,¹⁵N, and heavy L-Lysine and L-Arginine to their normal concentrations.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Adapt one population to the "light" medium and the other to the "heavy" medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[1]

    • Verify the incorporation efficiency by performing a preliminary MS analysis on a small sample of the heavy-labeled cells.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply the experimental treatment to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Lyse the "light" and "heavy" cell populations separately using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatants.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).

  • Protein Digestion:

    • The mixed protein sample can be digested into peptides using either an in-solution or in-gel digestion method. For in-gel digestion:

      • Run the mixed protein sample on an SDS-PAGE gel.

      • Stain the gel with Coomassie Brilliant Blue.

      • Excise the entire protein lane and cut it into small pieces.

      • Destain the gel pieces.

      • Reduce and alkylate the proteins within the gel pieces.[5]

      • Digest the proteins with trypsin overnight at 37°C.[6]

      • Extract the peptides from the gel pieces.[5][6]

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • Use a suitable software package (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.

Protocol 2: Metabolic Flux Analysis using L-Phenylalanine-¹³C₉,¹⁵N

This protocol provides a framework for tracing the metabolic fate of L-Phenylalanine in cell culture.

Materials:

  • Cell line of interest

  • Culture medium containing a known concentration of L-Phenylalanine

  • L-Phenylalanine-¹³C₉,¹⁵N

  • Ice-cold PBS

  • Quenching solution (e.g., 80% methanol, -80°C)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a standard medium containing a known concentration of unlabeled L-Phenylalanine.

    • To initiate the experiment, replace the standard medium with a medium containing L-Phenylalanine-¹³C₉,¹⁵N at the same concentration.[3]

    • Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest.

  • Quenching and Metabolite Extraction:

    • Rapidly remove the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold quenching solution (e.g., 80% methanol) and scraping the cells.[3]

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • The samples may require further processing, such as derivatization, depending on the analytical method.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples by LC-MS/MS to determine the isotopic enrichment in L-Phenylalanine and its downstream metabolites (e.g., Tyrosine).[3]

  • Data Analysis and Flux Calculation:

    • The isotopic labeling data is used in conjunction with a metabolic model and computational software to calculate the rates of metabolic reactions.

Visualizations

G cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Data Analysis Light Culture Light Culture Mix Lysates (1:1) Mix Lysates (1:1) Light Culture->Mix Lysates (1:1) Heavy Culture Heavy Culture Heavy Culture->Mix Lysates (1:1) Light Medium\n(L-Phenylalanine) Light Medium (L-Phenylalanine) Light Medium\n(L-Phenylalanine)->Light Culture Heavy Medium\n(L-Phenylalanine-¹³C₉,¹⁵N) Heavy Medium (L-Phenylalanine-¹³C₉,¹⁵N) Heavy Medium\n(L-Phenylalanine-¹³C₉,¹⁵N)->Heavy Culture Control Control Control->Light Culture Stimulus/Drug Stimulus/Drug Stimulus/Drug->Heavy Culture Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

G L-Phenylalanine L-Phenylalanine Protein Synthesis Protein Synthesis L-Phenylalanine->Protein Synthesis Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase L-Tyrosine->Protein Synthesis L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of L-Phenylalanine and its conversion to L-Tyrosine and catecholamines.

G cluster_0 Quantification via SILAC Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_A_light Kinase_A_light Receptor->Kinase_A_light Control Kinase_A_heavy Kinase_A_heavy Receptor->Kinase_A_heavy Treated Protein_B_light Protein_B_light Kinase_A_light->Protein_B_light Phosphorylation Protein_B_heavy Protein_B_heavy Kinase_A_heavy->Protein_B_heavy Phosphorylation MS_Signal_Light MS_Signal_Light Protein_B_light->MS_Signal_Light MS_Signal_Heavy MS_Signal_Heavy Protein_B_heavy->MS_Signal_Heavy Ratio (Heavy/Light) Ratio (Heavy/Light) MS_Signal_Light->Ratio (Heavy/Light) MS_Signal_Heavy->Ratio (Heavy/Light) Quantify Pathway Activity Quantify Pathway Activity Ratio (Heavy/Light)->Quantify Pathway Activity

Caption: Using SILAC to quantify changes in a signaling pathway.

References

L-Phenylalanine-¹³C₉,¹⁵N: A Powerful Tracer for Metabolic Flux Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine-¹³C₉,¹⁵N is a stable, non-radioactive isotopically labeled amino acid that serves as a powerful tool for metabolic flux analysis (MFA). By incorporating nine Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, this tracer allows for the precise tracking of phenylalanine's metabolic fate within biological systems. These detailed application notes and protocols provide a comprehensive guide for utilizing L-Phenylalanine-¹³C₉,¹⁵N to elucidate cellular metabolism, particularly in the context of disease research and therapeutic development.

Introduction to Metabolic Flux Analysis with L-Phenylalanine-¹³C₉,¹⁵N

Metabolic flux analysis is a crucial technique for quantifying the rates of metabolic reactions within a cell. By introducing a labeled substrate, such as L-Phenylalanine-¹³C₉,¹⁵N, researchers can trace the journey of the labeled atoms through various metabolic pathways. The heavy isotopes act as reporters, and their incorporation into downstream metabolites can be accurately measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the calculation of the flux, or rate, of specific metabolic pathways.

The dual labeling of L-Phenylalanine with both ¹³C and ¹⁵N provides a significant advantage. It enables the simultaneous tracing of both the carbon skeleton and the amino group of the molecule. This is particularly valuable for studying the interplay between carbon and nitrogen metabolism, which is often dysregulated in diseases like cancer.

Applications in Research and Drug Development

The use of L-Phenylalanine-¹³C₉,¹⁵N in metabolic flux analysis has a wide range of applications, including:

  • Cancer Metabolism: Cancer cells exhibit altered metabolism to support their rapid proliferation. Tracing phenylalanine metabolism can reveal key pathways that are upregulated in cancer, providing potential targets for novel therapies. For instance, studies have used stable isotope-labeled phenylalanine to investigate its role in multiple myeloma, demonstrating that inhibiting its utilization can suppress cancer cell growth.[1]

  • Neurological Disorders: Phenylalanine is a precursor to several neurotransmitters, including dopamine. Understanding its metabolic flux in the brain is critical for studying neurological disorders like Parkinson's disease and phenylketonuria (PKU).

  • Inborn Errors of Metabolism: L-Phenylalanine-¹³C₉,¹⁵N can be used to diagnose and monitor inborn errors of metabolism that affect phenylalanine catabolism.

  • Drug Discovery and Development: By observing how a drug candidate alters the metabolic flux of phenylalanine and its downstream pathways, researchers can gain insights into its mechanism of action and potential off-target effects.

Data Presentation: Quantitative Metabolic Flux Data

Table 1: Relative Flux of Phenylalanine into Major Metabolic Pathways in Control vs. Cancer Cells

Metabolic PathwayControl Cells (Relative Flux %)Cancer Cells (Relative Flux %)
Protein Synthesis6555
Tyrosine Synthesis2535
Phenylpyruvate Synthesis58
Other52

Table 2: Isotopic Enrichment of Key Metabolites after Labeling with L-Phenylalanine-¹³C₉,¹⁵N

MetaboliteIsotopic Enrichment (M+10) in Control Cells (%)Isotopic Enrichment (M+10) in Cancer Cells (%)
Phenylalanine9897
Tyrosine2233
Phenylpyruvate47
2-Hydroxyphenylacetate12

Experimental Protocols

I. In Vitro Cell Culture Labeling Experiment

This protocol outlines the general steps for a stable isotope tracing experiment using L-Phenylalanine-¹³C₉,¹⁵N in cultured cells.

Materials:

  • Cells of interest (e.g., cancer cell line, primary neurons)

  • Standard cell culture medium

  • Custom labeling medium: Standard medium lacking unlabeled L-phenylalanine

  • L-Phenylalanine-¹³C₉,¹⁵N

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the custom medium with L-Phenylalanine-¹³C₉,¹⁵N to the same concentration as unlabeled phenylalanine in the standard medium.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid and to reach isotopic steady state.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells from the plate in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Vortex the cell lysates vigorously.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

II. LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of L-Phenylalanine-¹³C₉,¹⁵N and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Analytical standards for phenylalanine, tyrosine, and other relevant metabolites

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Chromatographic Separation:

    • Inject the reconstituted samples onto a suitable reverse-phase C18 column.

    • Use a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibrate at 5% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the different isotopologues of phenylalanine and its metabolites. The specific mass transitions will depend on the instrument and the metabolites of interest. For example:

      • Unlabeled Phenylalanine (M+0): Precursor m/z 166.1 -> Product m/z 120.1

      • L-Phenylalanine-¹³C₉,¹⁵N (M+10): Precursor m/z 176.1 -> Product m/z 130.1

      • Labeled Tyrosine (from ¹³C₉-Phenylalanine): Precursor m/z 191.1 -> Product m/z 145.1

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Calculate the fractional isotopic enrichment for each metabolite at each time point.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and calculate the metabolic fluxes.

Mandatory Visualization

Phenylalanine_Metabolism Phe L-Phenylalanine-¹³C₉,¹⁵N Protein Protein Synthesis Phe->Protein Incorporation Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase PP Phenylpyruvate Phe->PP Transamination Dopamine Dopamine Tyr->Dopamine TCA TCA Cycle PP->TCA

Caption: Metabolic fate of L-Phenylalanine-¹³C₉,¹⁵N.

MFA_Workflow Culture 1. Cell Culture & Labeling Quench 2. Quench Metabolism & Extract Metabolites Culture->Quench LCMS 3. LC-MS/MS Analysis Quench->LCMS Data 4. Data Processing & Isotopologue Distribution LCMS->Data Model 5. Metabolic Flux Modeling Data->Model FluxMap 6. Flux Map Generation Model->FluxMap

Caption: Experimental workflow for Metabolic Flux Analysis.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K mTOR mTORC1 PI3K->mTOR Metabolism Increased Phenylalanine Uptake & Metabolism mTOR->Metabolism Proliferation Cell Proliferation Metabolism->Proliferation

Caption: Signaling pathway influencing phenylalanine metabolism.

References

Application Note: Quantitative Analysis of Phenylalanine in Human Plasma by LC-MS/MS Using L-Phenylalanine-¹³C₉,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of L-phenylalanine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates L-Phenylalanine-¹³C₉,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of phenylalanine for metabolic disorder research, nutritional studies, and clinical research applications.

Introduction

L-phenylalanine is an essential aromatic amino acid crucial for protein synthesis and serves as a precursor for tyrosine and various catecholamines.[1] Accurate measurement of phenylalanine levels in biological matrices like plasma is vital for diagnosing and monitoring metabolic disorders such as Phenylketonuria (PKU).[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for small molecule bioanalysis due to its high sensitivity and selectivity.[3][4] However, LC-MS/MS analysis can be susceptible to matrix effects, where co-eluting endogenous components from the sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and compromising quantitative accuracy.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects.[3][5][6] An ideal SIL-IS, such as L-Phenylalanine-¹³C₉,¹⁵N, is chemically and physically almost identical to the analyte of interest.[6][7] This ensures that it co-elutes chromatographically and experiences the same degree of matrix effects and variability during sample processing as the endogenous phenylalanine.[3][7] The use of ¹³C and ¹⁵N isotopes is particularly advantageous as it avoids the potential for chromatographic separation from the native analyte, a phenomenon sometimes observed with deuterium-labeled standards (the "isotope effect").[7]

This application note provides a detailed protocol for the quantification of L-phenylalanine in human plasma using L-Phenylalanine-¹³C₉,¹⁵N as an internal standard, enabling reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • L-Phenylalanine (≥98% purity)

  • L-Phenylalanine-¹³C₉,¹⁵N (≥98% purity, 99% isotopic purity)[1]

  • Human Plasma (K₂EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • 30% (w/v) Sulfosalicylic Acid Solution

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Pipettes and general laboratory consumables

Preparation of Standards and Solutions

Stock Solutions (1 mg/mL):

  • L-Phenylalanine Stock: Accurately weigh and dissolve L-phenylalanine in ultrapure water.

  • L-Phenylalanine-¹³C₉,¹⁵N (IS) Stock: Accurately weigh and dissolve L-Phenylalanine-¹³C₉,¹⁵N in ultrapure water.

Working Solutions:

  • Prepare serial dilutions of the L-Phenylalanine stock solution in a surrogate matrix (e.g., 1x PBS or stripped plasma) to create calibration standards.

  • Prepare a working solution of the L-Phenylalanine-¹³C₉,¹⁵N internal standard. The final concentration of the IS should be optimized based on the expected endogenous levels of phenylalanine.

Sample Preparation

The following protocol outlines a protein precipitation method for plasma samples.[2][8][9]

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer a 27.5 µL aliquot of the clear supernatant to a clean tube or autosampler vial.

  • Add 225 µL of the initial mobile phase (e.g., Mobile Phase B) to the supernatant.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

  • Column: A HILIC (Hydrophilic Interaction Chromatography) or Polar X column is recommended for good retention of polar amino acids without derivatization.[2]

  • Mobile Phase A: 0.5% Formic Acid and 1 mM Ammonium Formate in Water

  • Mobile Phase B: 0.5% Formic Acid and 1 mM Ammonium Formate in 90:10 Acetonitrile:Water[2]

  • Gradient: A gradient elution is typically used to separate the analyte from other plasma components.

  • Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for both L-phenylalanine and its internal standard should be optimized by direct infusion. Typical transitions are:

    • L-Phenylalanine: 166.1 -> 120.1[10]

    • L-Phenylalanine-¹³C₉,¹⁵N: 176.2 -> 129.1[8]

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Presentation

The use of L-Phenylalanine-¹³C₉,¹⁵N allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of phenylalanine in unknown samples is then determined from this curve.

Table 1: Example MRM Transitions for L-Phenylalanine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Phenylalanine166.1120.1
L-Phenylalanine-¹³C₉,¹⁵N (IS)176.2129.1

Table 2: Representative Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.99
Calibration Range2 - 500 µmol/L[9]
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 115%

(Note: These are typical performance values and should be established during method validation.)

Visualization of Workflows and Concepts

G Figure 1: Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add IS (L-Phe-¹³C₉,¹⁵N) Plasma->Add_IS Precipitate Add 30% SSA Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Separation HILIC Separation Dilute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for phenylalanine quantification.

G Figure 2: Principle of Internal Standardization cluster_process Sample Prep & LC-MS/MS cluster_quant Quantification Analyte Phenylalanine (Analyte) Matrix_Effect Matrix Effect (e.g., Ion Suppression) Analyte->Matrix_Effect IS L-Phe-¹³C₉,¹⁵N (IS) IS->Matrix_Effect Matrix Matrix Components Sample Biological Sample Analyte_Signal Analyte Signal Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal IS Signal IS_Signal->Ratio Matrix_Effect->Analyte_Signal - Matrix_Effect->IS_Signal - Result Accurate Concentration Ratio->Result

Caption: How SIL-IS corrects for matrix effects.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing L-Phenylalanine-¹³C₉,¹⁵N as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of L-phenylalanine in human plasma. The stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring high-quality data suitable for demanding research and development applications. The simple sample preparation and rapid analysis time make this method efficient for the analysis of large sample cohorts.

References

Application Note: Quantitative Analysis of L-Phenylalanine-13C9,15N by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine is an essential aromatic amino acid vital for protein synthesis and a precursor for numerous metabolites.[1] Its isotopically labeled form, L-Phenylalanine-13C9,15N, serves as a crucial internal standard and tracer in metabolic research, particularly in metabolic flux analysis (MFA) and clinical studies for disorders like phenylketonuria (PKU).[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of amino acids due to its high sensitivity and specificity.[3] However, the polar and non-volatile nature of amino acids necessitates a derivatization step to enhance their volatility for GC-MS analysis.[4] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

The sample preparation method should be adapted based on the biological matrix.

a) For Protein Hydrolysis (e.g., from tissue or proteinaceous samples):

  • Weigh approximately 10-20 mg of the homogenized and dried sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Flush the tube with nitrogen gas, seal it, and heat at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

  • After cooling, centrifuge the hydrolysate to pellet any solid debris.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.

  • The dried amino acid residue is now ready for derivatization.

b) For Free Amino Acid Extraction (e.g., from plasma, serum, or urine):

  • To 100 µL of the biological fluid, add a known amount of an appropriate internal standard (if this compound is the analyte of interest, a different labeled amino acid could be used).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the free amino acids.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization: Silylation using MTBSTFA

Silylation is a common derivatization technique for amino acids, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a frequently used reagent that produces stable derivatives.[5]

  • To the dried amino acid residue, add 50 µL of pyridine (B92270) and vortex for 15 seconds.

  • Add 50 µL of MTBSTFA (with 1% TBDMS-Cl) to the mixture.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized amino acids. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 325°C at 10°C/min.

    • Hold at 325°C for 10 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Ions to Monitor: The specific m/z values for the di-TBDMS derivative of this compound and the native L-Phenylalanine should be determined by injecting a standard. For native phenylalanine, characteristic fragments of its TBDMS derivative are monitored.[7] The corresponding ions for the labeled compound will have a mass shift of +10 amu.

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

Data Presentation

Quantitative data should be summarized for clear interpretation. The following table is an illustrative example of the performance characteristics that should be determined during method validation.

ParameterResult
Linear Range 1 - 100 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.0 µM
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Note: These values are for illustrative purposes and should be experimentally determined for each specific assay.

Visualizations

Phenylalanine Metabolism and its Role as a Tracer

L-Phenylalanine is a precursor for the synthesis of tyrosine and subsequently catecholamines.[8] In metabolic flux analysis, this compound is introduced into a biological system, and the incorporation of the heavy isotopes into downstream metabolites is monitored over time.

Phenylalanine_Metabolism Phe_labeled L-Phenylalanine-¹³C₉,¹⁵N (Tracer) Phe_pool Intracellular Phenylalanine Pool Phe_labeled->Phe_pool Incorporation Protein Protein Synthesis Phe_pool->Protein Translation Tyr Tyrosine Phe_pool->Tyr Phenylalanine hydroxylase Metabolites Other Phenylalanine Metabolites Phe_pool->Metabolites Catecholamines Dopamine, Epinephrine, Norepinephrine Tyr->Catecholamines

Caption: Metabolic fate of L-Phenylalanine as a tracer in biological systems.

Experimental Workflow for GC-MS Analysis

The overall process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Hydrolysis_Extraction Hydrolysis or Extraction Sample_Collection->Hydrolysis_Extraction Drying1 Evaporation to Dryness Hydrolysis_Extraction->Drying1 Derivatization Addition of MTBSTFA Drying1->Derivatization Heating Heating at 60°C Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Analysis Data Analysis and Interpretation Quantification->Analysis

Caption: General experimental workflow for the GC-MS analysis of L-Phenylalanine.

References

Application Notes and Protocols for L-Phenylalanine-¹³C₉,¹⁵N in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics. By incorporating this "heavy" amino acid into proteins in vivo, researchers can accurately measure changes in protein abundance, synthesis, and degradation. This metabolic labeling approach, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise comparison of proteomes across different experimental conditions, making it an invaluable technique in basic research, drug discovery, and biomarker identification.

This document provides detailed application notes and experimental protocols for the use of L-Phenylalanine-¹³C₉,¹⁵N in quantitative proteomics, with a focus on SILAC-based methodologies.

Principle of SILAC using L-Phenylalanine-¹³C₉,¹⁵N

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural abundance L-Phenylalanine, while the other is cultured in "heavy" medium where the standard L-Phenylalanine is replaced with L-Phenylalanine-¹³C₉,¹⁵N.

Over several cell divisions, the heavy isotope-labeled phenylalanine is incorporated into all newly synthesized proteins in the "heavy" cell population. After experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).

Because L-Phenylalanine-¹³C₉,¹⁵N is chemically identical to its light counterpart, peptides containing this labeled amino acid co-elute during liquid chromatography (LC). However, they are distinguishable by the mass spectrometer due to a mass shift of +10 Da (nine ¹³C atoms and one ¹⁵N atom). The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the corresponding protein in the two cell populations.

Applications

The use of L-Phenylalanine-¹³C₉,¹⁵N in quantitative proteomics has a range of applications, including:

  • Protein Expression Profiling: Globally quantify differences in protein abundance between two or more cell states (e.g., treated vs. untreated, diseased vs. healthy).

  • Protein Turnover Studies: By employing a pulse-chase approach with the labeled amino acid, researchers can measure the rates of protein synthesis and degradation.

  • Analysis of Post-Translational Modifications (PTMs): Quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation by enriching for modified peptides and analyzing their SILAC ratios.

  • Protein-Protein Interaction Studies: Identify and quantify interaction partners of a bait protein by comparing immunoprecipitations from labeled and unlabeled cell lysates.

  • Drug Target Identification and Mechanism of Action Studies: Elucidate the molecular targets of a drug and its effect on cellular signaling pathways.

Experimental Protocols

Protocol 1: Standard SILAC Experiment for Protein Quantification

This protocol outlines a general workflow for a two-plex SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N.

1. Cell Culture and Labeling:

  • Select two populations of the same cell line.

  • Culture one population in "light" SILAC medium: Phenylalanine-deficient medium supplemented with standard L-Phenylalanine.

  • Culture the second population in "heavy" SILAC medium: Phenylalanine-deficient medium supplemented with L-Phenylalanine-¹³C₉,¹⁵N.

  • Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acid. The incorporation efficiency can be checked by a preliminary MS analysis of a small cell sample.[1]

2. Experimental Treatment:

  • Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations separately.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration for each lysate using a standard protein assay (e.g., Bradford or BCA assay).

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

5. Peptide Cleanup and Fractionation (Optional):

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will acquire MS1 scans to detect the heavy and light peptide pairs and MS2 scans for peptide sequencing and identification.

7. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.

  • The software will normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.

Protocol 2: Pulse-SILAC for Protein Turnover Analysis

This protocol is a modification of the standard SILAC experiment to measure protein synthesis and degradation rates.

1. Cell Culture and Initial Labeling:

  • Grow cells in "heavy" SILAC medium containing L-Phenylalanine-¹³C₉,¹⁵N for at least five to six doublings to achieve complete labeling.

2. Chase Period:

  • At time point zero (t=0), switch the cells to "light" SILAC medium containing standard L-Phenylalanine. This is the "chase" period.

3. Sample Collection:

  • Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).

4. Sample Preparation and Analysis:

  • For each time point, lyse the cells, extract the proteins, and digest them with trypsin.

  • Analyze each sample by LC-MS/MS.

5. Data Analysis:

  • Quantify the ratio of heavy to light peptides for each protein at each time point.

  • The rate of decrease in the heavy-to-light ratio over time reflects the degradation rate of the protein.

  • The rate of appearance of the light version of the peptide reflects the synthesis rate of new proteins.

  • Model the data using exponential decay kinetics to calculate the protein half-life.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Protein Quantification Data from a SILAC Experiment. This table shows hypothetical data for proteins with altered expression in response to a drug treatment.

Protein NameGene NameHeavy/Light RatioLog2(H/L)p-valueRegulation
Protein Kinase BAKT12.51.320.001Upregulated
Apoptosis RegulatorBAX0.4-1.320.005Downregulated
Cyclin-dependent kinase 1CDK11.10.140.85Unchanged
Epidermal growth factor receptorEGFR0.2-2.32<0.001Downregulated

Table 2: Example of Protein Turnover Data from a Pulse-SILAC Experiment. This table presents hypothetical half-life data for a set of proteins.

Protein NameGene NameHalf-life (hours)R-squared
Histone H3.1HIST1H3A150.50.98
c-MycMYC0.50.95
Beta-actinACTB48.20.99
Ornithine decarboxylaseODC10.20.92

Mandatory Visualizations

Signaling Pathway Diagram

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently studied using quantitative proteomics. Amino acids, including phenylalanine, are key upstream activators of the mTORC1 complex.[2]

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Phenylalanine L-Phenylalanine-¹³C₉,¹⁵N Amino_Acid_Transporter Amino Acid Transporter Phenylalanine->Amino_Acid_Transporter Uptake Ragulator Ragulator Amino_Acid_Transporter->Ragulator Activates Rag_GTPases Rag_GTPases Ragulator->Rag_GTPases Activates mTORC1 mTORC1 (Active) Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: The mTORC1 signaling pathway is activated by L-Phenylalanine.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Cell Culture (Light L-Phe) Mix_Lysates Mix Cell Lysates 1:1 Light_Culture->Mix_Lysates Heavy_Culture Cell Culture (Heavy L-Phe-¹³C₉,¹⁵N) Heavy_Culture->Mix_Lysates Protein_Digestion Protein Digestion (Trypsin) Mix_Lysates->Protein_Digestion Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Protein_ID Protein Identification & Ratio Calculation Data_Processing->Protein_ID

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

Application Notes and Protocols for L-Phenylalanine-¹³C₉,¹⁵N Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled essential amino acid that serves as a powerful tracer in metabolic research.[1][2][3][4] Its incorporation into proteins and metabolic pathways allows for the precise quantification of metabolic fluxes and protein turnover rates. This document provides detailed application notes and protocols for the use of L-Phenylalanine-¹³C₉,¹⁵N in metabolic flux analysis and protein turnover studies, with a focus on data analysis workflows. Stable isotope tracing is a key technique for investigating the dynamics of biochemical reactions within biological systems.[5] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are powerful analytical techniques for these studies.[5][6]

Key Applications

The primary applications of L-Phenylalanine-¹³C₉,¹⁵N include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in a biological system.[7][8] Stable isotope tracers are instrumental in these studies.[7]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.[9][10][11][12]

  • Tracer-Based Metabolomics: Tracking the fate of labeled atoms through metabolic pathways to understand nutrient utilization and biosynthesis.[5][6][13]

Experimental Design and Protocols

A typical workflow for a tracer experiment using L-Phenylalanine-¹³C₉,¹⁵N involves several key steps from experimental design to data analysis.[6][8]

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase Experimental Design Experimental Design Isotope Labeling Isotope Labeling Experimental Design->Isotope Labeling Sample Collection Sample Collection Isotope Labeling->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis Data Processing Data Processing Mass Spectrometry Analysis->Data Processing Data Analysis Data Analysis Data Processing->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Caption: General experimental workflow for L-Phenylalanine-¹³C₉,¹⁵N tracer studies.

Protocol 1: In Vitro Metabolic Flux Analysis

This protocol outlines the use of L-Phenylalanine-¹³C₉,¹⁵N to trace metabolic pathways in cell culture.

1. Cell Culture and Labeling:

  • Culture cells in a standard medium to the desired confluence.
  • Replace the standard medium with a medium containing a known concentration of L-Phenylalanine-¹³C₉,¹⁵N.[7]
  • Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest.[7]

2. Quenching and Metabolite Extraction:

  • Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
  • Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.[7]
  • Transfer the cell lysate to a microcentrifuge tube.

3. Sample Preparation for Mass Spectrometry:

  • For analysis of amino acids, liberate them from proteins via acid hydrolysis (e.g., 6 M HCl at 110-150°C).[14][15]
  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[16][17][18] A common method is the formation of N-acetyl methyl esters.[16]

Protocol 2: In Vivo Protein Turnover Studies

This protocol describes the use of L-Phenylalanine-¹³C₉,¹⁵N to measure protein synthesis and breakdown rates in whole organisms.

1. Isotope Infusion:

  • Administer a priming dose of L-Phenylalanine-¹³C₉,¹⁵N to rapidly achieve an isotopic steady state.[7]
  • Follow with a continuous infusion for a period of 4-6 hours.[7]

2. Sample Collection:

  • Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period in tubes containing an anticoagulant.[7]
  • For tissue-specific protein turnover, obtain tissue biopsies at the beginning and end of the infusion period.

3. Sample Processing:

  • Separate plasma by centrifugation at 4°C.[7]
  • Add an internal standard to the plasma and tissue homogenate samples for accurate quantification.[1][7]
  • Precipitate proteins from the samples (e.g., with ice-cold methanol).[19]
  • Hydrolyze the protein pellet to release individual amino acids.[14][15]

Data Acquisition and Processing

Mass Spectrometry Analysis:

High-resolution mass spectrometry (HRMS) is a powerful technique for analyzing stable isotope labeling in metabolomics research.[5] It measures the mass-to-charge ratio (m/z) of ions, allowing for the distinction between isotopically labeled and unlabeled metabolites.[5]

G Sample Sample Ionization Ionization Source (e.g., ESI, EI) Sample->Ionization Mass Analyzer Mass Analyzer (e.g., QTOF, Orbitrap) Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Simplified workflow of a mass spectrometer.

Data Processing:

The raw data from the mass spectrometer must be processed to identify metabolites and quantify their isotopic enrichment. This involves several steps:

  • Peak Picking and Integration: Identifying and quantifying the ion intensity for each m/z value.

  • Metabolite Identification: Comparing the m/z values, retention times, and fragmentation patterns to spectral libraries.[5]

  • Isotopologue Distribution Analysis: Determining the relative abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).

  • Correction for Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C is about 1.1%) must be subtracted to determine the enrichment from the tracer.[6] Software tools are available for this correction.[6]

Data Analysis and Interpretation

Metabolic Flux Analysis (MFA):

MFA uses the isotopic enrichment data to calculate the rates of metabolic reactions.[7] This is typically done using computational software that employs metabolic models.[7][8]

G Isotopic Enrichment Data Isotopic Enrichment Data Metabolic Model Stoichiometric Model of Metabolic Pathways Isotopic Enrichment Data->Metabolic Model Flux Calculation Computational Software (e.g., INCA, 13CFLUX) Metabolic Model->Flux Calculation Metabolic Flux Map Metabolic Flux Map Flux Calculation->Metabolic Flux Map

Caption: Workflow for Metabolic Flux Analysis.

Protein Turnover Analysis:

The rate of protein synthesis can be calculated from the incorporation of L-Phenylalanine-¹³C₉,¹⁵N into protein over time. The rate of protein breakdown can be determined from the dilution of the labeled amino acid in the free amino acid pool.

Quantitative Data Summary:

The results of MFA and protein turnover studies are often presented in tables summarizing the calculated flux rates or synthesis/breakdown rates.

Table 1: Example of Phenylalanine and Tyrosine Kinetics in Healthy Adults

ParameterMean Flux Rate (nmol/kg/h)
Phenylalanine Flux45.3
Phenylalanine to Tyrosine6.8
Phenylalanine to Protein38.5

Note: These values are for illustrative purposes and can vary based on experimental conditions.

Table 2: Example of Relative Metabolic Flux Data from a ¹³C-MFA Experiment

ReactionRelative Flux (%)
Glycolysis100
Pentose Phosphate Pathway15
TCA Cycle80

Note: These values are illustrative and represent the flux relative to the glucose uptake rate.[17]

Signaling Pathway Visualization

In drug development, understanding how a compound affects metabolic pathways is crucial. L-Phenylalanine-¹³C₉,¹⁵N can be used to trace how a drug alters phenylalanine metabolism.

G cluster_0 Phenylalanine Metabolism L-Phenylalanine L-Phenylalanine-¹³C₉,¹⁵N Protein Synthesis Protein Synthesis L-Phenylalanine->Protein Synthesis L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine PAH Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Dopamine Dopamine L-Tyrosine->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Drug X Drug X PAH PAH Drug X->PAH

Caption: Phenylalanine metabolism and the potential inhibitory effect of a drug on Phenylalanine Hydroxylase (PAH).

Conclusion

L-Phenylalanine-¹³C₉,¹⁵N is a versatile and powerful tool for quantitative analysis of metabolic pathways and protein dynamics. The protocols and data analysis workflows described in these application notes provide a framework for researchers to design and execute robust stable isotope tracer studies. Accurate data interpretation, supported by appropriate computational modeling, is essential for extracting meaningful biological insights.

References

determining L-Phenylalanine-13C9,15N enrichment in proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Determining L-Phenylalanine-¹³C₉,¹⁵N Enrichment in Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the quantification of L-Phenylalanine-¹³C₉,¹⁵N incorporation into proteins. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or in vivo is a powerful technique for studying protein dynamics, including synthesis, turnover, and metabolic flux.[1][2][3] L-Phenylalanine-¹³C₉,¹⁵N is an essential amino acid tracer used in these studies.[1][4] This guide outlines the complete workflow, from metabolic labeling and sample preparation to protein hydrolysis and final analysis by mass spectrometry. The methodologies are designed to provide accurate and reproducible measurements of isotopic enrichment, which is critical for quantitative proteomics and metabolic research.

Principle of the Method

The core principle involves replacing natural ("light") L-Phenylalanine with a stable, heavy-isotope-labeled version, L-Phenylalanine-¹³C₉,¹⁵N, in a biological system.[] As new proteins are synthesized, this "heavy" amino acid is incorporated into their sequences. The level of enrichment is determined by hydrolyzing the protein back into its constituent amino acids and measuring the ratio of heavy (labeled) to light (unlabeled) Phenylalanine using mass spectrometry.[6] This ratio is a direct measure of the extent of new protein synthesis over the labeling period. Common analytical platforms include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with LC-MS/MS often being preferred for its high precision, sensitivity, and lower sample amount requirements.[7]

G Principle of Isotopic Labeling and Detection cluster_0 Biological System cluster_1 Analysis A Cell Culture / Organism (Natural 'Light' Proteins) B Introduce L-Phenylalanine-¹³C₉,¹⁵N (Heavy Tracer) A->B Labeling C Protein Synthesis Occurs B->C D Newly Synthesized Proteins (Contain 'Heavy' Phe) C->D Incorporation E Isolate & Hydrolyze Proteins D->E Sample Processing F Mass Spectrometry (LC-MS/MS) E->F G Detect & Quantify Light vs. Heavy Phe F->G H Calculate % Enrichment G->H

Caption: The conceptual flow from labeling to enrichment calculation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins

This protocol is a general guideline for cell culture labeling. It should be optimized based on the specific cell line and experimental goals.

  • Media Preparation: Prepare cell culture medium that is deficient in L-Phenylalanine. For SILAC experiments, specialized media are often used.[3]

  • Supplementation: Supplement the deficient medium with a known concentration of both "light" L-Phenylalanine (for the control/reference state) and "heavy" L-Phenylalanine-¹³C₉,¹⁵N (for the experimental state). Ensure the final amino acid concentrations are appropriate for healthy cell growth.

  • Cell Culture: Culture the cells in the respective "light" or "heavy" media for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. This typically requires at least 5-6 cell doublings for near-complete labeling.

  • Harvesting: After the desired labeling period, harvest the cells, wash with phosphate-buffered saline (PBS) to remove residual media, and store the cell pellet at -80°C until protein extraction.

Protocol 2: Protein Isolation and Hydrolysis

Accurate amino acid analysis requires the complete hydrolysis of proteins into their individual amino acid constituents.[8][9] Acid hydrolysis using 6N HCl is the most common method.[6][10][11]

  • Protein Extraction: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Protein Precipitation: Aliquot a desired amount of protein (e.g., 50-100 µg) and precipitate it using a method like trichloroacetic acid (TCA) precipitation to remove interfering substances.

  • Sample Preparation for Hydrolysis:

    • Place the dried protein pellet into a specialized hydrolysis tube.

    • Add 200 µL of 6N HCl containing 1% phenol (B47542) to the bottom of a larger hydrolysis vessel (e.g., a vacuum vial). Phenol is added to prevent the halogenation of tyrosine.[9]

    • Place the open sample tubes inside the hydrolysis vessel.

  • Vapor-Phase Hydrolysis:

    • Seal the vessel and evacuate the air using a vacuum pump to prevent oxidation of amino acids like methionine.[6][9]

    • Place the sealed vessel in an oven or heating block at 110°C for 24 hours.[9][11] Longer hydrolysis times (e.g., 48-72 hours) may be needed for complete hydrolysis of some proteins.[9]

  • Sample Recovery:

    • After hydrolysis, cool the vessel to room temperature before carefully opening it in a fume hood.

    • Remove the sample tubes and dry the hydrolyzed amino acids completely using a vacuum centrifuge (e.g., SpeedVac).

Protocol 3: LC-MS/MS Analysis of Phenylalanine Enrichment

LC-MS/MS is a highly sensitive and specific method for quantifying the ratio of labeled to unlabeled amino acids.[7]

  • Sample Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable solvent, such as 100 µL of 0.1% formic acid in water.

  • Chromatographic Separation:

    • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate Phenylalanine from other amino acids and matrix components. (e.g., 2-95% B over 10 minutes).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set the instrument to monitor the specific precursor-to-product ion transitions for both light and heavy Phenylalanine.

      • Light L-Phenylalanine: m/z 166.1 → 120.1

      • Heavy L-Phenylalanine-¹³C₉,¹⁵N: m/z 176.1 → 129.1

    • Note: These transitions correspond to the precursor ion [M+H]⁺ and a characteristic product ion from the loss of the formic acid adduct and CO. Optimize collision energies for each transition on your specific instrument.

  • Data Acquisition: Acquire data over the chromatographic run, focusing on the retention time of Phenylalanine.

Data Analysis and Presentation

Calculation of Enrichment

The isotopic enrichment is calculated from the peak areas of the heavy (labeled) and light (unlabeled) Phenylalanine chromatograms obtained from the MRM analysis.

Formula: Enrichment (APE) = [Area(Heavy) / (Area(Heavy) + Area(Light))] x 100

Where:

  • APE = Atom Percent Excess

  • Area(Heavy) = Integrated peak area for the L-Phenylalanine-¹³C₉,¹⁵N MRM transition.

  • Area(Light) = Integrated peak area for the natural L-Phenylalanine MRM transition.

Quantitative Data Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Comparison of Mass Spectrometry Techniques for Phenylalanine Enrichment. This table summarizes the performance characteristics of different MS methods, adapted from literature data.[7]

FeatureGC/C/IRMSLC-MS/MSGC-MS/MSGC-MS
Intra-Assay Precision (CV%) 13.0%1.7%6.3%13.5%
Inter-Assay Precision (CV%) 9.2%3.2%10.2%25.0%
Required Muscle Sample (µg) 8 µg0.8 µg3 µg3 µg

Table 2: Example Time-Course of L-Phenylalanine-¹³C₉,¹⁵N Incorporation into Muscle Protein. This table shows hypothetical data from a time-course experiment to measure protein synthesis rate.

Time Point (Hours)Free Phe Enrichment (APE %)Protein-Bound Phe Enrichment (APE %)
00.000.00
245.20.05
448.50.11
647.80.16
846.10.22

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

G Detailed Experimental Workflow cluster_prep Sample Preparation cluster_hydrolysis Protein Hydrolysis cluster_analysis Analysis & Data Processing start Labeled Cell Pellet or Tissue Sample lysis Protein Extraction (Lysis) start->lysis precip Protein Precipitation (e.g., TCA) lysis->precip hydro 6N HCl Vapor-Phase Hydrolysis (110°C, 24h) precip->hydro dry Dry Amino Acid Hydrolysate hydro->dry recon Reconstitute in 0.1% Formic Acid dry->recon lcms LC-MS/MS Analysis (MRM Mode) recon->lcms integrate Integrate Peak Areas (Light & Heavy Phe) lcms->integrate calc Calculate % Enrichment (APE) integrate->calc

Caption: Step-by-step workflow for enrichment analysis.

References

Troubleshooting & Optimization

Technical Support Center: L-Phenylalanine-13C9,15N Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the low incorporation of L-Phenylalanine-13C9,15N. This guide is designed for researchers, scientists, and drug development professionals utilizing stable isotope labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low incorporation of this compound?

Low incorporation of heavy-labeled L-Phenylalanine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments can stem from several factors. The most common issues include:

  • Insufficient Cell Doublings: Cells require an adequate number of divisions (typically at least five) in the labeling medium to dilute the pre-existing unlabeled ("light") phenylalanine.[1][2]

  • Contamination with Unlabeled Phenylalanine: The presence of standard L-Phenylalanine in the medium is a frequent cause of poor labeling. This can originate from improperly formulated SILAC medium or, more commonly, from standard fetal bovine serum (FBS).[3][4] It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed.

  • Suboptimal Cell Health or Slow Growth: Cells that are not in a logarithmic growth phase or are otherwise stressed will have slower protein turnover, leading to reduced incorporation of the labeled amino acid.[5]

  • Amino Acid Transporter Issues: L-Phenylalanine is transported into cells via specific large neutral amino acid (LNAA) transporters.[6][7][8] Competition for these transporters from other amino acids or impaired transporter function can limit the uptake of the labeled phenylalanine.

  • Incorrect Labeled Amino Acid Concentration: An incorrect or inaccurately measured concentration of the heavy amino acid in the prepared medium can lead to suboptimal labeling conditions.

Q2: How can I be certain my SILAC medium is correctly formulated?

To ensure your medium is correctly formulated for efficient labeling, follow these critical steps:

  • Start with the Right Base Medium: Use a custom formulation of your desired medium (e.g., DMEM, RPMI-1640) that specifically lacks L-Phenylalanine.

  • Use High-Purity Labeled Amino Acids: Ensure the this compound you are using is of high isotopic purity.

  • Supplement Correctly: Add the heavy L-Phenylalanine to the phenylalanine-free base medium at a concentration that supports optimal cell growth. You must also re-supplement any other amino acids that were omitted from the base formulation, such as L-Lysine and L-Arginine if they are also being used for labeling.[9]

  • Use Dialyzed Serum: Standard FBS contains significant amounts of unlabeled amino acids. Always supplement your SILAC medium with dialyzed FBS to minimize contamination with "light" phenylalanine.[4]

  • Sterile Filter: After all components are added, sterile filter the complete medium using a 0.22 µm filter to prevent contamination.[5]

Q3: My cells are growing slowly in the SILAC medium. How does this impact incorporation?

Slow cell growth directly and negatively impacts incorporation efficiency. The incorporation of labeled amino acids into the proteome is dependent on protein synthesis and turnover. For near-complete labeling, the existing "light" proteome must be diluted out through cell division.[1][2] If cells are dividing slowly, this process takes much longer.

Troubleshooting Slow Growth:

  • Adaptation Period: Some cell lines require a period of adaptation to the SILAC medium.[10] Subculture the cells for several passages in the heavy medium to allow them to adapt before starting your experiment.

  • Check Medium Components: Ensure that all necessary supplements, in addition to the labeled amino acids, are present in the correct concentrations. The use of dialyzed FBS can sometimes affect cell fitness, and optimization may be required.[4]

  • Monitor Cell Density: Maintain cells in the logarithmic growth phase (typically 30-90% confluency for adherent cells) to ensure they are actively dividing.[5]

Q4: How many cell doublings are required for complete incorporation?

For most mammalian cell lines, a minimum of five to six cell doublings is recommended to achieve greater than 95% incorporation of the labeled amino acid.[1][5][11] This number allows for the sufficient dilution of the original unlabeled protein pool. For proteins with a slow turnover rate, even more doublings may be necessary. It is always recommended to empirically determine the incorporation efficiency before proceeding with the main experiment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low incorporation issues.

Initial Troubleshooting Workflow

If you are experiencing low incorporation, follow this logical workflow to identify the root cause.

G start Start: Low Incorporation of L-Phe-13C9,15N Detected check_incorporation Step 1: Verify Incorporation Efficiency by LC-MS/MS start->check_incorporation is_low Incorporation < 95%? check_incorporation->is_low check_media Step 2: Check SILAC Medium and Components is_low->check_media Yes proceed Proceed with Experiment is_low->proceed No media_ok Media Formulation Correct? check_media->media_ok check_culture Step 3: Evaluate Cell Culture Conditions media_ok->check_culture Yes fix_media Action: Remake Medium. - Use Phe-free base. - Use Dialyzed FBS. - Verify labeled Phe concentration. media_ok->fix_media No culture_ok Sufficient Doublings & Healthy Growth? check_culture->culture_ok re_evaluate Re-run Incorporation Check culture_ok->re_evaluate Yes, but still low fix_culture Action: Extend Culture Time. - Allow for >5 doublings. - Ensure cells are in log phase. - Adapt cells if necessary. culture_ok->fix_culture No re_evaluate->check_incorporation fix_media->re_evaluate fix_culture->re_evaluate

Caption: A step-by-step workflow for troubleshooting low heavy amino acid incorporation.

Data Tables

Table 1: Key Parameters for Successful SILAC Labeling

ParameterRecommended ValueRationale
Cell Doublings ≥ 5Ensures >95% dilution of the pre-existing "light" proteome.[1][5]
Incorporation Efficiency > 95%Minimizes quantification errors arising from incomplete labeling.[11]
Serum Type Dialyzed FBSStandard FBS is a major source of contaminating unlabeled amino acids.[4]
Cell Confluency 30-90% (Log Phase)Actively growing cells have higher rates of protein synthesis and turnover.[5]
Isotopic Purity of Amino Acid > 98%High purity is essential for accurate quantification and avoiding interference.[1]

Experimental Protocols & Visualizations

Protocol 1: Assessing Incorporation Efficiency by Mass Spectrometry

This protocol outlines the essential steps to verify that your cell population has been sufficiently labeled with this compound.

  • Harvest Cells: After culturing for at least five doublings in the "heavy" SILAC medium, harvest a small aliquot of cells (approx. 1 million cells).[5]

  • Wash: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.

  • Protein Extraction & Lysis: Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.

  • Protein Digestion: Take 10-20 µg of protein lysate. Perform a standard in-solution or in-gel tryptic digest to generate peptides.[11]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[11]

  • Data Analysis:

    • Search the raw data against the appropriate protein database using software like MaxQuant.

    • Specify this compound as a variable modification.

    • Calculate the incorporation efficiency by determining the ratio of heavy-labeled peptide intensity to the total (heavy + light) peptide intensity for a set of identified peptides. The formula is: % Incorporation = [Heavy / (Heavy + Light)] * 100 .[12]

SILAC Experimental Workflow

The diagram below illustrates the overall workflow of a typical SILAC experiment, highlighting the critical labeling phase.

G cluster_0 Adaptation Phase cluster_1 Experimental Phase culture_light Cell Population 1: Grow in 'Light' Medium (Natural L-Phe) doublings Culture for >5 Doublings culture_light->doublings culture_heavy Cell Population 2: Grow in 'Heavy' Medium (L-Phe-13C9,15N) culture_heavy->doublings treatment Apply Experimental Treatment doublings->treatment harvest Harvest & Combine Cell Populations (1:1 Ratio) treatment->harvest digest Protein Extraction & Tryptic Digest harvest->digest ms LC-MS/MS Analysis digest->ms quant Quantification: Compare Heavy/Light Peptide Ratios ms->quant

Caption: General workflow for a quantitative proteomics experiment using SILAC.

L-Phenylalanine Cellular Transport

L-Phenylalanine enters the cell primarily through a carrier-mediated process involving Large Neutral Amino Acid (LNAA) transporters.

G cluster_cell Cell Interior (Cytosol) cluster_membrane phe_in L-Phe-13C9,15N protein Protein Synthesis phe_in->protein Incorporation transporter LNAA Transporter transporter->phe_in phe_out L-Phe-13C9,15N (in Medium) phe_out->transporter Uptake

Caption: Simplified diagram of L-Phenylalanine transport into a mammalian cell.

References

Technical Support Center: Optimizing L-Phenylalanine-¹³C₉,¹⁵N Concentration in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing L-Phenylalanine-¹³C₉,¹⁵N concentration in your Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for L-Phenylalanine-¹³C₉,¹⁵N in SILAC media?

A1: A general recommendation is to match the concentration of L-Phenylalanine present in the standard formulation of the base medium you are using (e.g., DMEM or RPMI-1640). This ensures that the cells' normal metabolic processes are not significantly altered. For most cell lines, this provides a good balance between efficient labeling and cell health. See Table 1 for standard L-Phenylalanine concentrations in common media.

Q2: Can I use a higher concentration of L-Phenylalanine-¹³C₉,¹⁵N to increase labeling efficiency?

A2: While it might seem intuitive, increasing the concentration of L-Phenylalanine-¹³C₉,¹⁵N significantly above the standard media formulation is generally not recommended. High concentrations of phenylalanine can be toxic to some cell lines and may inhibit cell growth and protein synthesis[1]. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Q3: What is the minimum number of cell doublings required for complete labeling with L-Phenylalanine-¹³C₉,¹⁵N?

A3: For most mammalian cell lines, a minimum of five to six cell doublings is recommended to achieve near-complete (>97%) incorporation of the heavy amino acid.[2] This ensures that the vast majority of the cellular proteome is labeled, which is critical for accurate quantification.

Q4: How can I check the incorporation efficiency of L-Phenylalanine-¹³C₉,¹⁵N?

A4: To verify the labeling efficiency, a small aliquot of the "heavy" labeled cells should be harvested after the requisite number of doublings. The proteins are then extracted, digested (e.g., with trypsin), and analyzed by mass spectrometry. By comparing the peak intensities of the heavy and light forms of several abundant peptides, you can calculate the percentage of incorporation. An incorporation rate of over 97% is generally considered optimal.

Troubleshooting Guides

Issue 1: Incomplete Labeling (<97% incorporation)

Symptoms:

  • Low heavy-to-light (H/L) ratios in your final analysis.

  • Presence of a significant "light" signal in the heavy-labeled sample.

Possible Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slow-growing cell lines, a longer culture period may be necessary.
Contamination with Light Phenylalanine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. Ensure all media components are free from contaminating light phenylalanine.
Incorrect L-Phenylalanine-¹³C₉,¹⁵N Concentration Verify the final concentration of the heavy amino acid in your prepared medium. An incorrect, lower concentration will result in competition with any residual light phenylalanine.
Suboptimal Cell Health Monitor cell viability and morphology. Unhealthy cells may have altered metabolism and reduced protein synthesis, leading to poor label incorporation.
Issue 2: Reduced Cell Proliferation or Cell Death

Symptoms:

  • Slower cell growth rate compared to cells in standard medium.

  • Increased number of floating (dead) cells.

  • Altered cell morphology.

Possible Cause Troubleshooting Steps
Toxicity from High Phenylalanine Concentration High concentrations of phenylalanine can be cytotoxic.[1] Reduce the concentration of L-Phenylalanine-¹³C₉,¹⁵N to match the standard medium formulation. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
Impurities in the Labeled Amino Acid Ensure the use of high-purity L-Phenylalanine-¹³C₉,¹⁵N suitable for cell culture.
Osmolality Imbalance When preparing the SILAC medium, ensure that the addition of the heavy amino acid does not significantly alter the final osmolality of the medium.

Quantitative Data

Table 1: Standard L-Phenylalanine Concentrations in Common Cell Culture Media

MediumL-Phenylalanine Concentration (mg/L)L-Phenylalanine Concentration (mM)
DMEM (High Glucose) 66.00.4
DMEM/F-12 35.480.215
RPMI-1640 15.00.09

This table provides a reference for determining the starting concentration of L-Phenylalanine-¹³C₉,¹⁵N in your SILAC experiments.

Experimental Protocols

Protocol 1: Determining Optimal L-Phenylalanine-¹³C₉,¹⁵N Concentration
  • Cell Seeding: Plate your cells in multiple wells or flasks at a low density.

  • Media Preparation: Prepare SILAC media with varying concentrations of L-Phenylalanine-¹³C₉,¹⁵N (e.g., 0.5x, 1x, 2x, and 4x the standard concentration found in your base medium). A control group with the standard "light" L-Phenylalanine should also be included.

  • Cell Culture: Culture the cells in the different media formulations for a period equivalent to at least three cell doublings.

  • Cell Viability and Growth Rate Assessment: Monitor the cells daily for any changes in morphology. At the end of the culture period, perform a cell count (e.g., using a hemocytometer or an automated cell counter) and a viability assay (e.g., Trypan Blue exclusion) for each condition.

  • Data Analysis: Plot the cell number and viability against the L-Phenylalanine-¹³C₉,¹⁵N concentration to identify the optimal concentration that supports healthy growth.

Protocol 2: Verifying L-Phenylalanine-¹³C₉,¹⁵N Incorporation Efficiency
  • Cell Culture: Culture cells in SILAC medium containing the optimized concentration of "heavy" L-Phenylalanine-¹³C₉,¹⁵N for at least five cell doublings.

  • Harvest and Lyse Cells: Harvest a representative sample of the cells (approximately 1 million cells). Wash the cell pellet with PBS and lyse the cells using a suitable lysis buffer.

  • Protein Digestion: Quantify the protein concentration in the lysate. Take a 20-50 µg aliquot of protein and perform an in-solution tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Manually inspect the spectra of several high-intensity peptides containing phenylalanine. Calculate the incorporation efficiency using the following formula for each peptide:

    Efficiency (%) = [Heavy Peptide Peak Area / (Heavy Peptide Peak Area + Light Peptide Peak Area)] * 100

    An average efficiency of >97% across multiple peptides indicates successful labeling.

Visualizations

SILAC_Workflow General SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase A Cell Culture in 'Light' Medium (Natural Phenylalanine) C Apply Experimental Treatment to one or both cell populations A->C B Cell Culture in 'Heavy' Medium (L-Phenylalanine-¹³C₉,¹⁵N) B->C D Harvest and Combine Cell Populations (1:1 ratio) C->D E Cell Lysis and Protein Extraction D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

Caption: A flowchart illustrating the key stages of a typical SILAC experiment.

Troubleshooting_Incomplete_Labeling Troubleshooting Incomplete SILAC Labeling Start Incomplete Labeling (<97% Incorporation) Q1 Sufficient Cell Doublings (>= 5-6)? Start->Q1 A1_No Increase culture time Q1->A1_No No A1_Yes Check for Contamination Q1->A1_Yes Yes Q2 Using Dialyzed FBS? A1_Yes->Q2 A2_No Switch to Dialyzed FBS Q2->A2_No No A2_Yes Verify Heavy Amino Acid Concentration Q2->A2_Yes Yes Q3 Concentration Correct? A2_Yes->Q3 A3_No Prepare fresh SILAC medium with correct concentration Q3->A3_No No A3_Yes Assess Cell Health Q3->A3_Yes Yes

Caption: A logical decision tree for troubleshooting incomplete labeling in SILAC.

References

Technical Support Center: Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stable Isotope Labeling (SIL) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions to specific challenges.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions.

Issue 1: Incomplete or Low Labeling Efficiency

Q: My mass spectrometry data indicates low incorporation of the stable isotope. What are the potential causes and how can I improve labeling efficiency?

A: Incomplete labeling is a frequent issue that can significantly impact the accuracy of quantification.[1][2] Several factors can contribute to this problem.

Potential Causes and Troubleshooting Steps:

  • Insufficient Cell Doublings (Metabolic Labeling, e.g., SILAC): For metabolic labeling techniques like SILAC, cells must undergo a sufficient number of divisions in the isotope-containing medium to ensure near-complete incorporation of the labeled amino acids into their proteome.[2] It is generally recommended that cells undergo at least 5-6 doublings to achieve greater than 95-99% incorporation.[2][3]

    • Action: Ensure your experimental timeline allows for the requisite number of cell divisions for your specific cell line. If you are unsure of the doubling time, perform a preliminary experiment to determine it.

  • Contamination with Unlabeled Amino Acids: The presence of "light" (unlabeled) amino acids in the cell culture medium is a common source of incomplete labeling.[4] This is particularly relevant when using fetal bovine serum (FBS), which contains endogenous amino acids.

    • Action: Use dialyzed FBS to minimize the concentration of unlabeled amino acids.[5] Ensure all media components and supplements are free from contaminating light amino acids.

  • Incorrect Labeled Reagent Concentration: The concentration of the labeled amino acid or precursor in the medium must be optimized for your specific cell line and experimental conditions.

    • Action: Use the recommended concentrations of heavy amino acids for your cell line and media formulation.[6]

  • Poor Labeling Efficiency in Chemical Labeling (e.g., TMT): For post-digestion labeling methods like Tandem Mass Tags (TMT), the pH of the peptide solution is critical for efficient labeling.

    • Action: Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent, as acidic conditions can significantly reduce labeling efficiency.[2]

Issue 2: Metabolic Scrambling or Conversion of Labeled Precursors

Q: I am observing unexpected mass shifts in my data, suggesting my labeled amino acid is being metabolically converted. How can I address this?

A: Metabolic scrambling occurs when the isotopic label from one molecule is transferred to another through metabolic pathways.[7][8] A well-known example in SILAC is the conversion of arginine to proline.[3][6]

Potential Causes and Troubleshooting Steps:

  • Arginine-to-Proline Conversion: Some cell lines possess the enzymatic machinery to convert arginine to proline.[6] This leads to the appearance of "heavy" proline in your sample, which can complicate data analysis and lead to inaccurate protein quantification.[1][6]

    • Action 1: If you suspect arginine-to-proline conversion, you can analyze your data for the characteristic mass shift in proline-containing peptides.

    • Action 2: Consider using a cell line that is known to have low arginine-to-proline conversion rates.

    • Action 3: Alternatively, some protocols suggest adding unlabeled proline to the medium to inhibit the conversion pathway through feedback mechanisms.

  • Metabolic Interconversion of Other Amino Acids: Other amino acids can also be subject to metabolic interconversion, leading to isotope scrambling.[8][9]

    • Action: Consult literature specific to your cell line or organism to understand its metabolic pathways. Using labeled metabolic precursors that are further down the biosynthetic pathway can sometimes minimize scrambling.[7][10]

Issue 3: Isotopic Effects and Mass Spectrometry Data Interpretation

Q: My mass spectra show complex isotopic patterns that are difficult to interpret. How do I distinguish between natural isotope abundance and my experimental label?

A: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) contributes to the mass spectrum, creating isotopic peaks at M+1, M+2, etc., relative to the monoisotopic peak.[11] This can interfere with the detection and quantification of intentionally labeled molecules.[11]

Potential Causes and Troubleshooting Steps:

  • Overlapping Isotopic Envelopes: In experiments with heavy isotope labeling, the isotopic distribution of your analyte will be a combination of the intentional label and the natural isotopic abundance. Failure to correct for the natural abundance will lead to an overestimation of the labeled species.[11]

    • Action: Utilize software tools designed for isotope correction.[12][13][14] These programs can deconvolute the mass spectra to subtract the contribution of naturally abundant isotopes, providing the true extent of isotopic labeling.

  • High-Resolution Mass Spectrometry is Crucial: To accurately distinguish between the fine mass differences of isotopologues, high-resolution mass spectrometry is essential.[11]

    • Action: Ensure your mass spectrometer is properly calibrated and operating at a sufficient resolution to resolve the isotopic peaks of your analyte.[15]

  • Interference from Co-eluting Species: Unexpected peaks in your spectrum could be from a co-eluting contaminant rather than an isotopic peak.[11]

    • Action: Isotopic peaks will have a predictable mass difference and intensity ratio relative to the monoisotopic peak. If the unexpected peaks do not fit this pattern, optimize your liquid chromatography (LC) method to improve separation.[11]

Quantitative Data Summary

For successful stable isotope labeling, several quantitative parameters are critical. The following tables provide a summary of key data points for consideration in your experimental design.

Table 1: Recommended Cell Doublings for >95% Label Incorporation in SILAC

Cell Type/OrganismRecommended DoublingsReference
Mammalian Cell Lines (general)5 - 6[2][3]
Arabidopsis thaliana (plants)Labeling duration dependent (e.g., 14 days)[16]

Table 2: Common Stable Isotopes and Their Properties

IsotopeNatural Abundance (%)Use in Labeling
¹³C1.10Metabolic tracing, proteomics
¹⁵N0.366Metabolic tracing, proteomics
²H (Deuterium)0.015Metabolic tracing, proteomics
¹⁸O0.200Proteomics, metabolomics

Data sourced from multiple references.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting stable isotope labeling.

Protocol 1: Assessing Labeling Efficiency in SILAC

This protocol outlines the steps to verify the incorporation efficiency of heavy amino acids in a pilot experiment before commencing a large-scale study.[2]

Methodology:

  • Cell Culture: Culture a small batch of your chosen cell line in the "heavy" SILAC medium for the intended duration of your main experiment (ensuring at least 5-6 cell doublings).

  • Cell Harvest and Protein Extraction: Harvest the cells and extract the total protein using a standard lysis buffer.

  • Protein Digestion: Digest the proteins into peptides using trypsin.[2]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the data against the relevant protein database, specifying the heavy isotope labels as variable modifications.

    • Manually inspect the spectra of several high-abundance peptides to confirm the mass shift corresponding to the heavy label.

    • Calculate the labeling efficiency by comparing the peak intensities of the heavy-labeled peptides to any residual light-labeled peptides. The goal is to see >95-99% of the peptide signal as the heavy form.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting stable isotope labeling experiments.

TroubleshootingWorkflow start Problem Identified: Inaccurate Quantification check_labeling Assess Labeling Efficiency start->check_labeling check_mixing Verify Sample Mixing Ratio start->check_mixing check_ms Evaluate MS Data Quality start->check_ms incomplete_labeling Incomplete Labeling check_labeling->incomplete_labeling Low % Heavy scrambling Metabolic Scrambling check_labeling->scrambling Unexpected Mass Shifts mixing_error Inaccurate Protein Concentration Measurement check_mixing->mixing_error Inconsistent Ratios ms_issues Poor Signal/Resolution, Co-elution check_ms->ms_issues Poor Spectra solution1 Increase Cell Doublings Use Dialyzed Serum incomplete_labeling->solution1 solution2 Use Proline Supplement Select Different Precursor scrambling->solution2 solution3 Re-quantify Protein Ensure Accurate Pipetting mixing_error->solution3 solution4 Optimize LC Gradient Calibrate Mass Spectrometer ms_issues->solution4

Caption: A logical workflow for troubleshooting inaccurate quantification in stable isotope labeling experiments.

SILAC_Workflow cluster_light Condition 1: 'Light' Medium cluster_heavy Condition 2: 'Heavy' Medium light_cells Culture Cells (e.g., Arg-0, Lys-0) treat_light Apply Treatment A light_cells->treat_light lyse_light Lyse Cells treat_light->lyse_light mix Mix Lysates 1:1 lyse_light->mix heavy_cells Culture Cells (e.g., 13C6-Arg, 13C6-Lys) treat_heavy Apply Treatment B heavy_cells->treat_heavy lyse_heavy Lyse Cells treat_heavy->lyse_heavy lyse_heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: A standard experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

References

Technical Support Center: L-Phenylalanine-13C9,15N Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in L-Phenylalanine-13C9,15N experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in stable isotope labeling experiments can arise from various sources, broadly categorized as chemical and biological.

  • Chemical Contamination:

    • Unlabeled L-Phenylalanine: The most significant contaminant is the presence of natural, unlabeled L-phenylalanine from sources like serum in cell culture media, dust, or contaminated labware.[1][2]

    • Other Amino Acids: Contamination with other amino acids can interfere with analysis and may arise from media components or improper handling.[2]

    • Polymers and Plasticizers: Leachates from plasticware, such as polyethylene (B3416737) glycol (PEG) and polysiloxanes, can interfere with mass spectrometry analysis.[1]

    • Detergents: Residual detergents from cleaning glassware can also introduce contaminants.[2]

  • Biological Contamination:

    • Bacteria and Fungi: Microbial contamination can alter cellular metabolism and compete for the labeled tracer, leading to inaccurate results.[3][4]

    • Mycoplasma: This common cell culture contaminant is difficult to detect and can significantly impact cellular metabolism and growth, affecting the incorporation of the labeled amino acid.[4]

    • Cross-Contamination: Working with multiple cell lines simultaneously without proper aseptic technique can lead to cross-contamination, compromising experimental integrity.[4]

Q2: How should I properly store and handle this compound to avoid degradation and contamination?

A2: this compound is a stable compound if stored correctly.[5] To maintain its integrity:

  • Storage: Store the solid compound at room temperature, protected from light and moisture.[6][7]

  • Handling:

    • Use powder-free nitrile gloves and a clean lab coat.[1][2]

    • Work in a clean, dust-free environment, such as a laminar flow hood.[2]

    • Use dedicated and sterile spatulas and weighing boats.

    • Prepare stock solutions in a sterile, high-purity solvent (e.g., sterile water or cell culture grade water) and filter-sterilize before adding to media.

Q3: What are the key considerations when preparing cell culture media for a labeling experiment with this compound?

A3: Media preparation is a critical step to ensure high incorporation efficiency and minimize contamination.

  • Use Phenylalanine-Free Medium: Start with a base medium that does not contain L-phenylalanine.

  • Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (FBS) to remove small molecules, including unlabeled amino acids.

  • Sterile Filtration: Filter-sterilize the final prepared medium using a 0.22 µm filter before use.

  • Avoid Antibiotics (if possible): Long-term use of antibiotics can alter cellular metabolism. If necessary, use them at the lowest effective concentration and for the shortest duration.[4]

Q4: How can I quantify the incorporation efficiency of this compound into proteins?

A4: The incorporation efficiency can be determined using mass spectrometry (MS). The general workflow involves:

  • Protein Extraction and Hydrolysis: Isolate the protein of interest and hydrolyze it back into its constituent amino acids.

  • LC-MS/MS Analysis: Analyze the amino acid hydrolysate using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Create a standard curve with known concentrations of both labeled and unlabeled L-phenylalanine to determine their respective amounts in the sample. The incorporation efficiency is calculated as the ratio of the labeled L-Phenylalanine to the total L-Phenylalanine (labeled + unlabeled).[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Incorporation of this compound 1. Presence of unlabeled L-phenylalanine in the medium. 2. Insufficient labeling time. 3. Cell health issues (slow growth, low viability). 4. Incorrect concentration of the labeled amino acid.1. Use phenylalanine-free medium and dialyzed serum. 2. Optimize the labeling duration; cells should undergo several doublings. 3. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 4. Use the recommended concentration of the labeled amino acid for your specific cell line.
Unexpected Peaks in Mass Spectrometry Data 1. Contaminants from labware (e.g., plasticizers, detergents). 2. Presence of other labeled or unlabeled amino acids. 3. Degradation of the labeled amino acid. 4. Metabolic scrambling of the isotope labels.1. Use high-purity solvents and reagents, and thoroughly clean all glassware. Use pre-screened plasticware. 2. Ensure high purity of the this compound and other media components. 3. Store and handle the labeled compound as recommended. 4. This is a biological phenomenon. Analyze metabolic pathways to understand potential scrambling.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Variations in labeling time or conditions. 3. Inconsistent sample preparation and handling. 4. Biological variability.1. Ensure accurate and consistent cell counting and seeding. 2. Standardize all experimental parameters, including incubation times and media volumes. 3. Follow a standardized protocol for sample collection, storage, and analysis. 4. Increase the number of biological replicates to improve statistical power.
Signs of Biological Contamination (e.g., cloudy media, pH changes) 1. Bacterial or fungal contamination. 2. Mycoplasma contamination.1. Discard contaminated cultures. Review and reinforce aseptic techniques. Regularly clean incubators and biosafety cabinets. 2. Test for mycoplasma regularly. If positive, discard the cell line and obtain a new, certified mycoplasma-free stock.

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cells for Proteomic Analysis
  • Cell Culture Preparation:

    • Culture mammalian cells in standard growth medium until they reach 70-80% confluency.

    • Ensure cells are healthy and in the exponential growth phase.

  • Media Preparation (per 500 mL):

    • Start with 450 mL of L-phenylalanine-free DMEM or RPMI-1640 base medium.

    • Add 50 mL of dialyzed Fetal Bovine Serum (10% final concentration).

    • Add L-Glutamine to a final concentration of 2 mM (if not already in the base medium).

    • Add Penicillin-Streptomycin to a final concentration of 1% (optional).

    • Add the desired concentration of this compound (e.g., the same concentration as L-phenylalanine in the standard medium).

    • Adjust the final volume to 500 mL with sterile, cell culture grade water.

    • Sterilize the complete medium by passing it through a 0.22 µm filter.

  • Labeling Procedure:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid (typically 24-72 hours, or at least 5-6 cell doublings for near-complete labeling).

  • Cell Harvesting and Protein Extraction:

    • Wash the cells twice with ice-cold DPBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Quantification of this compound Incorporation by LC-MS/MS
  • Protein Hydrolysis:

    • Take a known amount of protein extract (e.g., 50 µg).

    • Perform acid hydrolysis by adding 6 M HCl and incubating at 110°C for 24 hours in a vacuum-sealed tube.

    • Dry the hydrolysate under a stream of nitrogen or using a vacuum centrifuge.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried amino acid sample in a suitable buffer (e.g., 0.1% formic acid in water).

    • If necessary, derivatize the amino acids to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable Liquid Chromatography (LC) column (e.g., a C18 column).

    • Use a gradient elution method to separate the amino acids.

    • Perform mass spectrometry analysis in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for both unlabeled L-phenylalanine and this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of both unlabeled and labeled L-phenylalanine standards.

    • Calculate the concentration of unlabeled and labeled L-phenylalanine in the experimental samples based on the standard curve.

    • Calculate the incorporation efficiency using the following formula:

      • Incorporation Efficiency (%) = [Labeled Phenylalanine] / ([Labeled Phenylalanine] + [Unlabeled Phenylalanine]) * 100

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula ¹³C₉H₁₁¹⁵NO₂
Molecular Weight 175.12 g/mol [6]
Isotopic Purity Typically ≥98% for ¹³C and ¹⁵N
Chemical Purity ≥98%[6]
Storage Room temperature, protected from light and moisture[6][7]

Table 2: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Phenylalanine (Unlabeled) 166.1120.1
This compound 176.1130.1
Note: These are example transitions and should be optimized on the specific mass spectrometer being used.

Visualizations

ContaminationPathway cluster_sources Contamination Sources cluster_vectors Vectors cluster_impact Experimental Impact Unlabeled_Phe Unlabeled Phenylalanine Microbes Microbes (Bacteria, Fungi) Media Cell Culture Media/Serum Microbes->Media Non-sterile prep. Environment Lab Environment (Air, Surfaces) Microbes->Environment Airborne Chemicals Chemicals (Detergents, Plasticizers) Labware Labware (Pipettes, Flasks) Chemicals->Labware Leaching/ Residue Experiment This compound Experiment Media->Experiment Labware->Experiment Environment->Experiment Exposure Handling Improper Handling Handling->Experiment Poor Aseptic Technique Results Inaccurate Results Experiment->Results

Caption: Potential pathways for contamination in this compound experiments.

ExperimentalWorkflow cluster_checks Contamination Checkpoints Media_Prep Prepare Phenylalanine-free Labeling Medium Labeling Incubate Cells with This compound Media_Prep->Labeling Check1 Use Dialyzed Serum & Sterile Filtration Media_Prep->Check1 Harvest Harvest Cells and Extract Proteins Labeling->Harvest Check2 Maintain Aseptic Technique Labeling->Check2 Hydrolysis Protein Hydrolysis to Amino Acids Harvest->Hydrolysis Analysis LC-MS/MS Analysis Hydrolysis->Analysis Quantification Quantify Labeled vs. Unlabeled Phenylalanine Analysis->Quantification Check3 Use High-Purity Reagents & Solvents Analysis->Check3 End End: Determine Incorporation Efficiency Quantification->End

Caption: Experimental workflow for this compound labeling and analysis.

References

Technical Support Center: Optimizing L-Phenylalanine-13C9,15N Mass Spectrometry Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the mass spectrometry signal of L-Phenylalanine-13C9,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) version of the amino acid L-Phenylalanine. In this molecule, nine carbon atoms are replaced with the heavier isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). Because its chemical behavior is nearly identical to its natural counterpart but has a different mass, it is an ideal internal standard for quantitative mass spectrometry (MS) analyses.[1] Using a SIL internal standard helps to correct for variability that can occur during sample preparation, ionization, and detection, thereby improving the accuracy and reliability of the results.[1]

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: In positive ion electrospray ionization (ESI), this compound will form a protonated molecule, [M+H]⁺. Given that the molecular weight of the unlabeled L-Phenylalanine is approximately 165.19 g/mol , the fully labeled this compound will have a molecular weight of approximately 175.12 g/mol . Therefore, the expected precursor ion (m/z) will be around 175.1. A common fragmentation for phenylalanine involves the neutral loss of the carboxyl group and the side chain. For unlabeled phenylalanine, a typical transition is m/z 166.1 → 120.1.[2][3] For this compound, the corresponding transition would be m/z 175.1 → 129.1 (approximately, depending on which carbons are lost). It is crucial to optimize the fragmentation to identify the most stable and intense product ions for your specific instrument.

Q3: What are "matrix effects," and how can they impact the signal of my internal standard?

A3: Matrix effects occur when components in the sample matrix (e.g., salts, lipids, other metabolites) co-elute with the analyte and internal standard, interfering with their ionization in the mass spectrometer's source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and reproducibility of quantification. Since the SIL internal standard is designed to co-elute with the analyte, it should experience similar matrix effects, allowing for correction. However, severe matrix effects can still lead to a poor signal-to-noise ratio for the internal standard.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Issue 1: Low or No Signal for this compound

Potential Cause 1: Incorrect Instrument Settings

  • Solution: Ensure the mass spectrometer is tuned and calibrated. Systematically optimize ion source parameters, including capillary voltage, cone voltage (or declustering potential), and desolvation gas temperature and flow rate. For acylated amino acids, a higher desolvation temperature might be necessary.[4]

Potential Cause 2: Suboptimal Chromatographic Conditions

  • Solution: The choice of chromatographic column and mobile phase is critical for retaining and separating a polar molecule like phenylalanine.

    • Reversed-Phase (RP) Chromatography: Traditional C18 columns may provide poor retention for polar analytes. Consider using a more polar reversed-phase column or a column that can be operated with 100% aqueous mobile phase.[5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds and can be a good alternative to reversed-phase chromatography.[4][5][6][7][8]

    • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is typically used for positive ion mode ESI to promote ionization.[9]

Potential Cause 3: Inefficient Sample Preparation

  • Solution: The sample preparation protocol should be optimized to remove interfering matrix components.

    • Protein Precipitation: For biological samples like plasma, a simple protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is a common first step.[10]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup and reduce matrix effects.

    • Derivatization: While not always necessary, derivatization can improve chromatographic retention and ionization efficiency. However, it adds an extra step to the workflow.[11]

Potential Cause 4: Degradation of the Internal Standard

  • Solution: Ensure the this compound standard is stored correctly according to the manufacturer's instructions, typically at a low temperature and protected from light. Prepare fresh working solutions regularly.

Issue 2: High Variability in this compound Signal

Potential Cause 1: Inconsistent Sample Preparation

  • Solution: Inconsistencies in sample handling, such as variations in pipetting volumes, extraction times, or evaporation steps, can lead to high variability.[12] Where possible, automate sample preparation steps. Ensure thorough mixing at each stage.

Potential Cause 2: Matrix Effects Varying Between Samples

  • Solution: Even with an internal standard, significant sample-to-sample variation in matrix composition can lead to inconsistent signal suppression or enhancement. Diluting the sample extract can help reduce the concentration of interfering components.[9] A more effective sample cleanup method may also be required.

Potential Cause 3: LC-MS System Instability

  • Solution: A fluctuating ESI spray can cause an unstable signal. Check the spray needle for blockages or damage and ensure a consistent flow of the mobile phase and sheath gas.[4] Run system suitability tests with a pure standard to confirm instrument performance.[9]

Experimental Protocols

Protocol 1: Basic Sample Preparation from Plasma (Protein Precipitation)
  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a working solution of this compound in a suitable solvent (e.g., methanol).

  • Precipitate Proteins: Add 300 µL of ice-cold methanol.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[10]

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

  • Analyze: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: MRM Transition Optimization
  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10-20 µL/min using a syringe pump.

  • MS Setup: Set the mass spectrometer to monitor the precursor ion [M+H]⁺ (m/z ~175.1).

  • Acquire MS/MS Spectra: Acquire product ion spectra by ramping the collision energy (e.g., from 5 V to 40 V in 2 V increments).[4]

  • Identify Product Ions: Identify the most intense and stable product ions.

  • Optimize Collision Energy: For the selected precursor-product ion transitions, perform further experiments to fine-tune the collision energy for maximum signal intensity.

Quantitative Data Summary

The following tables provide typical starting parameters for an LC-MS/MS method for L-Phenylalanine analysis. These should be optimized for your specific instrument and application.

Table 1: Example LC Parameters

ParameterReversed-PhaseHILIC
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)Amide or Silica-based (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient Start with low %B, ramp up to high %BStart with high %B, ramp down to low %B
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 1 - 10 µL1 - 10 µL

Table 2: Example MS Parameters (Positive ESI)

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr
MRM Transition (Example) 175.1 > 129.1 (Optimize for your instrument)
Dwell Time 20 - 100 ms

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal for this compound Start Low or No Signal CheckInstrument Verify Instrument Performance (Tuning, Calibration) Start->CheckInstrument OptimizeSource Optimize Ion Source Parameters (Voltage, Gas Flow, Temp) CheckInstrument->OptimizeSource Performance OK SignalOK Signal Improved CheckInstrument->SignalOK Performance Issue Fixed CheckChroma Review Chromatography (Column, Mobile Phase, Gradient) OptimizeSource->CheckChroma No Improvement OptimizeSource->SignalOK Signal Improved CheckSamplePrep Evaluate Sample Preparation (Cleanup, Extraction) CheckChroma->CheckSamplePrep No Improvement CheckChroma->SignalOK Signal Improved CheckStandard Check Internal Standard Integrity (Storage, Preparation) CheckSamplePrep->CheckStandard No Improvement CheckSamplePrep->SignalOK Signal Improved CheckStandard->SignalOK Signal Improved ExperimentalWorkflow General Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma) SpikeIS Spike with This compound Sample->SpikeIS SamplePrep Sample Preparation (e.g., Protein Precipitation) SpikeIS->SamplePrep LC LC Separation (RP or HILIC) SamplePrep->LC MS MS/MS Detection (MRM Mode) LC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis

References

Technical Support Center: L-Phenylalanine-¹³C₉,¹⁵N Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-¹³C₉,¹⁵N for quantitative analysis by LC-MS/MS.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the quantification of L-Phenylalanine-¹³C₉,¹⁵N, with a focus on mitigating matrix effects.

Issue 1: Inaccurate or Imprecise Results Despite Using a Stable Isotope-Labeled Internal Standard

  • Question: My quantification of L-Phenylalanine is inaccurate and imprecise, even though I am using L-Phenylalanine-¹³C₉,¹⁵N as an internal standard. What could be the cause and how can I fix it?

  • Answer: This issue often points to significant matrix effects that are not being adequately compensated for by the internal standard.[1] Matrix effects, which can cause ion suppression or enhancement, arise from co-eluting compounds from the sample matrix that interfere with the ionization of the analyte and the internal standard.[2] While stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating these effects, severe matrix interference can still lead to erroneous results.

    Troubleshooting Steps:

    • Verify Internal Standard Performance: Check the peak area of your L-Phenylalanine-¹³C₉,¹⁵N across all samples. High variability in the internal standard response suggests it is not effectively tracking the analyte's behavior in the matrix.

    • Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement. This will help you understand the magnitude of the matrix effect in your assay.

    • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider more rigorous sample cleanup techniques beyond simple protein precipitation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize Chromatography: Modify your LC method to achieve better separation of L-Phenylalanine from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different chromatographic column.

    • Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can lower the concentration of interfering matrix components.

Issue 2: High Variability in L-Phenylalanine-¹³C₉,¹⁵N Internal Standard Response

  • Question: The peak area of my L-Phenylalanine-¹³C₉,¹⁵N internal standard is highly variable between samples. Why is this happening?

  • Answer: Inconsistent internal standard response indicates a variable matrix effect that the SIL-IS is not fully compensating for. This can be due to differences in the composition of individual biological samples.

    Troubleshooting Steps:

    • Investigate Sample Differences: Examine if there are noticeable differences between the problematic samples (e.g., hemolysis, lipemia). These conditions can introduce different and more pronounced matrix components. Regulatory guidelines recommend evaluating matrix effects in at least six different lots of the biological matrix, including hemolyzed and lipemic samples if relevant to the study.

    • Improve Sample Cleanup: A more robust sample preparation method is likely necessary to remove the variable interfering components.

    • Chromatographic Optimization: Focus on achieving baseline separation of your analyte and internal standard from any interfering peaks that appear in some matrix lots but not others.

Issue 3: Poor Peak Shape for L-Phenylalanine and/or L-Phenylalanine-¹³C₉,¹⁵N

  • Question: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for my analyte and internal standard. What are the potential causes?

  • Answer: Poor peak shape can be caused by several factors related to the sample, the LC method, or the column itself.

    Troubleshooting Steps:

    • Check for Column Overload: Injecting too much sample can lead to broad and asymmetric peaks. Try reducing the injection volume or diluting the sample.

    • Optimize Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of L-Phenylalanine, leading to peak tailing. Ensure the mobile phase pH is at least 2 units away from the pKa values of phenylalanine (pKa₁ ≈ 1.8, pKa₂ ≈ 9.1).

    • Assess Column Health: Poor peak shape can be an indication of a problem with the analytical column, such as a void or contamination. Try flushing the column or replacing it if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.

Q2: What are the common causes of matrix effects in biological samples?

A2: Matrix effects are caused by a variety of endogenous and exogenous substances present in biological samples. Common sources include:

  • Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.

  • Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[1]

Q3: Why is L-Phenylalanine-¹³C₉,¹⁵N considered a good internal standard?

A3: Stable isotope-labeled internal standards like L-Phenylalanine-¹³C₉,¹⁵N are considered the "gold standard" in quantitative mass spectrometry. Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows them to effectively compensate for variations during sample preparation and for matrix effects.

Q4: Can L-Phenylalanine-¹³C₉,¹⁵N always completely eliminate matrix effects?

A4: While highly effective, SIL-IS may not always perfectly compensate for matrix effects. Issues can arise if there is a slight shift in retention time between the labeled and unlabeled analyte, leading to differential ionization suppression. This is less of a concern with ¹³C and ¹⁵N labeling compared to deuterium (B1214612) labeling.

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed using a post-extraction addition experiment. This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. The matrix factor (MF) is calculated as follows:

MF = (Peak response of the analyte in the presence of matrix) / (Peak response of the analyte in a neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Quantitative Data on Matrix Effects

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateVariableHigh
Liquid-Liquid Extraction (LLE) Moderate to HighMethod DependentMedium
Solid-Phase Extraction (SPE) HighHigh and ReproducibleLow to Medium

This table provides a generalized comparison. Actual performance will depend on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation for L-Phenylalanine Quantification in Plasma

This is a common and high-throughput method for sample preparation.

Materials:

  • Plasma samples, calibration standards, and quality control (QC) samples

  • L-Phenylalanine-¹³C₉,¹⁵N internal standard working solution (in a protein-precipitating solvent like acetonitrile (B52724) or methanol)

  • Acetonitrile or methanol (B129727) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples, standards, and QCs on ice.

  • Vortex each sample to ensure homogeneity.

  • Aliquot 50 µL of each sample into individual 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL L-Phenylalanine-¹³C₉,¹⁵N in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant is now ready for injection into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This protocol allows for the quantitative determination of matrix effects.

Materials:

  • At least six different lots of blank biological matrix (e.g., plasma)

  • L-Phenylalanine and L-Phenylalanine-¹³C₉,¹⁵N stock solutions

  • Reconstitution solvent (typically the initial mobile phase)

  • Sample preparation materials as per your chosen method (e.g., protein precipitation reagents)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike L-Phenylalanine and L-Phenylalanine-¹³C₉,¹⁵N into the reconstitution solvent at two concentrations (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract the six different lots of blank biological matrix using your established sample preparation protocol. After extraction, spike L-Phenylalanine and L-Phenylalanine-¹³C₉,¹⁵N into the extracted matrix at the same concentrations as Set A.

    • Set C (Extracted Samples): Spike the six different lots of blank biological matrix with L-Phenylalanine and L-Phenylalanine-¹³C₉,¹⁵N at the same two concentrations before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Calculate Recovery:

    • Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (Plasma, Serum, etc.) add_is Add L-Phenylalanine-¹³C₉,¹⁵N Internal Standard sample->add_is extract Extraction (PPT, LLE, or SPE) add_is->extract supernatant Collect Supernatant/ Eluate extract->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify

Caption: A typical experimental workflow for the quantification of L-Phenylalanine using a stable isotope-labeled internal standard.

matrix_effect_troubleshooting start Inaccurate/Imprecise Results check_is Variable IS Response? start->check_is quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quantify_me Yes check_is->quantify_me No improve_sp Improve Sample Prep (LLE/SPE) quantify_me->improve_sp optimize_lc Optimize Chromatography quantify_me->optimize_lc dilute Dilute Sample quantify_me->dilute end Accurate & Precise Results improve_sp->end optimize_lc->end dilute->end

Caption: A logical troubleshooting workflow for addressing inaccurate results due to matrix effects.

References

Technical Support Center: Optimizing Internal Standard Concentration for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing internal standard (IS) concentration for mass spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue/Question Potential Causes Recommended Actions & Solutions
1. Poor linearity of the calibration curve (r² < 0.99) - Inappropriate IS Concentration: Too high or too low, causing non-linear response ratios.[1] - IS Signal Suppression/Enhancement: High analyte concentrations may suppress or enhance the IS signal.[1][2] - Isotopic Interference ("Cross-talk"): Natural isotopes of a high-concentration analyte can contribute to the IS signal, especially with low-mass deuterated standards.[3] - Analyte or IS Saturation: The concentration of the analyte or IS is outside the linear dynamic range of the detector.- Optimize IS Concentration: Perform an experiment to test a range of IS concentrations (e.g., low, mid, and high relative to the analyte's expected range). See the detailed experimental protocol below. - Use a Higher Mass-Labeled Standard: Employ an IS with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[3] - Dilute Samples: If high analyte concentrations are the issue, dilute the samples to fall within the linear range of the assay.[3] - Mathematical Correction: Utilize mass spectrometry software that can correct for natural isotope contributions.[3] - Consider Higher IS Concentration: In some cases, an IS concentration higher than the upper limit of quantification (ULOQ) can improve linearity by normalizing ionization suppression effects.[1][3]
2. High variability in IS peak area across the analytical run (>15-20% RSD) - Inconsistent Sample Preparation: Errors in pipetting the IS, incomplete mixing, or variable extraction recovery.[4][5] - Instrument Instability: Fluctuations in the MS source, detector, or LC system performance.[5][6] - Matrix Effects: Differential ion suppression or enhancement across different samples.[4][6] - IS Instability: The internal standard may be degrading in the sample matrix or solvent (e.g., back-exchange of deuterium).[3]- Review Sample Preparation: Ensure consistent and accurate addition of the IS at the earliest possible step.[5][7][8] Verify thorough vortexing/mixing. - Perform System Suitability Tests: Before running the batch, inject a standard solution multiple times to check for instrument performance and reproducibility.[9] - Optimize Sample Cleanup: Improve sample preparation methods (e.g., SPE, LLE) to remove interfering matrix components.[2][6] - Evaluate IS Stability: Test the stability of the IS in the matrix under experimental conditions. Choose an IS with labels on stable positions of the molecule.[3]
3. Retention time shift between analyte and deuterated IS - Chromatographic Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts, particularly in reverse-phase chromatography.[3]- Assess Co-elution: Determine if the peak separation is significant enough to cause differential matrix effects. Minor shifts where peaks still largely overlap may not impact quantification.[3] - Modify Chromatographic Conditions: Adjust the mobile phase gradient, composition, or column temperature to improve co-elution.[3]
4. IS signal is too low or not detectable - IS Concentration is Too Low: The amount added is insufficient for a robust detector response.[10] - Severe Ion Suppression: Components in the matrix are preventing the IS from ionizing efficiently.[7] - Poor IS Purity or Degradation: The IS stock solution may have degraded or is of low purity.- Increase IS Concentration: Re-evaluate and increase the working concentration of the IS.[7] - Improve Sample Cleanup: Enhance sample preparation to remove matrix components causing suppression.[7] - Check IS Stock Solution: Prepare a fresh stock solution and verify its purity and concentration.[11]
5. IS signal is too high, leading to detector saturation - IS Concentration is Too High: The amount added is overloading the detector.[7][10]- Decrease IS Concentration: Perform serial dilutions of the IS working solution and re-test.[7] - Check for Overlapping Peaks: Ensure another compound is not co-eluting and contributing to the IS signal.

Experimental Protocols

Detailed Protocol for Optimizing Internal Standard Concentration

This experiment is designed to empirically determine the optimal IS concentration for a quantitative LC-MS/MS assay. The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range and effectively normalizes variations.

1. Materials and Preparation:

  • Analyte Stock Solution: A high-concentration stock solution of the analyte.

  • Internal Standard (IS) Stock Solution: A high-concentration stock solution of the IS.

  • Blank Matrix: The biological matrix (e.g., plasma, urine) that will be used for the samples, confirmed to be free of the analyte and IS.

  • Solvents: All necessary solvents for dilution and sample preparation.

2. Preparation of Working Solutions:

  • Analyte Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to cover the expected concentration range (e.g., 8-10 non-zero standards from LLOQ to ULOQ).

  • IS Working Solutions: Prepare at least three different concentrations of the IS working solution. A common approach is to aim for IS responses that are approximately:

    • Low: 25-50% of the analyte response at the LLOQ.

    • Mid-Range: Similar to the analyte response at the mid-point of the calibration curve.

    • High: Similar to the analyte response at the ULOQ, or even higher.[3]

3. Experimental Procedure:

  • For each of the three IS concentrations (Low, Mid, High), prepare a full set of calibration curve samples.

  • To each calibration standard, add a fixed volume of the respective IS working solution. Ensure the IS is added at the earliest stage of sample preparation.[5]

  • Process all samples using the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the prepared samples using the LC-MS/MS method.

4. Data Analysis and Evaluation:

  • For each IS concentration level, construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Evaluate Linearity: Calculate the coefficient of determination (r²) for each calibration curve. The optimal IS concentration should yield the highest r² value (ideally >0.99).

  • Assess IS Response Consistency: For each IS concentration level, calculate the relative standard deviation (%RSD) of the absolute IS peak area across all calibration standards. A lower %RSD indicates better stability.

  • Check for Crosstalk: At the ULOQ, ensure that the signal in the IS mass transition is not artificially inflated by isotopic contributions from the analyte.

5. Selection of Optimal Concentration:

  • Choose the IS concentration that provides the best combination of:

    • Excellent calibration curve linearity.

    • Consistent IS peak area across the entire concentration range.

    • Sufficient signal-to-noise for the IS at the LLOQ.

    • No evidence of detector saturation at the ULOQ.

Below is a workflow diagram for this protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Calibration Standards (LLOQ to ULOQ) spike Spike Each Calibrant Set with a different IS Concentration prep_analyte->spike prep_is Prepare Multiple IS Working Solutions (e.g., Low, Mid, High) prep_is->spike process Process all Samples (Protein Precipitation, SPE, etc.) spike->process analyze Analyze via LC-MS/MS process->analyze linearity Evaluate Linearity (r²) analyze->linearity consistency Assess IS Response Consistency (%RSD) analyze->consistency select Select Optimal IS Concentration linearity->select consistency->select

Workflow for optimizing internal standard concentration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of internal standard to use? A1: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N). SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used.

Q2: When should the internal standard be added to the sample? A2: The internal standard should be added at the earliest possible stage of the sample preparation process.[5] This ensures that the IS compensates for any analyte loss or variability that may occur during all subsequent steps, such as extraction, evaporation, and reconstitution.

Q3: Can I use one internal standard for multiple analytes? A3: While possible, it is generally not recommended unless the analytes are very structurally similar and co-elute. An ideal IS mimics the behavior of a specific analyte. Using one IS for multiple analytes with different retention times and ionization efficiencies can lead to inaccurate quantification for some of the analytes.

Q4: My IS response is consistent in standards but variable in my study samples. What should I do? A4: This suggests that different sample matrices are causing variable ion suppression or enhancement. First, investigate the sample collection and handling procedures for any inconsistencies. Then, consider improving the sample cleanup method to remove more of the interfering matrix components.[2] If the issue persists, you may need to re-evaluate the choice of internal standard to ensure it is effectively compensating for the matrix effects in the actual study samples.

Q5: What is a typical acceptance criterion for IS response variability? A5: While there is no universal standard, many laboratories consider an IS response to be anomalous if it falls outside of 50-150% of the mean IS response for the batch.[5] However, it is crucial to assess the impact of any variability. If the analyte-to-IS ratio remains accurate and the quality control samples pass, the data may still be reliable.[5]

The logical relationship for troubleshooting IS variability is depicted in the diagram below.

G cluster_check Initial Checks cluster_investigate Investigation start High IS Variability Observed (>20% RSD) check_prep Review Sample Preparation Protocol start->check_prep check_instrument Check Instrument Performance Logs start->check_instrument is_stability Test IS Stability in Matrix check_prep->is_stability matrix_effect Evaluate Matrix Effects (Post-column infusion) check_instrument->matrix_effect resolve Issue Resolved is_stability->resolve cleanup Optimize Sample Cleanup Method matrix_effect->cleanup cleanup->resolve

Troubleshooting logic for high internal standard variability.

References

SILAC Technical Support Center: Troubleshooting Arginine-to-Proline Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of arginine-to-proline conversion during SILAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion in SILAC, and why is it a problem?

In SILAC experiments, "heavy" isotope-labeled arginine (e.g., 13C6-Arginine) is supplied to cells to label newly synthesized proteins. However, some cell lines can metabolically convert this labeled arginine into labeled proline.[1][2][3] This conversion becomes problematic because proline is a common amino acid, present in approximately 50% of all tryptic peptides.[1][4] The incorporation of labeled proline into peptides that should only contain unlabeled proline leads to a splitting of the "heavy" peptide signal in the mass spectrometer.[1][2] This division of the signal can result in the underestimation of the abundance of "heavy" labeled peptides, thereby skewing quantitative proteomic analyses.[1]

Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?

Arginine-to-proline conversion can be identified during the analysis of your mass spectrometry data. You will observe satellite peaks in the mass spectra of proline-containing peptides.[3][4] Specifically, for a peptide containing one proline residue, you will see an additional peak corresponding to the mass of the peptide with one heavy proline. If a peptide contains two proline residues, a second satellite peak may also be visible.[5] Software tools can be used to specifically look for and quantify the extent of this conversion.[5][6]

Q3: What are the primary methods to prevent or minimize arginine-to-proline conversion?

There are several strategies to mitigate the metabolic conversion of arginine to proline:

  • Supplementation with Unlabeled Proline: Adding an excess of unlabeled L-proline to the SILAC medium can suppress the enzymatic pathway that converts arginine to proline.[2][7][8]

  • Supplementation with L-ornithine: L-ornithine, an intermediate in the arginine metabolic pathway, can also be added to the medium to reduce conversion.[4]

  • Lowering Arginine Concentration: Reducing the concentration of L-arginine in the culture medium can make its conversion to proline less favorable.[1][9] However, this method can sometimes lead to cell loss and may not be reliable for all cell lines.[4]

  • Genetic Engineering: For organisms amenable to genetic manipulation, such as yeast, deleting the genes responsible for arginine catabolism (e.g., arginase) can effectively abolish the conversion.[10][11][12]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to arginine-to-proline conversion.

Step 1: Assess the Extent of Conversion

Before implementing any prevention strategy, it is crucial to determine the level of arginine-to-proline conversion in your specific cell line and experimental conditions.

  • Protocol:

    • Perform a standard SILAC experiment using your cell line of interest with heavy 13C6-Arginine.

    • Acquire mass spectrometry data.

    • Analyze the data using software that can identify and quantify satellite peaks for proline-containing peptides. Look for mass shifts corresponding to the incorporation of heavy proline. For example, the conversion of 13C6, 15N4-Arginine can result in a +6 Da shift in proline.[6]

    • Calculate the percentage of conversion for a selection of proline-containing peptides. A conversion rate of over 10% for a significant number of precursors is considered a major issue.[4]

Step 2: Implement a Prevention Strategy

Based on the level of conversion and the characteristics of your cell line, choose one of the following prevention strategies.

Option A: Supplementation with L-Proline

This is often the simplest and most effective method for many mammalian cell lines.[7][8][13]

  • Experimental Protocol:

    • Prepare your "heavy" and "light" SILAC media as usual.

    • To both the "heavy" and "light" media, add unlabeled L-proline to a final concentration of at least 200 mg/L.[7][9][13] Some protocols have used up to 1000 mg/L.[14]

    • Culture your cells in the proline-supplemented SILAC media for a sufficient number of passages to achieve complete labeling (typically at least 5-6 cell doublings).[4]

    • Proceed with your SILAC experiment and mass spectrometry analysis.

Option B: Supplementation with L-Ornithine

This method has been shown to be highly effective, particularly in sensitive cell lines like human embryonic stem cells.[4]

  • Experimental Protocol:

    • Prepare your "heavy" and "light" SILAC media.

    • Add L-ornithine to both media to a final concentration of 5 mM.[4]

    • Culture your cells in the ornithine-supplemented media and proceed with your experiment.

Option C: Lowering Arginine Concentration

This approach should be used with caution as it can impact cell viability.[4]

  • Experimental Protocol:

    • Prepare SILAC media with a reduced concentration of L-arginine. A concentration of 99.5 μM has been shown to reduce conversion.[4] Standard SILAC media often contains much higher concentrations.

    • Carefully monitor cell growth, morphology, and viability.

    • If cell health is not compromised, proceed with the SILAC experiment.

Step 3: Data Analysis and Correction

If prevention strategies are not entirely successful or not feasible, computational correction during data analysis can be employed.

  • Data Analysis Workflow:

    • Utilize mass spectrometry analysis software that has built-in functionalities to account for arginine-to-proline conversion.[5][6]

    • Define the potential mass shift for heavy proline as a variable modification in your search parameters.

    • The software will then be able to identify and correctly quantify peptide ratios by considering the signal from both the primary heavy peptide and its proline-converted satellite peaks.[5]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in reducing arginine-to-proline conversion, based on published data.

StrategyCell LineConcentration/ConditionReduction in ConversionReference
L-Proline Supplementation Embryonic Stem Cells200 mg/LUndetectable conversion[7][13]
Human Embryonic Stem Cells3.5 mM40-45% of precursors with ≤10% conversion[4]
L-Ornithine Supplementation Human Embryonic Stem Cells5 mM56.85% of precursors with ≤10% conversion[4]
Lowering Arginine Human Embryonic Stem Cells99.5 μM33.30% of precursors with ≤10% conversion[4]

Visual Guides

Metabolic Pathway of Arginine-to-Proline Conversion

Arginine_to_Proline_Conversion Arginine Heavy Arginine (e.g., 13C6-Arg) Arginase Arginase Arginine->Arginase Ornithine Ornithine Arginase->Ornithine Urea OAT Ornithine Aminotransferase (OAT) Ornithine->OAT P5C Pyrroline-5-Carboxylate (P5C) OAT->P5C P5CR P5C Reductase P5C->P5CR Proline Heavy Proline P5CR->Proline Protein Protein Synthesis Proline->Protein

Caption: Metabolic pathway illustrating the conversion of heavy arginine to heavy proline.

Experimental Workflow for Preventing Conversion

Prevention_Workflow Start Start SILAC Experiment Prepare_Media Prepare Heavy & Light SILAC Media Start->Prepare_Media Add_Supplement Add Supplement (Proline or Ornithine) Prepare_Media->Add_Supplement Culture_Cells Culture Cells for Complete Labeling Add_Supplement->Culture_Cells Experiment Perform Experiment Culture_Cells->Experiment Analysis Mass Spectrometry Analysis Experiment->Analysis End Quantitatively Accurate Results Analysis->End

Caption: Workflow for preventing arginine-to-proline conversion using media supplementation.

Troubleshooting Decision Tree

Troubleshooting_Tree Conversion_Detected Arginine-to-Proline Conversion Detected? Proceed Proceed with Data Analysis Conversion_Detected->Proceed No Conversion_Significant Is Conversion >10%? Conversion_Detected->Conversion_Significant Yes Implement_Prevention Implement Prevention Strategy (e.g., Proline Supplementation) Re_evaluate Re-evaluate Experiment with Prevention Implement_Prevention->Re_evaluate Use_Correction Use Computational Correction in Data Analysis Conversion_Significant->Implement_Prevention Yes Conversion_Significant->Use_Correction No

Caption: Decision tree for troubleshooting arginine-to-proline conversion in SILAC.

References

Technical Support Center: Enhancing Precision with L-Phenylalanine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-Phenylalanine-¹³C₉,¹⁵N. Our goal is to help you overcome common challenges and enhance the precision of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step solutions to get your research back on track.

Issue 1: Low Incorporation Efficiency of L-Phenylalanine-¹³C₉,¹⁵N

Symptoms:

  • Mass spectrometry (MS) data shows a low percentage of heavy-labeled peptides.

  • Quantification of protein turnover or synthesis is inaccurate, with a skewed heavy-to-light ratio.

Possible Causes and Solutions:

CauseSolution
Insufficient Incubation Time For accurate quantification in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a labeling efficiency of at least 97% is recommended.[1] This is typically achieved after a minimum of five cell doublings in the SILAC medium.[1] Verify the doubling time of your specific cell line and adjust the incubation period accordingly.
Suboptimal L-Phenylalanine-¹³C₉,¹⁵N Concentration The concentration of the labeled amino acid in the medium is critical. High concentrations of phenylalanine can inhibit cell growth.[2] Refer to the recommended concentrations for your specific cell line and media formulation. If not available, perform a dose-response experiment to determine the optimal concentration that supports healthy cell growth and efficient incorporation.
Presence of Unlabeled Phenylalanine Standard fetal bovine serum (FBS) contains unlabeled amino acids. Use dialyzed FBS to minimize the concentration of unlabeled L-phenylalanine in your culture medium.
Amino Acid Instability Ensure proper storage of L-Phenylalanine-¹³C₉,¹⁵N according to the manufacturer's instructions to prevent degradation. Prepare fresh media for each experiment.
Issue 2: Inaccurate Quantification due to Metabolic Conversion

Symptom:

  • MS data reveals the presence of ¹³C and ¹⁵N labels in tyrosine-containing peptides, even though only L-Phenylalanine-¹³C₉,¹⁵N was used for labeling.

Cause and Solution:

The primary cause of this issue is the metabolic conversion of phenylalanine to tyrosine, a process catalyzed by the enzyme phenylalanine hydroxylase.[1][3][4][5] This is a natural catabolic pathway.[1]

Mitigation Strategies:

  • Supplement with Unlabeled Tyrosine: Add an excess of unlabeled L-tyrosine to the culture medium. This will dilute the pool of labeled tyrosine produced from the conversion of L-Phenylalanine-¹³C₉,¹⁵N, thereby minimizing its impact on the quantification of tyrosine-containing peptides.

  • Use Phenylalanine Hydroxylase Inhibitors: In specific experimental setups, consider the use of phenylalanine hydroxylase inhibitors. However, be aware of the potential off-target effects on cellular physiology.

  • Computational Correction: If the conversion is unavoidable, it can be corrected for during data analysis. This requires specialized software and a clear understanding of the metabolic flux rates in your system.

Issue 3: Poor Signal-to-Noise Ratio in Mass Spectrometry

Symptom:

  • Difficulty in detecting and quantifying heavy-labeled peptides due to low signal intensity and high background noise.

Possible Causes and Solutions:

CauseSolution
Sample Contamination Keratin contamination is a common issue. Always wear powder-free nitrile gloves and work in a clean environment. Use dedicated reagents and equipment for MS sample preparation.
Suboptimal Sample Preparation Ensure complete cell lysis and protein digestion. Inefficient trypsin digestion can lead to a lower yield of detectable peptides.
Improper Mass Spectrometry Settings Optimize MS parameters, including spray voltage, gas flow, and temperature, to enhance the ionization of your peptides of interest.[6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target peptides.[6] Improve chromatographic separation to better resolve peptides from interfering matrix components.[6]

Frequently Asked Questions (FAQs)

Q1: What is L-Phenylalanine-¹³C₉,¹⁵N and what are its primary applications?

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled version of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the heavy isotope ¹³C and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling results in a predictable mass shift, allowing for the differentiation and quantification of molecules in complex biological samples using mass spectrometry. Its primary applications include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): for quantitative proteomics to study protein expression, turnover, and post-translational modifications.

  • Metabolic Flux Analysis (MFA): to trace the metabolic fate of phenylalanine and quantify the rates of metabolic pathways.[1]

Q2: How do I verify the incorporation efficiency of L-Phenylalanine-¹³C₉,¹⁵N?

To confirm the incorporation efficiency, a small-scale pilot experiment is recommended.[1]

  • Culture a small population of your cells in the "heavy" SILAC medium containing L-Phenylalanine-¹³C₉,¹⁵N for at least five cell doublings.[1]

  • Harvest the cells, lyse them, and digest the proteins using trypsin.[1]

  • Analyze the resulting peptide mixture by LC-MS/MS.[1]

  • Search the mass spectrometry data against a protein database and calculate the percentage of peptides that have incorporated the heavy label. An incorporation rate of over 97% is desirable for accurate quantification.[1]

Q3: What are the expected mass shifts for peptides containing L-Phenylalanine-¹³C₉,¹⁵N?

Each molecule of L-Phenylalanine-¹³C₉,¹⁵N has a mass increase of 10 Da compared to its unlabeled counterpart (9 Da from the nine ¹³C atoms and 1 Da from the one ¹⁵N atom).[7] Therefore, a tryptic peptide containing one phenylalanine residue will show a 10 Da mass shift in the mass spectrum.

Q4: Can L-Phenylalanine-¹³C₉,¹⁵N be used in in-vivo studies?

Yes, stable isotope-labeled amino acids like L-Phenylalanine-¹³C₉,¹⁵N are considered safe and can be used in in-vivo studies in animal models and humans to investigate whole-body protein metabolism and phenylalanine kinetics.[3][4][5][8]

Experimental Protocols

Protocol 1: SILAC Labeling of Adherent Mammalian Cells
  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks L-phenylalanine. Supplement the "light" medium with unlabeled L-phenylalanine and the "heavy" medium with L-Phenylalanine-¹³C₉,¹⁵N at the desired concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum and antibiotics.

  • Cell Culture: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

  • Adaptation: Allow the cells to grow for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experiment: Treat the "heavy" and "light" cell populations according to your experimental design (e.g., drug treatment vs. control).

  • Harvesting and Mixing: After treatment, harvest the cells, count them, and mix the "light" and "heavy" populations at a 1:1 ratio.

  • Sample Preparation for MS: Lyse the mixed cell pellet, extract the proteins, and perform in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of heavy and light peptides.

Protocol 2: In-Vivo Metabolic Flux Analysis using L-Phenylalanine-¹³C₉,¹⁵N
  • Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state. A baseline blood sample is collected.[1]

  • Tracer Administration: Administer a primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉,¹⁵N. The priming dose helps to rapidly achieve an isotopic steady state. The continuous infusion is typically maintained for several hours.[1]

  • Sample Collection: Collect blood samples at regular intervals throughout the infusion period into tubes containing an anticoagulant.[1]

  • Sample Processing: Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Determine the isotopic enrichment of phenylalanine and its metabolites in the plasma samples using LC-MS/MS.

  • Flux Calculation: Use established metabolic models and computational software to calculate metabolic flux rates from the isotopic enrichment data.[1]

Visualizations

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis Light Culture Light Culture Control Control Light Culture->Control Heavy Culture Heavy Culture Treatment Treatment Heavy Culture->Treatment Mixing Mixing Control->Mixing Treatment->Mixing Lysis & Digestion Lysis & Digestion Mixing->Lysis & Digestion LC-MS/MS LC-MS/MS Lysis & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A general workflow for a SILAC experiment.

Phenylalanine_Metabolism L-Phenylalanine-13C9,15N This compound Protein Synthesis Protein Synthesis This compound->Protein Synthesis L-Tyrosine-13C9,15N L-Tyrosine-13C9,15N This compound->L-Tyrosine-13C9,15N Phenylalanine Hydroxylase Phenylpyruvic Acid Phenylpyruvic Acid This compound->Phenylpyruvic Acid Transamination

Caption: Key metabolic fates of L-Phenylalanine.

Troubleshooting_Tree Problem Problem Low Incorporation Low Incorporation Problem->Low Incorporation Metabolic Conversion Metabolic Conversion Problem->Metabolic Conversion Poor MS Signal Poor MS Signal Problem->Poor MS Signal Increase Incubation Increase Incubation Low Incorporation->Increase Incubation < 5 doublings? Optimize Concentration Optimize Concentration Low Incorporation->Optimize Concentration Suboptimal [Phe]? Use Dialyzed FBS Use Dialyzed FBS Low Incorporation->Use Dialyzed FBS Using standard FBS? Add Unlabeled Tyr Add Unlabeled Tyr Metabolic Conversion->Add Unlabeled Tyr Heavy Tyr detected? Computational Correction Computational Correction Metabolic Conversion->Computational Correction Heavy Tyr detected? Check for Contamination Check for Contamination Poor MS Signal->Check for Contamination High background? Optimize MS Settings Optimize MS Settings Poor MS Signal->Optimize MS Settings Low intensity?

References

Validation & Comparative

A Head-to-Head Comparison: L-Phenylalanine-13C9,15N versus L-Phenylalanine-D8 as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective, data-driven comparison between two commonly used SIL internal standards for L-Phenylalanine: the heavy-labeled L-Phenylalanine-13C9,15N and the deuterated L-Phenylalanine-D8.

The fundamental difference between these two standards lies in the isotopes used for labeling. This compound incorporates heavy isotopes of carbon and nitrogen, while L-Phenylalanine-D8 utilizes deuterium (B1214612) (a heavy isotope of hydrogen). This seemingly subtle distinction can have significant implications for assay performance, particularly concerning isotopic stability, chromatographic behavior, and the ultimate reliability of the quantitative data.

Core Performance Characteristics: A Tale of Two Isotopes

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it experiences the same matrix effects and instrument response variations.[1] While both this compound and L-Phenylalanine-D8 are structurally similar to the endogenous L-Phenylalanine, their performance can differ significantly.

FeatureThis compoundL-Phenylalanine-D8Rationale & Implications
Isotopic Stability High. 13C and 15N atoms are integrated into the molecular backbone and are not susceptible to exchange.Variable. Deuterium atoms, especially if not positioned carefully, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2]13C and 15N labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing a loss of the isotopic label which would compromise quantification.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution.Potential for Isotope Effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the "deuterium isotope effect".[2] This can lead to differential matrix effects.Perfect co-elution is critical. If the internal standard and analyte separate chromatographically, they may be exposed to different co-eluting matrix components, leading to varied ion suppression or enhancement and, consequently, inaccurate quantification.[2]
Matrix Effect Compensation Superior. Due to identical elution profiles, it experiences the same degree of ion suppression or enhancement as the analyte.Generally good, but can be compromised by chromatographic separation. If elution times differ, the compensation for matrix effects may be incomplete.[2]The primary purpose of a SIL internal standard is to accurately track and correct for matrix-induced variations in signal intensity.
Mass Difference Sufficient (typically +10 Da) to prevent isotopic crosstalk from the M+1 and M+2 isotopes of the unlabeled analyte.Sufficient (typically +8 Da) to prevent isotopic crosstalk.A mass difference of at least 3 Da is generally preferred to resolve the analyte and internal standard signals in the mass spectrometer.
Cost Generally higher due to the more complex and costly synthesis involving 13C and 15N-labeled starting materials.Typically less expensive and more widely available.Budgetary considerations may influence the choice, but this must be weighed against the potential for compromised data quality.

Quantitative Performance Data

Disclaimer: The following data is compiled from different sources and is for illustrative purposes. A direct comparison of performance should ideally be conducted within the same study and laboratory.

ParameterMethod with this compound (or similar 13C-labeling)Method with L-Phenylalanine-D1/D5
Matrix Human PlasmaHuman Plasma, Dried Blood Spot
Intra-Assay Precision (%CV) < 20% (across various concentrations)[3]< 5% to 5.1%[4]
Inter-Assay Precision (%CV) < 20% (across various concentrations)[3]< 7% to 6.2%[4]
Accuracy (% Bias) Within ±20% of nominal concentration[3]Not explicitly reported in the provided source, but assays met validation criteria.
Recovery Not explicitly reported, but method validated.Consistent recovery reported.[5]
Matrix Effect Method validated for accuracy and precision, implying matrix effects were adequately compensated.[3]Minimal matrix effects reported.[5]
Reference [3][4][5]

Experimental Protocols

Below are representative experimental protocols for the quantification of L-Phenylalanine in human plasma using either this compound or L-Phenylalanine-D8 as the internal standard.

Protocol 1: Quantification using this compound

This protocol is based on a validated method for the comprehensive analysis of amino acids in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma calibrator, quality control, or unknown sample, add 10 µL of 30% sulfosalicylic acid.

  • Vortex the mixture for 30 seconds.

  • Refrigerate at 4 °C for 30 minutes to allow for protein precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard working solution containing this compound in a suitable solvent (e.g., mobile phase A).

  • Vortex for 30 seconds.

2. LC-MS/MS Analysis

  • LC System: A standard UHPLC system.

  • Column: A mixed-mode chromatographic column suitable for polar analytes.

  • Mobile Phase A: Aqueous solvent with an appropriate modifier (e.g., 0.1% formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile) with an appropriate modifier.

  • Gradient: An 18-minute gradient optimized for the separation of amino acids.

  • Injection Volume: 4 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • L-Phenylalanine: m/z 166.1 → 120.1[3]

    • This compound: m/z 175.1 → 129.1 (predicted, based on fragmentation of the unlabeled analyte)

3. Data Analysis

  • Integrate the peak areas for both L-Phenylalanine and this compound.

  • Calculate the peak area ratio (Analyte/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-Phenylalanine in the unknown samples from the calibration curve.

Protocol 2: Quantification using L-Phenylalanine-D8

This protocol is a representative method based on available application notes for deuterated L-Phenylalanine standards.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add a known amount of L-Phenylalanine-D8 internal standard working solution.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis

  • LC System: A standard UHPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from other plasma components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.

  • MRM Transitions:

    • L-Phenylalanine: e.g., m/z 166 → 120

    • L-Phenylalanine-D8: e.g., m/z 174 → 128

3. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard (L-Phe-13C9,15N or L-Phe-D8) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General experimental workflow for L-Phenylalanine quantification.

G cluster_0 Ideal Co-elution (13C-labeled IS) cluster_1 cluster_2 Potential Chromatographic Shift (Deuterated IS) cluster_3 a Signal Intensity b Retention Time c d c->d e d->e f e->f g h g->h i h->i j i->j k l m p1 Analyte p2 Internal Standard a2 Signal Intensity b2 Retention Time c2 d2 c2->d2 e2 d2->e2 f2 e2->f2 e2->f2 g2 f2->g2 h2 g2->h2 i2 j2 k2 l2 m2 p3 Analyte p4 Internal Standard

Caption: Chromatographic behavior of labeled standards.

Conclusion and Recommendation

The selection of a stable isotope-labeled internal standard is a critical decision in quantitative bioanalysis that directly impacts the quality and reliability of the data. While both this compound and L-Phenylalanine-D8 can be used to develop validated analytical methods, the evidence and underlying chemical principles strongly favor the use of 13C and 15N-labeled standards.

This compound stands out as the superior choice due to its high isotopic stability and its ability to perfectly co-elute with the unlabeled analyte. This ensures the most accurate compensation for matrix effects and other sources of analytical variability, leading to higher data confidence.

L-Phenylalanine-D8 , while often more cost-effective, carries the inherent risk of the deuterium isotope effect, which can cause chromatographic separation from the analyte.[2] This separation can compromise the accuracy of matrix effect correction. Furthermore, the potential for deuterium-hydrogen back-exchange, although less likely for labels on aromatic rings, remains a consideration.

For the most demanding applications, such as regulated clinical trials, and for developing the most robust and reliable quantitative assays, the investment in this compound is highly recommended. It provides a greater degree of certainty and minimizes potential complications during method development, validation, and sample analysis. When using a deuterated standard, meticulous validation is crucial to demonstrate co-elution and ensure that any potential isotope effects do not compromise the accuracy of the results.

References

The Unrivaled Accuracy of L-Phenylalanine-¹³C₉,¹⁵N in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount. In the realm of stable isotope tracers, L-Phenylalanine-¹³C₉,¹⁵N emerges as a superior tool for dissecting the complexities of phenylalanine metabolism. This guide provides an objective comparison of L-Phenylalanine-¹³C₉,¹⁵N with other phenylalanine tracers, supported by experimental data, to underscore its accuracy and reliability in metabolic studies.

L-Phenylalanine-¹³C₉,¹⁵N, a uniformly labeled isotopologue, offers significant advantages over partially labeled or deuterated tracers. Its comprehensive labeling with nine ¹³C atoms and one ¹⁵N atom results in a substantial mass shift, facilitating clearer and more accurate detection in mass spectrometry analyses. This minimizes spectral overlap with endogenous, unlabeled phenylalanine and reduces the potential for analytical interference, leading to more robust and reproducible data.

Performance Comparison of Phenylalanine Tracers

The choice of a stable isotope tracer can significantly impact the interpretation of metabolic studies. While various labeled forms of phenylalanine are commercially available, their performance characteristics differ. The following table summarizes key comparative data between ¹³C-labeled and deuterium-labeled phenylalanine tracers.

Tracer TypeKey Performance CharacteristicExperimental FindingReference
L-[1-¹³C]phenylalanine Accuracy in measuring metabolic conversion In a study comparing tracers for phenylalanine to tyrosine conversion, the rate determined with L-[1-¹³C]phenylalanine was found to be significantly higher and more consistent with phenylalanine oxidation rates compared to the deuterated tracer.[1][1]
L-[ring-²H₅]phenylalanine Potential for isotopic effects The same study revealed that L-[ring-²H₅]phenylalanine underestimated the rate of phenylalanine conversion to tyrosine, suggesting a significant isotope effect.[1] It has also been shown that deuterated phenylalanine may be subject to discrimination in renal transport.[2][1][2]
L-[ring-¹³C₆]phenylalanine Reliability in measuring muscle protein synthesis Studies have successfully used L-[ring-¹³C₆]phenylalanine to measure muscle protein synthesis, with results comparable to other established methods.[3][4][3][4]
L-Phenylalanine-¹³C₉,¹⁵N High mass shift and reduced spectral overlap The uniform labeling with nine ¹³C and one ¹⁵N atom provides a large mass difference from the unlabeled analyte, which is advantageous for minimizing interference and improving analytical certainty.[5][6][7][5][6][7]
Deuterated Tracers (General) Potential for altered chromatographic behavior Deuterated compounds can sometimes elute at different times than their non-deuterated counterparts in liquid chromatography, which can complicate analysis and potentially introduce inaccuracies.[8][9][10][8][9][10]

Experimental Protocols

Accurate and reproducible results in metabolic tracer studies are contingent on well-defined experimental protocols. Below are detailed methodologies for key experiments utilizing phenylalanine stable isotope tracers.

In Vivo Human Study: Phenylalanine to Tyrosine Conversion

This protocol is adapted from studies investigating the kinetics of phenylalanine metabolism in humans.[1]

  • Subject Preparation: Participants are typically studied in a post-absorptive state, requiring an overnight fast.

  • Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope-labeled phenylalanine (e.g., L-Phenylalanine-¹³C₉,¹⁵N) and a corresponding labeled tyrosine tracer is administered. The priming dose helps to achieve isotopic steady state more rapidly.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the infusion period into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation. Internal standards are added to the plasma samples before deproteinization, typically with an acid.

  • Mass Spectrometric Analysis: The isotopic enrichment of phenylalanine and tyrosine in the plasma is determined using mass spectrometry (e.g., LC-MS/MS or GC-MS). The enrichment is used to calculate the rate of appearance of the tracer and its conversion to the product.

In Vitro Cell Culture Study: Metabolic Flux Analysis

This protocol outlines a general procedure for using stable isotope tracers in cell culture to investigate metabolic pathways.

  • Cell Culture: Cells are cultured in a standard medium. For the experiment, the medium is replaced with a medium containing the stable isotope-labeled precursor, such as L-Phenylalanine-¹³C₉,¹⁵N.

  • Labeling: Cells are incubated with the labeled medium for a specific duration to allow for the incorporation of the tracer into downstream metabolites.

  • Metabolite Extraction: The labeling medium is rapidly removed, and the cells are washed with a cold buffer. Metabolism is then quenched, and intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol/water).

  • Sample Analysis: The cell extract is analyzed by mass spectrometry to determine the mass isotopologue distribution of phenylalanine and its metabolites. This data is then used to calculate metabolic fluxes through the relevant pathways.

Visualizing Phenylalanine Metabolism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the primary metabolic pathway of phenylalanine and a typical experimental workflow for a stable isotope tracer study.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination DOPA L-DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine

Figure 1: Key metabolic pathways of L-Phenylalanine.

Tracer_Workflow start Experimental Design (Tracer Selection) infusion Tracer Administration (e.g., Intravenous Infusion) start->infusion sampling Sample Collection (e.g., Blood, Tissue) infusion->sampling preparation Sample Preparation (Extraction, Derivatization) sampling->preparation analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) preparation->analysis data Data Processing and Flux Calculation analysis->data end Interpretation of Metabolic Phenotype data->end

Figure 2: General experimental workflow for a stable isotope tracer study.

References

A Guide to Cross-Validation of SILAC Results Using L-Phenylalanine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and a proposed cross-validation strategy using L-Phenylalanine-13C9,15N. It includes detailed experimental protocols, quantitative data comparisons, and visualizations to aid in the robust validation of quantitative proteomics findings.

Introduction to SILAC and the Need for Cross-Validation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics.[1][2][3][4] The standard SILAC approach involves growing two or more cell populations in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically L-lysine and L-arginine.[5] By comparing the mass spectrometry signal intensities of the heavy and light-labeled peptides, researchers can accurately quantify differences in protein abundance between the cell populations.

While SILAC is a robust method, cross-validation is crucial to ensure the accuracy and reproducibility of quantitative results. Orthogonal validation methods, such as Western blotting, are often employed. However, an internal, mass spectrometry-based cross-validation can provide a more comprehensive and high-throughput confirmation of the initial SILAC results. This guide explores the use of a third stable isotope-labeled amino acid, this compound, as a spike-in standard for cross-validating primary SILAC data.

Comparison of SILAC and Cross-Validation using this compound

This section compares the standard 2-plex SILAC workflow with a proposed cross-validation workflow incorporating this compound.

FeatureStandard 2-Plex SILAC (Lys/Arg)Cross-Validation with this compound
Principle Two cell populations are cultured in "light" and "heavy" (e.g., 13C6-Lys, 13C6-Arg) media to quantify relative protein abundance.A third cell population, labeled with a different heavy amino acid (this compound), is spiked into the primary SILAC experiment to independently validate protein ratios.
Amino Acids Used "Light" L-Lysine & L-Arginine; "Heavy" 13C6-L-Lysine & 13C6-L-Arginine"Light" L-Lysine & L-Arginine; "Heavy" 13C6-L-Lysine & 13C6-L-Arginine; "Spike-in" this compound
Experimental Design Comparison of two experimental conditions (e.g., treated vs. control).Primary comparison of two conditions, with the third labeled proteome serving as an internal standard for validation.
Data Analysis Calculation of heavy/light peptide ratios for protein quantification.Calculation of primary heavy/light ratios and secondary validation against the spike-in phenylalanine-labeled peptides.
Confidence in Results High confidence, but susceptible to artifacts related to lysine (B10760008) and arginine metabolism.Increased confidence by providing an independent measure of protein abundance changes, mitigating potential amino acid-specific metabolic effects.
Illustrative Protein Ratio Protein X shows a 2.5-fold increase in the treated sample.Protein X shows a 2.4-fold increase in the primary SILAC experiment and a 2.6-fold increase when quantified against the Phenylalanine-labeled standard, confirming the initial finding.

Experimental Protocols

Standard 2-Plex SILAC Protocol

This protocol outlines a typical 2-plex SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use SILAC-grade medium containing natural abundance L-lysine and L-arginine.

    • For the "heavy" population, use SILAC-grade medium containing heavy isotope-labeled L-lysine (e.g., 13C6-L-Lysine) and L-arginine (e.g., 13C6-L-Arginine).

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[5]

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of each lysate.

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.

Cross-Validation SILAC Protocol with this compound

This protocol describes a "spike-in" approach for cross-validation.

  • Cell Culture and Labeling (Three Populations):

    • Culture three populations of cells in parallel.

    • Population 1 (Light): SILAC medium with natural abundance L-lysine and L-arginine.

    • Population 2 (Heavy - Lys/Arg): SILAC medium with heavy L-lysine (e.g., 13C6-L-Lysine) and L-arginine (e.g., 13C6-L-Arginine).

    • Population 3 (Heavy - Phe): SILAC medium with heavy this compound.

    • Culture all populations for at least five to six cell doublings.

  • Experimental Treatment:

    • Apply the experimental treatment to Population 2 ("Heavy - Lys/Arg"). Population 1 ("Light") serves as the control. Population 3 ("Heavy - Phe") serves as the internal validation standard.

  • Cell Lysis and Protein Extraction:

    • Harvest all three cell populations and determine the protein concentration of each lysate.

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from all three lysates (Light, Heavy - Lys/Arg, and Heavy - Phe).

    • Perform enzymatic digestion of the combined protein sample.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the primary protein ratios between the "Heavy - Lys/Arg" and "Light" populations.

    • Independently quantify the protein ratios by comparing the "Light" and "Heavy - Lys/Arg" signals to the "Heavy - Phe" signal.

    • Compare the results from both quantification strategies to validate the findings.

Visualizations

Experimental Workflow for SILAC Cross-Validation

SILAC_Cross_Validation cluster_labeling Cell Labeling cluster_treatment Experimental Condition cluster_processing Sample Processing cluster_analysis Data Analysis Light Population 1 (Light: Lys/Arg) Control Control Light->Control Heavy_LysArg Population 2 (Heavy: 13C6-Lys/Arg) Treatment Treatment Heavy_LysArg->Treatment Heavy_Phe Population 3 (Heavy: 13C9,15N-Phe) Validation_Std Validation Standard Heavy_Phe->Validation_Std Lysis Cell Lysis & Protein Extraction Control->Lysis Treatment->Lysis Validation_Std->Lysis Mixing Mix Equal Protein Amounts Lysis->Mixing Digestion Tryptic Digestion Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant1 Primary Quantification (Heavy-LysArg / Light) LCMS->Quant1 Quant2 Cross-Validation Quantification (vs. Heavy-Phe Standard) LCMS->Quant2 Validation Compare & Validate Results Quant1->Validation Quant2->Validation

Caption: Workflow for SILAC cross-validation using this compound.

EGFR-MAPK Signaling Pathway

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified diagram of the EGFR-MAPK signaling pathway.

Conclusion

The cross-validation of SILAC results using a third, orthogonally labeled amino acid such as this compound offers a robust method to increase confidence in quantitative proteomics data. This approach provides an internal validation that can help to identify and mitigate potential artifacts arising from the metabolism of the primary labeling amino acids. By incorporating this cross-validation step, researchers can ensure the accuracy and reliability of their findings, which is of paramount importance in basic research and drug development.

References

A Comparative Guide to Inter-Laboratory L-Phenylalanine-¹³C₉,¹⁵N Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative measurement of L-Phenylalanine-¹³C₉,¹⁵N, a stable isotope-labeled amino acid crucial for metabolic research. In the absence of a direct inter-laboratory ring trial for this specific analyte, this document synthesizes performance data from studies on structurally similar labeled phenylalanine isotopes across various analytical platforms. The information herein is intended to assist researchers in selecting the appropriate methodology for their specific research needs, considering factors such as sensitivity, precision, and sample throughput.

Comparison of Analytical Methodologies

The quantification of L-Phenylalanine-¹³C₉,¹⁵N in biological matrices is predominantly achieved through mass spectrometry-based techniques. The choice of methodology often depends on the required sensitivity, the complexity of the sample matrix, and the desired level of precision. The following table summarizes the performance characteristics of common analytical platforms based on published data for similar stable isotope-labeled phenylalanine compounds.

Analytical MethodSample MatrixInternal Standard ExampleIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Key Advantages
LC-MS/MS Plasma, Dried Blood SpotL-Phenylalanine-d₅< 5< 7High selectivity, sensitivity, and throughput. No derivatization required.
GC-MS/MS Muscle TissueNot specified6.310.2High resolution and sensitivity.
GC/C/IRMS Muscle TissueNot specified13.09.2High precision for isotope ratio measurements.
HPLC-Fluorometric PlasmaNot specified1.8 - 3.52.1 - 4.0Good precision, but may lack the specificity of MS methods.

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing experimental results. Below are generalized protocols for the key analytical techniques used in the analysis of stable isotope-labeled amino acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for quantifying small molecules in complex biological fluids due to its high sensitivity and selectivity.

Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., L-Phenylalanine-d₅).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for L-Phenylalanine-¹³C₉,¹⁵N and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For amino acids, a derivatization step is necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Protein Hydrolysis (for protein-bound amino acids): Samples are hydrolyzed using 6 M HCl at 110°C for 24 hours to release individual amino acids.

  • Drying: The hydrolysate is dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to make the amino acids volatile. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried sample.

    • Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A capillary column such as a DB-5ms is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized L-Phenylalanine-¹³C₉,¹⁵N.

Visualized Workflows and Pathways

Diagrams illustrating the experimental workflows provide a clear overview of the analytical processes.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., L-Phe-d5) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Experimental Workflow.

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Protein Hydrolysis (6M HCl) Sample->Hydrolysis Drying Drying Hydrolysis->Drying Derivatization Derivatization (e.g., MTBSTFA) Drying->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

GC-MS Experimental Workflow.

Phenylalanine_Metabolic_Pathway Phe L-Phenylalanine-¹³C₉,¹⁵N (Tracer) Protein Protein Synthesis Phe->Protein Tyr Tyrosine-¹³C₉ Phe->Tyr Phenylalanine Hydroxylase DOPA DOPA-¹³C₉ Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine-¹³C₉ DOPA->Dopamine DOPA Decarboxylase

Simplified Phenylalanine Metabolic Pathway.

Performance of L-Phenylalanine-¹³C₉,¹⁵N in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled amino acid is critical for the success of metabolic labeling experiments. This guide provides an objective comparison of L-Phenylalanine-¹³C₉,¹⁵N's performance against other commonly used tracers in various cell lines, supported by experimental data and detailed protocols.

L-Phenylalanine-¹³C₉,¹⁵N is a non-radioactive, stable isotope-labeled essential amino acid that serves as a powerful tool in quantitative proteomics and metabolic flux analysis (MFA). Its incorporation into newly synthesized proteins allows for the precise tracking and quantification of protein turnover and metabolic pathways in living cells. This guide will delve into its performance characteristics in different cell lines and compare it with other metabolic tracers.

Comparison with Alternative Tracers

The choice of a stable isotope-labeled tracer is highly dependent on the specific research question and the metabolic characteristics of the cell line being studied. While L-Arginine and L-Lysine are the most common choices for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) due to the specificity of trypsin digestion, L-Phenylalanine offers distinct advantages in certain contexts.

Table 1: Comparison of Common Stable Isotope-Labeled Amino Acids for Metabolic Labeling

TracerCommon ApplicationsAdvantagesConsiderations
L-Phenylalanine-¹³C₉,¹⁵N Protein turnover studies, Metabolic Flux Analysis (MFA)Essential amino acid, less prone to metabolic conversion compared to Arginine.Not ideal for standard trypsin-based SILAC workflows that rely on C-terminal Arg/Lys cleavage.
L-Arginine-¹³C₆,¹⁵N₄ SILAC-based quantitative proteomicsEnables comprehensive labeling of tryptic peptides.Can be metabolically converted to other amino acids like proline, potentially confounding results.
L-Lysine-¹³C₆,¹⁵N₂ SILAC-based quantitative proteomicsComplements L-Arginine labeling for full proteome coverage in SILAC.Essential for SILAC, but does not provide insights into aromatic amino acid metabolism.
L-Leucine-¹³C₆,¹⁵N Protein synthesis rate measurements, Biomolecular NMRHigh abundance in proteins, useful for tracking general protein synthesis.May not be suitable for pathway-specific flux analysis of aromatic amino acids.
¹³C-Glucose Central carbon metabolism flux analysisTraces glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle.Does not directly measure protein synthesis or amino acid metabolism.

Performance in Different Cell Lines

The efficiency of uptake and incorporation of L-Phenylalanine-¹³C₉,¹⁵N can vary between different cell lines due to differences in amino acid transporter expression and metabolic rates. While comprehensive head-to-head comparative data is limited in publicly available literature, existing studies using various labeled amino acids provide insights into expected performance.

Table 2: Summary of Expected Performance Characteristics of L-Phenylalanine-¹³C₉,¹⁵N in Various Cell Lines

Cell LineCancer TypeKey Metabolic FeaturesExpected L-Phenylalanine-¹³C₉,¹⁵N Performance
HeLa Cervical CancerHigh proliferation rate, reliance on aerobic glycolysis.High uptake and incorporation due to rapid protein synthesis.
A549 Lung CancerHigh glutamine metabolism.Efficiently incorporated, useful for studying aromatic amino acid pathways.
MCF7 Breast CancerEstrogen-responsive, variable metabolic phenotypes.Performance may vary based on culture conditions and specific metabolic state.
HEK293 Embryonic KidneyHigh transfection efficiency, commonly used for protein expression.Excellent incorporation for recombinant protein production and labeling.

Experimental Protocols

General Protocol for Metabolic Labeling with L-Phenylalanine-¹³C₉,¹⁵N

This protocol provides a general workflow for labeling adherent mammalian cells. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • L-Phenylalanine-free medium

  • L-Phenylalanine-¹³C₉,¹⁵N

  • Trypsin-EDTA

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells in their standard complete growth medium to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing L-Phenylalanine-free medium with L-Phenylalanine-¹³C₉,¹⁵N to the desired final concentration (typically the same as the unlabeled phenylalanine in the standard medium). Also, add dFBS and other necessary supplements.

  • Washing: Aspirate the standard growth medium and wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled amino acids.

  • Labeling: Add the pre-warmed labeling medium to the cells and incubate for the desired period. The labeling time will depend on the protein turnover rate of the cell line and the specific protein of interest, typically ranging from 24 to 72 hours.

  • Cell Harvest: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • Downstream Analysis: The labeled protein lysate is now ready for downstream applications such as mass spectrometry-based proteomics or metabolic flux analysis.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in utilizing L-Phenylalanine-¹³C₉,¹⁵N, the following diagrams are provided.

Experimental_Workflow cluster_culture Cell Culture cluster_labeling Metabolic Labeling cluster_analysis Sample Preparation & Analysis cell_seeding Seed Cells cell_growth Grow to Desired Confluency cell_seeding->cell_growth wash_cells Wash with PBS cell_growth->wash_cells add_labeling_media Add L-Phenylalanine-¹³C₉,¹⁵N Medium wash_cells->add_labeling_media incubation Incubate (24-72h) add_labeling_media->incubation harvest_cells Harvest Cells incubation->harvest_cells lysis Cell Lysis harvest_cells->lysis protein_quant Protein Quantification lysis->protein_quant ms_analysis Mass Spectrometry protein_quant->ms_analysis

Experimental workflow for metabolic labeling.

Phenylalanine_Metabolism phe_in L-Phenylalanine-¹³C₉,¹⁵N (from medium) phe_pool Intracellular L-Phenylalanine-¹³C₉,¹⁵N Pool phe_in->phe_pool protein Protein Synthesis (Incorporation of ¹³C₉,¹⁵N-Phe) phe_pool->protein tyr Conversion to L-Tyrosine-¹³C₉,¹⁵N phe_pool->tyr other Other Metabolic Pathways tyr->other

Metabolic fate of L-Phenylalanine-¹³C₉,¹⁵N.

A Researcher's Guide to L-Phenylalanine-¹³C₉,¹⁵N: A Comparative Analysis of Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, proteomics, and drug development, the purity and isotopic enrichment of stable isotope-labeled compounds are paramount for generating accurate and reproducible data. L-Phenylalanine-¹³C₉,¹⁵N is a critical internal standard and tracer in mass spectrometry-based studies. This guide provides an objective comparison of L-Phenylalanine-¹³C₉,¹⁵N from prominent suppliers, focusing on key quality attributes and the experimental methods used for their determination.

Supplier and Product Specification Overview

A survey of leading suppliers reveals that L-Phenylalanine-¹³C₉,¹⁵N is available with high isotopic enrichment and chemical purity. The following table summarizes the product specifications as advertised by major vendors. It is crucial to note that for the most accurate and lot-specific data, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.

SupplierProduct Number(s)Isotopic Enrichment (¹³C)Isotopic Enrichment (¹⁵N)Chemical PurityChiral Purity
Sigma-Aldrich 608017, 656968, 704466≥98 atom %[1][2]≥98 atom %[1][2]≥95% (CP)[1][2]≥97%[2]
Cambridge Isotope Laboratories, Inc. CNLM-575≥99 atom %[3][4]≥99 atom %[3][4]≥98%[3][4]Not specified
LGC Standards TRC-P319414Not specifiedNot specifiedNot specifiedNot specified

Key Quality Parameters and Experimental Evaluation

The utility of L-Phenylalanine-¹³C₉,¹⁵N in sensitive analytical applications hinges on three key quality parameters: isotopic enrichment, chemical purity, and chiral purity. Below are detailed experimental protocols commonly employed to assess these attributes.

Isotopic Enrichment Analysis

Objective: To determine the percentage of ¹³C and ¹⁵N isotopes incorporated into the L-Phenylalanine molecule.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The amino acid is derivatized to increase its volatility for GC analysis. A common method is esterification followed by acylation.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the derivatized L-Phenylalanine elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule. The relative intensities of the peak corresponding to the fully labeled molecule (all nine carbons as ¹³C and the nitrogen as ¹⁵N) and the peaks corresponding to molecules with fewer incorporated isotopes are used to calculate the atom percent enrichment for both ¹³C and ¹⁵N.

Isotopic Enrichment Analysis Workflow
Chemical Purity Assessment

Objective: To quantify the percentage of L-Phenylalanine-¹³C₉,¹⁵N in the sample relative to any non-labeled or other chemical impurities.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: A known concentration of the L-Phenylalanine-¹³C₉,¹⁵N is dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis.

  • HPLC Separation: The sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for amino acid analysis. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. The L-Phenylalanine is separated from impurities based on its polarity and interaction with the stationary phase.

  • Detection: A UV detector is commonly used to detect the L-Phenylalanine as it elutes from the column. The absorbance is measured at a specific wavelength (e.g., 210 nm or 254 nm).

  • Quantification: The chemical purity is determined by comparing the peak area of the L-Phenylalanine-¹³C₉,¹⁵N to the total area of all peaks in the chromatogram.

experimental_workflow_chemical_purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample in Mobile Phase B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Chromatogram Peak Integration D->E F Calculate Purity (%) E->F

Chemical Purity Analysis Workflow
Chiral Purity Determination

Objective: To ensure the product is predominantly the L-enantiomer and to quantify any presence of the D-enantiomer.

Methodology: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Direct Method:

    • Sample Preparation: The sample is dissolved in the mobile phase.

    • Chiral HPLC Separation: The sample is injected onto a chiral stationary phase (CSP) column. These columns are designed to have different affinities for the L- and D-enantiomers, leading to their separation.

    • Detection and Quantification: A UV detector is used, and the peak areas of the L- and D-enantiomers are compared to determine the chiral purity.

  • Indirect Method (Derivatization):

    • Derivatization: The L-Phenylalanine-¹³C₉,¹⁵N sample is reacted with a chiral derivatizing agent to form diastereomers.

    • HPLC Separation: The resulting diastereomers are separated on a standard achiral HPLC column (e.g., C18).

    • Detection and Quantification: The separated diastereomers are detected, and their peak areas are used to calculate the enantiomeric excess.

Approaches to Chiral Purity Analysis

Conclusion and Recommendations

When selecting a supplier for L-Phenylalanine-¹³C₉,¹⁵N, researchers should prioritize not only the stated specifications but also the transparency and detail of the analytical information provided.

  • Always request and scrutinize the Certificate of Analysis (CoA): This document provides lot-specific data on isotopic enrichment, chemical purity, and often chiral purity, offering a more accurate picture than general product descriptions.

  • Consider the application's sensitivity: For highly sensitive quantitative studies, the highest possible isotopic enrichment and chemical purity are desirable to minimize interference and ensure accurate quantification.

  • Evaluate supplier reputation and support: Established suppliers with a strong track record in producing stable isotope-labeled compounds and who provide responsive technical support can be invaluable.

By carefully considering these factors and understanding the methodologies behind the quality control data, researchers can confidently select the most appropriate L-Phenylalanine-¹³C₉,¹⁵N for their experimental needs, ultimately contributing to the robustness and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal of L-Phenylalanine-13C9,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of L-Phenylalanine-13C9,15N, a stable isotope-labeled amino acid used in various research applications.

While this compound is not classified as a hazardous substance, responsible management of its disposal is crucial to maintain a safe laboratory environment and comply with regulations.[1] The health and safety data for labeled compounds are generally assumed to be similar to their unlabeled counterparts.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3] Gloves should be inspected before use and disposed of according to good laboratory practices.[4]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]

Spill Management and Cleanup

In the event of a spill, prompt and correct action is necessary to contain the material and prevent its spread.

Step-by-Step Spill Cleanup Procedure:

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][5]

  • Cleanup Materials: Any materials used for cleanup, such as absorbent pads, should be placed in a sealed, labeled container for proper disposal as chemical waste.[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][4]

Key Disposal Steps:

  • Waste Characterization: While not typically classified as hazardous, it is the responsibility of the waste generator to confirm this according to local, state, and federal regulations.[3]

  • Containerization: Collect waste this compound in a suitable, tightly sealed, and clearly labeled container. The label should include the full chemical name.

  • Licensed Disposal Company: Transfer the waste to a licensed disposal company.[1][2] This is the most critical step for ensuring compliant disposal.

  • Avoid Drain Disposal: Do not allow the product to enter the sewage system or drains.[1][6]

Experimental Protocols

The disposal guidelines provided are based on safety data sheets which do not cite specific experimental protocols for disposal. The procedures are derived from standard chemical waste handling protocols.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound are provided in the safety data sheets, as it is not classified as a hazardous material. Therefore, a quantitative data table is not applicable.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Sweep/vacuum solid material. 4. Place in a labeled container. is_spill->spill_procedure Yes waste_collection Collect in a suitable, sealed, and labeled container. is_spill->waste_collection No licensed_disposal Engage a Licensed Waste Disposal Company spill_procedure->licensed_disposal waste_collection->licensed_disposal documentation Maintain Disposal Records licensed_disposal->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Phenylalanine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of L-Phenylalanine-13C9,15N, ensuring the integrity of your research and the safety of laboratory personnel. This document provides immediate, actionable information on personal protective equipment, operational procedures, and waste management for this stable isotope-labeled amino acid.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPE
General Laboratory Handling - Lab Coat- Nitrile Gloves- Safety Glasses with Side Shields
Weighing and Aliquoting (Powder) - Lab Coat- Double Nitrile Gloves- Chemical Splash Goggles or Face Shield worn over Safety Glasses- N95 or FFP2 Respirator (if not handled in a ventilated enclosure)
Solution Preparation - Lab Coat- Nitrile Gloves- Chemical Splash Goggles
Spill Cleanup - Disposable Coveralls (e.g., Tyvek®)- Double Nitrile Gloves- Chemical Splash Goggles and Face Shield- Appropriate Respirator (based on spill size and potential for aerosolization)
Waste Disposal - Lab Coat- Nitrile Gloves- Safety Glasses with Side Shields

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound. Follow these procedural steps to ensure safety and prevent cross-contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

2. Handling and Preparation:

  • Engineering Controls: Whenever possible, handle the powdered form of this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation risk.

  • Weighing: Use smooth, gentle motions when transferring the powder to avoid creating airborne dust. Use a dedicated, clean spatula and weighing paper.

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled waste container.

  • For larger spills, follow your institution's established spill cleanup procedures.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used in the cleanup.

4. Disposal Plan:

  • Waste Classification: Although L-Phenylalanine itself is not typically classified as hazardous waste, the Safety Data Sheet for this compound from some suppliers indicates that it is "very toxic to aquatic life with long lasting effects"[1]. Therefore, it should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) and excess this compound in a clearly labeled, sealed container designated for chemical waste.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Compound storage Inspect and Store Appropriately start->storage ppe_check Don Appropriate PPE storage->ppe_check weighing Weigh Powder in Ventilated Enclosure ppe_check->weighing solution Prepare Solution weighing->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste disposal Dispose as Hazardous Waste via EHS waste->disposal end End disposal->end

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine-13C9,15N
Reactant of Route 2
L-Phenylalanine-13C9,15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.